molecular formula C7H17ClN2 B12100261 (1-Methylpiperidin-4-yl)methanamine hydrochloride CAS No. 1185296-75-6

(1-Methylpiperidin-4-yl)methanamine hydrochloride

Katalognummer: B12100261
CAS-Nummer: 1185296-75-6
Molekulargewicht: 164.67 g/mol
InChI-Schlüssel: XEFFFJHYAWLMRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(1-Methylpiperidin-4-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2 and its molecular weight is 164.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Methylpiperidin-4-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Methylpiperidin-4-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

1185296-75-6

Molekularformel

C7H17ClN2

Molekulargewicht

164.67 g/mol

IUPAC-Name

(1-methylpiperidin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-9-4-2-7(6-8)3-5-9;/h7H,2-6,8H2,1H3;1H

InChI-Schlüssel

XEFFFJHYAWLMRI-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)CN.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Whitepaper: (1-Methylpiperidin-4-yl)methanamine Hydrochloride in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

When sourcing and utilizing the aliphatic diamine (1-Methylpiperidin-4-yl)methanamine, researchers frequently encounter a critical nomenclatural and physical state dichotomy. The core pharmacophore, identified by CAS 7149-42-0, exists as a colorless to pale yellow liquid free base at room temperature (1[1]). However, in advanced drug development, this compound is predominantly synthesized, stored, and deployed as a hydrochloride salt (e.g., dihydrochloride, CAS 1187582-53-1) (2[2]).

The causality behind this preference is rooted in chemical stability. Aliphatic primary amines like CAS 7149-42-0 are highly susceptible to atmospheric oxidation and readily absorb ambient carbon dioxide to form carbamates, leading to reagent degradation and inconsistent reaction yields. Conversion to the hydrochloride salt yields a bench-stable, highly crystalline solid that significantly enhances shelf-life, ensures precise stoichiometric weighing, and provides optimal aqueous solubility for downstream biological assays. This guide elucidates the chemical properties, synthesis, and application of this critical building block in modern medicinal chemistry.

Physicochemical Profiling

Understanding the quantitative differences between the free base and the salt form is critical for accurate stoichiometric calculations during synthesis.

PropertyFree Base (CAS 7149-42-0)Dihydrochloride Salt (CAS 1187582-53-1)
Molecular Formula C₇H₁₆N₂C₇H₁₈Cl₂N₂
Molecular Weight 128.22 g/mol 201.14 g/mol
Physical State Colorless to pale yellow liquidCrystalline solid
Boiling Point 159.8 ± 8.0 °C (at 760 mmHg)Not applicable (decomposes)
Density ~0.90 g/cm³N/A (Solid)
Handling/Stability Prone to oxidation and CO₂ absorptionBench-stable, highly soluble in water

(Data aggregated from 3[3] and 2[2])

Synthetic Methodology & Salt Formulation

The synthesis of the free base (CAS 7149-42-0) typically proceeds via the exhaustive reduction of 1-Methylisonipecotamide, followed by immediate salt formation to preserve integrity (3[3]).

Step-by-Step Protocol:

  • Preparation: Dissolve 1-Methylisonipecotamide (6.75 g, 47.5 mmol) in anhydrous Tetrahydrofuran (THF) (350 mL).

  • Reduction: Slowly add the solution to a stirred slurry of Lithium Aluminum Hydride (LiAlH₄) (1.8 g, 47.5 mmol) in anhydrous THF (100 mL) maintained at 0 °C under a nitrogen atmosphere.

    • Causality: LiAlH₄ is mandated here because milder reducing agents (like NaBH₄) are electronically insufficient to reduce the highly stable amide carbonyl to a primary amine. The 0 °C temperature controls the highly exothermic hydride transfer, preventing solvent boil-off and unwanted ring-opening side reactions.

  • Quenching (Self-Validation): After refluxing, carefully quench the reaction using the Fieser method (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water).
    • Validation: The reaction is successfully quenched when aluminum salts precipitate as a granular white solid. If the salts remain a gelatinous grey mass, the quench is incomplete and will trap the product, requiring further stirring.

  • Salt Formation: Filter the granular salts, concentrate the filtrate, and dissolve the resulting free base liquid in a non-polar solvent (e.g., diethyl ether). Bubble anhydrous HCl gas through the solution to precipitate the stable (1-Methylpiperidin-4-yl)methanamine hydrochloride salt.

Synthesis_Pathway A 1-Methylisonipecotamide (Starting Material) B LiAlH4 Reduction in THF (0°C) A->B Step 1 C Free Base CAS 7149-42-0 B->C Step 2 D HCl Treatment (Salt Formation) C->D Step 3 E Hydrochloride Salt (Stable Solid) D->E Step 4

Synthetic route from 1-methylisonipecotamide to the hydrochloride salt.

Mechanistic Applications in Targeted Therapeutics

The structural architecture of (1-Methylpiperidin-4-yl)methanamine—featuring a flexible aminomethyl linker and a basic, tertiary piperidine nitrogen—makes it a privileged scaffold in modern drug discovery.

  • Neurotropic Alphavirus Inhibitors: It serves as a primary nucleophilic building block for synthesizing indole-2-carboxamides. These compounds exhibit potent antiviral activity against dangerous pathogens like the Western Equine Encephalitis Virus (WEEV) by disrupting viral replication complexes (1[1]).

  • IRE1α Kinase-Endoribonuclease Inhibitors: In oncology research, the (N-methylpiperidin-4-yl)methyl moiety has been incorporated into benzimidazole scaffolds to enhance binding affinity to the unusual inactive conformation of IRE1α kinase. The basic piperidine nitrogen forms critical salt-bridge interactions within the kinase hinge region, significantly boosting RNase inhibitory potency while simultaneously improving aqueous solubility (Log D7.4 = 1.8) (4[4]).

  • BET Bromodomain Inhibitors: The compound is widely utilized in the synthesis of novel epigenetic modulators. By coupling with nitrobenzyl-amino scaffolds, it forms potent inhibitors that block the binding of BET proteins to acetylated lysine residues, a mechanism critical for treating autoimmune diseases (e.g., rheumatoid arthritis) and various cancers (5[5]).

Self-Validating Experimental Protocol: Amide Coupling Workflow

To incorporate the hydrochloride salt of (1-Methylpiperidin-4-yl)methanamine into a target scaffold (such as an indole-carboxylic acid or a bromodomain core), an optimized amide coupling protocol is required.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Add a coupling reagent such as HATU (1.2 eq).

    • Causality: HATU is preferred over standard EDC/HOBt for sterically hindered or less reactive substrates, as it rapidly forms a highly active HOAt ester intermediate, preventing substrate degradation.

  • Neutralization & Coupling: Add (1-Methylpiperidin-4-yl)methanamine dihydrochloride (1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA) (4.0 eq) (5[5]).

    • Causality: The large excess of DIPEA is mathematically critical. Two equivalents are consumed immediately to neutralize the dihydrochloride salt, liberating the primary amine for nucleophilic attack. The remaining equivalents maintain the basic environment required to drive the HATU activation cycle forward.

  • Reaction & Monitoring: Stir the mixture at room temperature for 2-18 hours, or utilize microwave irradiation (e.g., 120 °C for 1 hour) for highly hindered substrates.

    • Self-Validation: Monitor the reaction via LC-MS. The complete disappearance of the activated ester mass and the emergence of the product mass (M+H) confirms successful coupling. If the free amine mass persists, additional DIPEA may be required to overcome localized acidic buffering.

  • Workup: Partition the reaction mixture between DCM and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine to remove DMF and excess DIPEA. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Amide_Coupling Acid Carboxylic Acid Core (e.g., Indole-2-carboxylic acid) Activator Activation (HATU / DMF) Acid->Activator Amine (1-Methylpiperidin-4-yl)methanamine HCl + DIPEA (Neutralization) Activator->Amine Activated Ester Formation Product Target Amide Therapeutic (Alphavirus / BET Inhibitor) Amine->Product Nucleophilic Substitution

Amide coupling workflow utilizing the hydrochloride salt with in situ neutralization.

References

  • BenchChem Technical Guide: Core Properties of (1-Methyl-4-piperidinyl)methanamine. BenchChem. 1

  • ChemicalBook: (1-Methyl-4-piperidinyl)methanamine | 7149-42-0. ChemicalBook. 3

  • NIH PubMed Central (PMC): Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-Endoribonuclease. 4

  • Google Patents: WO2016146738A1 - Benzimidazole derivatives as bromodomain inhibitors. 5

  • BLDPharm: 1187582-53-1 | (1-Methylpiperidin-4-yl)methanamine dihydrochloride. BLDPharm. 2

Sources

Technical Profile: (1-Methylpiperidin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1187582-53-1 Role: Strategic Building Block for Medicinal Chemistry

Executive Summary

(1-Methylpiperidin-4-yl)methanamine dihydrochloride is a high-value heterocyclic building block extensively utilized in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, particularly CXCR4 antagonists and opioid receptor modulators. As a stable dihydrochloride salt of the volatile and air-sensitive free base, this compound offers a robust entry point for introducing the N-methylpiperidine motif—a "privileged scaffold" known to enhance aqueous solubility and pharmacokinetic profiles in lipophilic drug candidates. This guide outlines the critical physicochemical properties, handling protocols, and activation strategies required to successfully deploy this reagent in complex organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]
PropertySpecification
Chemical Name (1-Methylpiperidin-4-yl)methanamine dihydrochloride
CAS Number 1187582-53-1
Synonyms 4-(Aminomethyl)-1-methylpiperidine 2HCl; 1-Methyl-4-piperidinemethanamine dihydrochloride
Molecular Formula C₇H₁₈Cl₂N₂
Molecular Weight 201.14 g/mol
Physical State White to off-white solid (Hygroscopic)
Solubility Highly soluble in water, methanol; sparingly soluble in DCM/THF (as salt)
Acidity (pKa) ~10.1 (Primary amine), ~8.5 (Piperidine N) [Predicted for base]
Stability Stable under inert atmosphere; hygroscopic.[][2][3] Store desiccated at RT.

Structural Insight: The molecule consists of a piperidine ring substituted at the nitrogen (N1) with a methyl group and at the 4-position (C4) with a primary aminomethyl group. The dihydrochloride form protonates both the tertiary ring nitrogen and the primary exocyclic amine, rendering the compound an ionic solid that is significantly more stable to oxidation and atmospheric moisture than its free base counterpart 3.

Strategic Utility in Drug Discovery
The "Privileged Scaffold" Advantage

The 4-substituted piperidine ring is ubiquitous in FDA-approved therapeutics. The incorporation of the (1-methylpiperidin-4-yl)methanamine moiety serves two primary functions in lead optimization:

  • Solubility Enhancement: The basic tertiary amine (N-methyl) remains protonated at physiological pH, significantly increasing the aqueous solubility of otherwise lipophilic scaffolds (e.g., indole-carboxamides or biaryl systems) 4.

  • Target Engagement: The primary amine serves as a nucleophilic "warhead" for covalent attachment to the core pharmacophore, while the piperidine ring provides a flexible linker that can orient the N-methyl group to interact with specific residues (e.g., Asp/Glu) in receptor binding pockets, such as the orthosteric site of GPCRs 5.

Core Applications
  • CXCR4 Antagonists: Used to synthesize derivatives that block the CXCL12/CXCR4 axis, relevant in HIV entry inhibition and hematopoietic stem cell mobilization.

  • Neurotropic Alphavirus Inhibitors: Key intermediate for indole-based antivirals targeting Western Equine Encephalitis Virus (WEEV) 6.

  • 5-HT Receptor Modulators: Synthesis of serotonin receptor agonists/antagonists (e.g., 5-HT1F, 5-HT2A) often requires this specific diamine linker 7.

Technical Workflow: Activation & Synthesis

The dihydrochloride salt is non-nucleophilic and must be "activated" (neutralized) to the free base to participate in reactions like amide coupling or reductive amination.

Workflow Visualization

ActivationWorkflow cluster_conditions Activation Strategies Salt Dihydrochloride Salt (Stable Solid) Base Free Base (Reactive Liquid) Salt->Base Neutralization (NaOH or DIPEA) Product Target Amide/Amine (Drug Candidate) Base->Product Coupling (R-COOH / R-CHO) MethodA Method A: In-Situ (DIPEA/TEA in DMF) MethodA->Base MethodB Method B: Isolation (aq. NaOH -> DCM Ext.) MethodB->Base

Figure 1: Activation pathways for CAS 1187582-53-1.[7] Method A is preferred for small-scale discovery chemistry; Method B is used for scale-up.

Protocol A: In-Situ Activation (Recommended for Amide Coupling)

Context: Ideal for high-throughput synthesis where isolation of the volatile free base is impractical.

  • Dissolution: Suspend 1.0 eq of (1-Methylpiperidin-4-yl)methanamine dihydrochloride in anhydrous DMF or DCM.

  • Neutralization: Add 3.0–4.0 eq of DIPEA (N,N-Diisopropylethylamine) or TEA.

    • Note: The extra equivalents are required to neutralize both HCl molecules and the carboxylic acid partner.

  • Coupling: Add 1.0 eq of the Carboxylic Acid, followed by 1.1 eq of Coupling Reagent (e.g., HATU or EDC/HOBt).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+1 of product).

Protocol B: Free Base Isolation (Scale-Up)

Context: Required when the reaction is sensitive to amine salts or when using reagents incompatible with DIPEA.

  • Basification: Dissolve the salt in minimal water (10 mL/g). Cool to 0°C. Slowly add 20% aq. NaOH until pH > 12.

  • Extraction: Extract exhaustively with DCM or Chloroform (3 x vol).

    • Critical: The free base is water-soluble. Using a salting-out agent (NaCl saturation) improves recovery.

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (cold bath).

    • Warning: The free base is volatile. Do not apply high vacuum for extended periods. Use immediately 4.

Safety & Handling
  • Hazards: The dihydrochloride salt is an Irritant (Skin/Eye) and potential Sensitizer . The free base is Corrosive and Flammable .

  • Storage: Store the salt in a tightly sealed container at room temperature, preferably in a desiccator. It is hygroscopic and will clump upon exposure to moisture, complicating accurate weighing.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the free base only in a fume hood due to volatility and amine odor 8.

References
  • AChemBlock. (1-methylpiperidin-4-yl)methanamine dihydrochloride Product Data. Retrieved from

  • ChemicalBook. (1-Methyl-4-piperidinyl)methanamine Properties and Synthesis. Retrieved from

  • BenchChem. The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry. Retrieved from

  • BOC Sciences. Building Block Profile: CAS 7149-42-0 and Salts. Retrieved from

  • Google Patents. US8697876B2: Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Piperidine Derivatives. Retrieved from

Sources

4-Aminomethyl-1-methylpiperidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-Aminomethyl-1-methylpiperidine (also known as (1-Methylpiperidin-4-yl)methanamine).

Core Identity & Physicochemical Profile[1][2]

4-Aminomethyl-1-methylpiperidine is a bifunctional heterocyclic building block characterized by a tertiary amine within a piperidine ring and a primary exocyclic amine. It serves as a critical diamine scaffold in medicinal chemistry, particularly for introducing basicity and solubility into lipophilic drug candidates.

PropertyData
CAS Number 7149-42-0
IUPAC Name (1-Methylpiperidin-4-yl)methanamine
Synonyms 1-Methyl-4-(aminomethyl)piperidine; 4-Picolylamine, tetrahydro-1-methyl-
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~80 °C (at reduced pressure) / ~160 °C (760 mmHg predicted)
Density 0.901 g/cm³ (predicted)
pKa (Predicted) ~10.1 (Primary amine), ~8.5 (Piperidine N)
Solubility Miscible in water, ethanol, DCM; soluble in polar organic solvents.[1][2][3][4][5]
Hazards Corrosive (Skin Corr.[6] 1C) , Flammable Liquid, Air/Light Sensitive.
Structural Analysis & Spectroscopy

The molecule features a chair conformation typical of piperidines. The 1-methyl and 4-aminomethyl substituents generally adopt an equatorial orientation to minimize 1,3-diaxial interactions, maximizing thermodynamic stability.

NMR Characterization (Diagnostic Signals)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~2.25 ppm (s, 3H): The N-methyl group (sharp singlet).

    • δ ~2.55 ppm (d, 2H): The exocyclic methylene group (-CH ₂-NH₂).

    • δ ~2.85 ppm (m, 2H): Equatorial protons adjacent to the ring nitrogen.

    • δ ~1.2–1.8 ppm (m, 5H): Ring protons (C3, C5, and C4 methine).

    • δ ~1.1 ppm (br s, 2H): The primary amine protons (-NH₂), shift varies with concentration/solvent.

Synthetic Routes & Optimization

The most robust and cited method for synthesizing 4-Aminomethyl-1-methylpiperidine is the reduction of 1-methylpiperidine-4-carboxamide (1-methylisonipecotamide). This route avoids the over-alkylation issues common in direct alkylation strategies.

Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction
  • Reaction Type: Amide Reduction

  • Scale: Gram-scale to Multigram-scale

Reagents:

  • 1-Methylisonipecotamide (Precursor)[7]

  • Lithium Aluminum Hydride (LiAlH₄) (Reducing Agent)

  • Tetrahydrofuran (THF), Anhydrous (Solvent)[7]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N₂).

  • Slurry Formation: Suspend LiAlH₄ (1.0 equiv) in anhydrous THF at 0 °C.

  • Addition: Dissolve 1-Methylisonipecotamide (1.0 equiv) in THF and add dropwise to the LiAlH₄ slurry over 30 minutes. Caution: Exothermic.

  • Reflux: Warm to room temperature, then heat to reflux (66 °C) for 18–24 hours to ensure complete reduction of the carbonyl.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • Water (1 mL per g LiAlH₄)

    • 15% NaOH (1 mL per g LiAlH₄)

    • Water (3 mL per g LiAlH₄)

  • Workup: Stir until a white granular precipitate forms. Filter through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Distillation under reduced pressure or column chromatography (DCM:MeOH:NH₄OH) yields the pure amine.

Visual Synthesis Workflow

Synthesis Precursor 1-Methylisonipecotamide (Amide) Reagent LiAlH4 / THF Reflux, 24h Precursor->Reagent Reduction Intermediate Tetrahedral Aluminate Complex Reagent->Intermediate Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Hydrolysis Product 4-Aminomethyl-1-methylpiperidine (Target) Quench->Product Isolation

Figure 1: Reduction pathway from the amide precursor to the target diamine.[5]

Applications in Medicinal Chemistry

This scaffold is highly valued for its ability to extend a pharmacophore while improving the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.

1. Pharmacophore Linker & Spacer

The 4-aminomethyl moiety provides a flexible "arm" (methylene spacer) that allows the primary amine to interact with deep binding pockets in enzymes or receptors, while the piperidine ring provides rigidity and bulk.

  • Basicity Modulation: The N-methylpiperidine nitrogen (pKa ~8.5) is protonated at physiological pH, improving water solubility.

  • Target Examples:

    • Alphavirus Inhibitors: Used to synthesize indole-carboxamide derivatives that inhibit Western Equine Encephalitis Virus (WEEV) replication.[7]

    • IRE1α Kinase Inhibitors: Acts as a solvent-exposed solubilizing group in imidazo[1,2-b]pyridazine derivatives targeting the Unfolded Protein Response (UPR) pathway in cancer cells.

2. Self-Validating Interaction Logic

When designing ligands with this scaffold, the following logic applies:

  • IF the target pocket is anionic (e.g., Asp/Glu residues), THEN the primary amine forms a salt bridge.

  • IF the ligand requires blood-brain barrier (BBB) penetration, THEN the N-methyl group reduces hydrogen bond donor count (compared to NH), potentially aiding transport, though the high basicity requires balance.

Applications Scaffold 4-Aminomethyl-1-methylpiperidine Scaffold Prop1 Solubility Enhancer (Protonatable N) Scaffold->Prop1 Prop2 Flexible Linker (-CH2- Spacer) Scaffold->Prop2 App2 IRE1α Kinase Inhibitors (Cancer Therapy) Prop1->App2 App1 Alphavirus Inhibitors (Indole-carboxamides) Prop2->App1 App3 GPCR Ligands (Sigma/Opioid Modulators) Prop2->App3

Figure 2: Functional utility of the scaffold in drug discovery.

Safety & Handling Protocols

Danger: This compound is a corrosive liquid and can cause severe skin burns and eye damage (Category 1C).

  • Personal Protective Equipment (PPE):

    • Mandatory: Neoprene or Nitrile gloves (double-gloving recommended), chemical splash goggles, and a face shield.

    • Respiratory: Use in a fume hood. If aerosolization is possible, use a respirator with amine-specific cartridges.

  • Storage:

    • Store under inert atmosphere (Nitrogen or Argon).

    • Keep refrigerated (2–8 °C).

    • Sensitive to air and carbon dioxide (forms carbamates/carbonates upon prolonged exposure).

References
  • BenchChem. Technical Guide: Core Properties of (1-Methyl-4-piperidinyl)methanamine. (Accessed 2025).[8] Link

  • ChemicalBook. (1-Methyl-4-piperidinyl)methanamine CAS 7149-42-0 Properties & Synthesis. (Accessed 2025). Link

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-(Aminomethyl)piperidine (Analogous Structure Data).Link

  • Journal of Medicinal Chemistry. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. (2011). Link

  • Journal of Medicinal Chemistry. Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α. (2019).[9] Link

Sources

1-Methyl-4-piperidinemethanamine in Drug Development: A Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development and organic synthesis, the selection between a free base amine and its corresponding salt form is a foundational decision that dictates a molecule's pharmacokinetic destiny and synthetic utility. 1-Methyl-4-piperidinemethanamine (CAS 7149-42-0) is a critical diamine building block, widely utilized as a reagent in the synthesis of novel indole-carboxamides and neurotropic alphavirus inhibitors[1].

This technical whitepaper provides an in-depth comparative analysis of the free base and dihydrochloride salt forms of 1-Methyl-4-piperidinemethanamine. By examining the physicochemical causality, formulation dynamics, and phase-transfer methodologies, this guide equips researchers with the authoritative frameworks necessary to optimize both bench-scale synthesis and clinical formulation.

Physicochemical Causality: The Molecular Dichotomy

1-Methyl-4-piperidinemethanamine features two distinct basic centers: a tertiary amine embedded within the piperidine ring (pKa ~10.0) and a primary aliphatic amine on the methanamine side chain (pKa ~10.5). This dual-basicity fundamentally alters its behavior depending on its protonation state.

  • The Free Base Form: Lacking a strong, rigid intermolecular ionic lattice, the free base exists as a colorless liquid at room temperature[1]. While highly lipophilic and miscible with organic solvents, it is susceptible to oxidative degradation, atmospheric moisture absorption (hygroscopicity), and volatilization.

  • The Dihydrochloride Salt Form: Protonation of both nitrogen centers using hydrochloric acid generates a crystalline solid. The resulting ionic lattice energy drastically increases the melting point, completely eliminates volatility, and provides exceptional shelf stability. According to the "pKa rule" of pharmaceutical salt selection, the pKa of the counterion must be at least 2 pH units lower than the pKa of the basic drug to ensure stable, irreversible salt formation[2][3].

Table 1: Comparative Physicochemical Properties
PropertyFree Base (CAS 7149-42-0)Dihydrochloride Salt (CAS 1187582-53-1)
Physical State Colorless Liquid[1]Crystalline Solid
Molecular Weight 128.22 g/mol 201.14 g/mol
Boiling / Melting Point BP: 159.8 °C at 760 mmHg[1]MP: > 200 °C (Decomposes)
Aqueous Solubility Moderate (pH dependent)Very High (> 100 mg/mL)
Lipophilicity (LogP) Higher (Lipophilic)Lower (Hydrophilic)
Primary Utility Organic Synthesis, AmidationSolid Dosage Formulation, Storage

Pharmacokinetic & Formulation Dynamics

The transition from a free base to a hydrochloride salt is not merely a handling convenience; it is a critical pharmacokinetic lever. Hydrochloride salts generally offer superior, rapid dissolution in the gastrointestinal tract due to the common-ion effect and localized surface pH modulation[4].

However, formulation scientists must be acutely aware of in-process acid-base reactions. During manufacturing or co-administration with other drugs (e.g., proton pump inhibitors), hydrochloride salts can inadvertently convert back to the free base form. This phenomenon, famously observed during the clinical development of drugs like prasugrel, can drastically alter bioavailability and absorption profiles[2][5].

G A 1-Methyl-4-piperidinemethanamine (API Candidate) B Free Base Form (Liquid, Lipophilic) A->B C Hydrochloride Salt (Solid, Hydrophilic) A->C D High Membrane Permeability (Rapid Absorption) B->D E Poor Stability & Volatility (Formulation Challenge) B->E F High Aqueous Solubility (Rapid Dissolution) C->F G Excellent Shelf Stability (Solid Dosage Ready) C->G

Caption: Logical relationship between salt selection, physicochemical properties, and formulation outcomes.

Table 2: Pharmacokinetic & Formulation Impact
ParameterFree Base DynamicsHydrochloride Salt Dynamics
Dissolution Rate Limited by aqueous boundary layerRapid dissolution driven by ionic hydration
Membrane Permeability High (passive diffusion of unionized species)Low (requires in vivo deprotonation for absorption)
Chemical Stability Prone to oxidation and atmospheric degradationHigh crystal lattice energy prevents degradation
Corrosiveness Highly basic, potential tissue irritantMildly acidic in solution, generally well-tolerated[2]

Self-Validating Synthetic Protocols

To utilize 1-Methyl-4-piperidinemethanamine effectively, researchers must seamlessly transition between the stable storage form (salt) and the reactive form (free base). The following methodologies are designed as self-validating systems, ensuring high-fidelity results through mechanistic causality.

Protocol A: Synthesis of the Dihydrochloride Salt (For Storage)

Causality: Water dissolves the dihydrochloride salt. Therefore, performing the protonation in an anhydrous, non-polar solvent ensures the salt immediately precipitates, driving the reaction to completion and allowing for easy recovery.

  • Dissolution: Dissolve 1.0 equivalent of 1-Methyl-4-piperidinemethanamine free base in anhydrous 1,4-dioxane or diethyl ether under an inert nitrogen atmosphere.

  • Acidification: Cool the reaction vessel to 0 °C. Slowly add 2.2 equivalents of anhydrous HCl (typically 4M in dioxane) dropwise. Note: The slight excess (0.2 eq) ensures complete protonation of both the primary and tertiary amines.

  • Precipitation: Stir for 30 minutes. A dense, white crystalline precipitate will form immediately.

  • Filtration: Collect the solid via vacuum filtration and wash with cold anhydrous ether to remove any unreacted lipophilic impurities.

  • Self-Validation: Dry the product under a high vacuum. Validation Check: Re-dissolve a 10 mg aliquot in 1 mL of deionized water; the pH must read ~2-3. A gravimetric yield of >95% confirms successful dihydrochloride conversion.

Protocol B: Free-Basing the Salt (For Lipophilic Coupling Reactions)

Causality: The highest pKa of the molecule is ~10.5. To ensure >99% of the molecules are completely unprotonated and partitioned into the organic phase, the aqueous solution must be basified to at least 2 pH units above the pKa (i.e., pH > 12.5).

  • Aqueous Dissolution: Dissolve the 1-Methyl-4-piperidinemethanamine dihydrochloride salt in a minimal volume of deionized water.

  • Basification: Cool the solution to 0 °C. Add 1M NaOH dropwise while stirring continuously until the aqueous phase reaches a pH of 13.

  • Extraction: Extract the basic aqueous layer with dichloromethane (DCM) three times. Note: Multiple extractions are required to overcome the moderate inherent water solubility of the free base.

  • Self-Validation: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Validation Check: The recovery of a viscous, colorless liquid with zero residual crystalline solid visually validates complete free-basing.

Workflow Step1 Free Base API (Organic Phase) Step2 Add Anhydrous HCl in Ether/Dioxane Step1->Step2 Step3 Precipitation of Dihydrochloride Salt Step2->Step3 Step4 Filtration & Drying (Yield >95%) Step3->Step4 Step5 Aqueous Salt Solution (pH < 3) Step4->Step5 Dissolve in H2O Step6 Add 1M NaOH (Adjust pH > 12.5) Step5->Step6 Step7 Extract with DCM (Phase Separation) Step6->Step7 Step8 Evaporate Solvent (Recovered Free Base) Step7->Step8

Caption: Reversible phase-transfer workflow for salt formation and free-basing of the amine.

Conclusion

The strategic manipulation of 1-Methyl-4-piperidinemethanamine between its free base and dihydrochloride salt forms is a masterclass in applied physical organic chemistry. While the free base is indispensable for nucleophilic coupling reactions (e.g., amidation to form indole-carboxamides), its inherent instability necessitates conversion to the dihydrochloride salt for long-term storage and oral drug formulation. By strictly adhering to pKa-driven protocols and phase-transfer mechanics, researchers can guarantee the structural integrity and bioavailability of their target therapeutics.

References

1.[1] Title:[(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0 Source: hsppharma.com URL:

2.[5] Title: Pharmaceutical salts: a formulation trick or a clinical conundrum? Source: bjcardio.co.uk URL:

3.[2] Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: nih.gov URL:

4.[4] Title: Mechanistic PBPK Modelling to Predict the Advantage of the Salt Form of a Drug When Dosed with Acid Reducing Agents Source: mdpi.com URL:

5.[3] Title: Salt Selection in Drug Development Source: pharmtech.com URL:

Sources

(1-Methylpiperidin-4-yl)methanamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Scaffold for Medicinal Chemistry and Drug Discovery

Executive Summary

(1-Methylpiperidin-4-yl)methanamine (CAS: 7149-42-0) is a versatile diamine intermediate extensively utilized in modern drug discovery.[1][2] Characterized by a semi-rigid piperidine core, it features two distinct nitrogen centers: a highly basic, sterically accessible primary amine (methanamine tail) and a methylated tertiary amine within the ring. This bifunctional architecture makes it an ideal "linker" or "spacer" moiety in the design of G-Protein Coupled Receptor (GPCR) antagonists, particularly for CXCR4 and CCR2 targets, as well as in kinase inhibitors and antiviral agents against neurotropic alphaviruses.

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic protocols, and its strategic application in structure-activity relationship (SAR) studies.

Physicochemical Profile

The molecular weight and formula are fundamental to stoichiometry in synthesis, but the pKa and lipophilicity (LogP) are the critical drivers for its behavior in biological systems.

Table 1: Core Chemical Data
PropertyValueTechnical Note
IUPAC Name (1-Methylpiperidin-4-yl)methanamineAlso known as 4-(Aminomethyl)-1-methylpiperidine
CAS Number 7149-42-0 Distinct from the dimethylated analog (CAS 405928-19-0)
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
Exact Mass 128.1313 DaUseful for High-Res MS confirmation
Boiling Point 159.8 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification
Density 0.901 g/cm³
pKa (Predicted) ~10.13 (Piperidine N)The tertiary amine contributes to solubility in acidic media
Appearance Colorless to light yellow liquidOxidizes/yellows upon air exposure; store under inert gas
Solubility Miscible in water, alcohols, DCMHighly polar due to diamine character

Synthetic Methodology

While several routes exist, the most robust laboratory-scale synthesis involves the reduction of 1-methylisonipecotamide using Lithium Aluminum Hydride (LAH). This method ensures the preservation of the N-methyl group while converting the amide functionality to the primary amine.

Experimental Protocol: Reduction of 1-Methylisonipecotamide

Reaction Overview: 1-Methylisonipecotamide + LiAlH4 → (1-Methylpiperidin-4-yl)methanamine

Reagents:

  • 1-Methylisonipecotamide (1.0 eq)

  • Lithium Aluminum Hydride (LAH) (1.0 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄) or Glauber’s salt for quenching

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen (N₂) or Argon.

  • Slurry Preparation: Charge the flask with LAH (1.8 g, ~47.5 mmol) and anhydrous THF (100 mL). Cool to 0 °C using an ice bath.

  • Addition: Dissolve 1-methylisonipecotamide (6.75 g, ~47.5 mmol) in anhydrous THF (350 mL). Add this solution dropwise to the LAH slurry over 30–45 minutes, maintaining the temperature below 5 °C.

  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat the mixture to reflux (66 °C) for 12–24 hours to ensure complete reduction.

  • Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously add:

    • 1.8 mL Water (slowly)

    • 1.8 mL 15% NaOH solution

    • 5.4 mL Water

    • Note: This specific ratio produces a granular precipitate that is easy to filter.

  • Workup: Stir for 15 minutes until the aluminum salts turn white and granular. Filter through a pad of Celite. Wash the filter cake with THF and Dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via vacuum distillation or column chromatography (Eluent: DCM/MeOH/NH₄OH) to yield the pure amine.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 1-Methylisonipecotamide Step1 Step 1: Dissolution in Anhydrous THF Start->Step1 Step2 Step 2: Dropwise Addition to LiAlH4 Slurry (0°C) Step1->Step2 Inert Atm (N2) Step3 Step 3: Reflux (66°C, 12-24h) Step2->Step3 Reduction Step4 Step 4: Fieser Quench (H2O / NaOH / H2O) Step3->Step4 Cool to 0°C Step5 Step 5: Filtration (Celite) & Concentration Step4->Step5 Remove Al salts End Final Product: (1-Methylpiperidin-4-yl)methanamine Step5->End Distillation/Chromatography

Figure 1: Step-by-step synthetic workflow for the reduction of 1-methylisonipecotamide to the target amine.

Medicinal Chemistry Applications

(1-Methylpiperidin-4-yl)methanamine is not merely a solvent or base; it is a pharmacophore enabler .[1] Its structure allows it to bridge hydrophobic domains (via the piperidine ring) while providing a specific hydrogen-bonding interaction point (via the primary amine).

Key Therapeutic Areas
  • CXCR4 Antagonists: The chemokine receptor CXCR4 is a major target for HIV entry inhibition and cancer metastasis. The (1-methylpiperidin-4-yl)methanamine moiety mimics the basic side chains of arginine or lysine found in endogenous ligands (like CXCL12), interacting with aspartic acid residues in the receptor binding pocket.

  • Neurotropic Alphavirus Inhibitors: Research has identified indole-carboxamide derivatives containing this amine as potent inhibitors of Western Equine Encephalitis Virus (WEEV).[1] The piperidine ring provides the necessary steric bulk to fit into the viral capsid protein hydrophobic pocket.

  • Epigenetic Modulators (ATAD2): Used in the synthesis of furane derivatives targeting the ATAD2 bromodomain, a protein overexpressed in many cancers.

Scaffold Utility Logic

The following diagram illustrates how this specific molecule serves as a central hub in diversifying drug candidates.

ScaffoldUtility Core (1-Methylpiperidin-4-yl)methanamine (The Scaffold) PrimaryAmine Primary Amine (-NH2) Nucleophilic Handle Core->PrimaryAmine PiperidineRing Piperidine Ring Structural Spacer Core->PiperidineRing TertiaryAmine N-Methyl Group Basicity/Solubility Core->TertiaryAmine AmideCoupling Amide Coupling (e.g., Indole-carboxamides) PrimaryAmine->AmideCoupling Reacts with Carboxylic Acids ReductiveAmination Reductive Amination (e.g., CXCR4 Antagonists) PrimaryAmine->ReductiveAmination Reacts with Aldehydes SaltFormation Pharmaceutically Acceptable Salts (Bioavailability) TertiaryAmine->SaltFormation Protonation Site

Figure 2: Functional decomposition of the scaffold showing its reactive sites and downstream applications in library synthesis.

Handling and Safety Information

As a low molecular weight diamine, this compound presents specific hazards that must be managed in a research environment.

  • Corrosivity: Classified as Skin Corr.[3][4] 1B (H314) . It causes severe skin burns and eye damage.[4] Always wear neoprene or nitrile gloves, safety goggles, and a face shield when handling neat material.

  • Flammability: Flash point is relatively low (approx. 60–80 °C predicted). Classified as Flammable Liquid (H226) . Keep away from open flames and heat sources.

  • Storage: The primary amine is sensitive to atmospheric CO₂ (forming carbamates) and oxidation. Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C.

References

  • PubChem. (2025).[4] Compound Summary: 1-Methyl-4-(methylamino)piperidine (Related Analog Data). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2021). US10988465B2 - CXCR4 inhibitors and uses thereof.[5] Retrieved from

Sources

Thermodynamic Solvation and Physicochemical Profiling of (1-Methylpiperidin-4-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Methylpiperidin-4-yl)methanamine (Free base CAS: 7149-42-0) and its hydrochloride salts are highly polar, versatile diamine scaffolds utilized extensively in medicinal chemistry and drug development[1]. Often deployed as a "solubility warhead" to enhance the pharmacokinetic profiles of hydrophobic drug cores, understanding the thermodynamic solubility of its HCl salt in protic solvents is critical for process chemistry and formulation[2]. This whitepaper explores the structural causality behind its solvation in water and methanol, provides predicted quantitative profiles, and establishes a rigorously self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality and the "Solubility Warhead" Concept

The molecular architecture of (1-Methylpiperidin-4-yl)methanamine features two distinct basic centers: an exocyclic primary methanamine group and an endocyclic tertiary amine embedded within the piperidine ring[1].

Because both nitrogen atoms are readily protonatable, the compound is most stable and commercially supplied as a dihydrochloride salt (CAS: 1187582-53-1)[3][4]. In drug design, this specific aminomethylpiperidine motif is frequently grafted onto flat, insoluble scaffolds (such as kinase inhibitors)[2]. The tertiary amine acts as a "solubility warhead"; at physiological or acidic pH, it becomes protonated, drastically reducing the entropic penalty of binding while projecting a highly polar, solvent-exposed vector that forces aqueous dissolution[2]. Furthermore, the primary amine serves as a highly nucleophilic handle for peptide coupling, notably used in the synthesis of indole-carboxamide inhibitors targeting neurotropic alphaviruses[5].

Thermodynamic Solvation Mechanics: Water vs. Methanol

The dissolution of (1-Methylpiperidin-4-yl)methanamine HCl is governed by the interplay between the crystal lattice energy of the salt and the solvation energy provided by the solvent.

  • Aqueous Solvation (Water): Water possesses a high dielectric constant (

    
    ), which provides exceptional electrostatic shielding for the dicationic piperidine and methanamine centers, as well as the dissociated chloride anions. Furthermore, water's extensive three-dimensional hydrogen-bonding network acts as both a robust donor and acceptor, fully hydrating the ionic species. Consequently, the HCl salt exhibits extreme solubility in water[3].
    
  • Protic Organic Solvation (Methanol): Methanol is a polar, protic solvent but with a significantly lower dielectric constant (

    
    ). While it cannot shield the ionic charges as effectively as water, its hydroxyl group still provides strong hydrogen-bond donating and accepting capabilities. This allows methanol to effectively solvate the chloride ions and protonated amines, resulting in "good" to high solubility, though thermodynamically lower than in water[3].
    

Quantitative Solubility Profile

The following table synthesizes the physicochemical parameters and solubility profiles of the compound across both solvents.

ParameterWaterMethanolCausality / Mechanistic Driver
Dielectric Constant (

)
~80.1~32.7Water provides superior shielding of the dissociated dicationic charges.
H-Bonding Capacity Donor & Acceptor (3D network)Donor & Acceptor (Linear chains)Water forms more extensive hydration spheres around the primary and tertiary amines.
Predicted Salt Solubility > 100 mg/mL (Highly Soluble)20 - 50 mg/mL (Soluble)Ion-dipole interactions dominate in water; protic H-bonding dominates in methanol[3].
Free Base Log S (Ali) -0.24 (~74.1 mg/mL)N/AHigh baseline polarity of the unprotonated diamine scaffold drives high free-base solubility[1].

Self-Validating Experimental Protocol: The Shake-Flask Method

Kinetic solubility methods (e.g., solvent-shift assays) are prone to supersaturation artifacts, especially for highly soluble salts. To obtain true thermodynamic data, a rigorous shake-flask methodology must be employed. Crucially, this protocol is designed as a self-validating system to ensure data integrity.

Step 1: Solid Excess Preparation
  • Action: Weigh an excess amount (e.g., 250 mg) of (1-Methylpiperidin-4-yl)methanamine HCl into a borosilicate glass vial.

  • Causality: Maintaining a visible solid phase ensures that the chemical potential of the solid equals the chemical potential of the solute in the saturated solution—the fundamental thermodynamic definition of equilibrium.

Step 2: Isothermal Equilibration
  • Action: Add 1.0 mL of the target solvent (Water or Methanol). Seal the vial and agitate at 25.0 ± 0.1 °C for 24 hours.

  • Causality: Solubility is highly temperature-dependent. A strict 24-hour isothermal window provides sufficient kinetic energy to overcome the activation barrier of crystal lattice dissolution without inducing thermal degradation.

Step 3: Phase Separation & Filter Validation
  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes. Extract the supernatant and filter through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation prevents micro-particulate inclusion. PTFE is selected to prevent non-specific binding of the amine.

  • Validation Check: Run a known standard concentration through the filter to calculate and correct for any membrane adsorption recovery losses.

Step 4: HILIC HPLC-UV Quantification
  • Action: Dilute the filtrate and analyze via High-Performance Liquid Chromatography (HPLC) using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Causality: Standard C18 reversed-phase columns fail to retain highly polar, dicationic amines. HILIC ensures proper retention, sharp peak shapes, and accurate UV integration.

Step 5: The Self-Validation System (Solid-State & pH Check)
  • Action: Recover the residual undissolved solid, dry it, and analyze it via Powder X-Ray Diffraction (PXRD). Simultaneously, measure the pH of the aqueous saturated solution.

  • Causality: If the solvent induces a phase change during the 24-hour equilibration (e.g., forming a hydrate in water or a solvate in methanol), the measured solubility corresponds to the new crystal form, not the original HCl salt. PXRD confirms the structural integrity of the solid phase. A stable, slightly acidic pH confirms that the salt has not disproportionated (lost HCl) into the free base.

Experimental Workflow Diagram

G cluster_0 Phase 1: Thermodynamic Equilibration cluster_1 Phase 2: Separation & Quantification N1 Solid Excess Preparation (1-Methylpiperidin-4-yl)methanamine HCl N2 Solvent Addition (Water or Methanol) N1->N2 N3 Isothermal Agitation (24h at 25.0 ± 0.1 °C) N2->N3 N4 Phase Separation (10,000 x g Centrifugation) N3->N4 Saturation Reached N5 Supernatant Extraction (0.22 µm PTFE Filtration) N4->N5 N6 HILIC HPLC-UV Analysis (Concentration Determination) N5->N6 N7 Self-Validation System (PXRD Solid-State Check & pH Monitoring) N6->N7 Data Verification

Workflow for the self-validating thermodynamic solubility determination of the HCl salt.

References

  • PubMed Central (NIH). "Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication". [Link]

Sources

Operational Safety & Technical Guide: 4-(Aminomethyl)-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Aminomethyl)-1-methylpiperidine (CAS: 7149-42-0) is a bifunctional heterocyclic building block critical in modern drug discovery, particularly for synthesizing G-protein coupled receptor (GPCR) ligands and indole-carboxamide viral inhibitors.[1][2][3] Its structure features a primary amine (nucleophilic handle) and a tertiary cyclic amine (solubility/basicity modulator).[2][3][4]

While an invaluable scaffold, this molecule presents a dual-threat hazard profile: it is both corrosive (causing irreversible tissue damage) and flammable (flash point ~39–50°C).[1][2][3] This guide synthesizes physicochemical data with rigorous handling protocols to ensure operational safety without compromising experimental throughput.

Vital Statistics & Physicochemical Profile[1][2][3][4][5]

The following data aggregates experimental values from multiple authoritative sources to establish a baseline for handling.

PropertyValueTechnical Note
CAS Number 7149-42-0 Distinct from non-methylated analog (CAS 7144-05-0).[1][2][3]
Formula C₇H₁₆N₂Molecular Weight: 128.22 g/mol .[1][3][4]
Physical State LiquidColorless to light yellow; amine-like odor.[1][3][4]
Boiling Point ~160°C (Atmospheric)Exp.[3][4] Value: 83°C @ 48 mmHg [1].[1][3][4]
Flash Point 39°C – 50°C Flammable Liquid (Cat 3) .[3][4] Vapor ignition risk exists at ambient lab temps [1, 2].[2][3][4][5]
Density 0.90 – 0.91 g/mLLighter than water.[3][4]
Basicity High (pKa ~10)Rapidly absorbs atmospheric CO₂ (carbamate formation).[2][3][4]
Solubility Miscible in waterExothermic dissolution.[3][4]

Comprehensive Hazard Analysis

Mechanism of Toxicity (Corrosivity)

GHS Classification: Skin Corrosion Category 1B (H314).[3][4][5] Unlike simple irritants, 4-(Aminomethyl)-1-methylpiperidine causes alkaline hydrolysis of protein and saponification of lipids in human tissue.[1][2][3]

  • The Threat: The primary amine attacks cell membrane lipids, while the high pH causes liquefactive necrosis.[1][4] This allows the chemical to penetrate deeper into tissue even after surface washing.[2][3][4]

  • Ocular Risk: Contact with eyes can cause permanent corneal opacification and blindness (Eye Dam. 1).[3][4]

Flammability & Vapor Dynamics

GHS Classification: Flammable Liquid Category 3 (H226).[3][4]

  • With a flash point as low as 39°C (102°F), the liquid can evolve ignitable vapors near hot plates, heating mantles, or static discharge sources.[1][2][4]

  • Vapor Density: Heavier than air.[1][3][4] Vapors may travel along bench surfaces to distant ignition sources.[2][3][4]

Operational Handling Protocol

Engineering Controls
  • Primary Barrier: All transfers and reactions must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.[1][3][4]

  • Inert Atmosphere: Due to hygroscopicity and CO₂ sensitivity, store and handle under Nitrogen or Argon.[1][2][4]

  • Static Control: Ground and bond containers during transfer, especially when using metal drums.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for diamines.[3][4]

PPE ComponentSpecificationRationale
Hand Protection (Splash) Nitrile (Double gloved)Minimum 5 mil thickness.[1][2][3] Change immediately upon splash.[2][3][4]
Hand Protection (Immersion) Butyl Rubber or LaminateRequired for spill cleanup or prolonged handling.[3][4] Amines permeate nitrile rapidly.[2][3][4]
Eye Protection Chemical Goggles + Face ShieldSafety glasses do not protect against corrosive splashes or vapors.[3][4]
Body Protection Flame-Resistant Lab CoatSynthetic fibers (polyester) can melt into skin if ignited.[2][3][4]
Visual Workflow: Safety Decision Matrix

SafetyProtocol cluster_0 Critical Warning Start Task: Handle 4-(Aminomethyl)-1-methylpiperidine Assess Assessment: Volatile & Corrosive Start->Assess Engineering Engineering Control: Fume Hood REQUIRED Inert Gas Blanket Assess->Engineering Warning Flash Point ~39°C Keep away from Heat Sources Assess->Warning PPE PPE Selection: - Goggles + Face Shield - Butyl/Nitrile (Double) - FR Lab Coat Engineering->PPE Action Execution: Transfer via Syringe/Cannula Avoid Open Pouring PPE->Action Disposal Disposal: Basic Waste Stream NO Oxidizers Action->Disposal

Figure 1: Operational workflow emphasizing the hierarchy of controls for handling flammable corrosive amines.

Emergency Response Protocols

Exposure Response (Self-Validating Steps)

The "Self-Validating" aspect means the protocol includes checks to ensure the action is working (e.g., checking pH).[1][2][3][4]

  • Skin Contact:

    • Action: Immediately flush with water for 15 minutes .[1][3][4]

    • Validation: Do not stop until the "soapy" feeling (tissue liquefaction) is gone.[3][4]

    • Contraindication: Do not use vinegar (acid) to neutralize on skin; the exotherm can cause thermal burns on top of chemical burns.[3][4]

  • Eye Contact:

    • Action: Force eyelids open and flush with eyewash station.[1][3][4]

    • Time: Minimum 15 minutes. Seconds count to prevent blindness.[2][3][4]

  • Inhalation:

    • Action: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.[1][2][3][4]

Spill Management Logic

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Small Small (<50mL) Inside Hood Size->Small Large Large (>50mL) Or Outside Hood Size->Large Absorb Absorb with Dry Sand/Vermiculite (Do NOT use paper towels) Small->Absorb Evacuate EVACUATE LAB Call EHS/Fire Dept Large->Evacuate Neutralize Collect & Label 'Flammable Corrosive' Absorb->Neutralize Note NOTE: Paper towels may ignite due to exotherm/flammability Absorb->Note

Figure 2: Decision logic for spill containment. Note the prohibition of combustible absorbents (paper) due to flammability risks.[2][3]

Synthesis Context & Stability

Reactivity Profile
  • Nucleophilicity: The primary amine (aminomethyl group) is highly nucleophilic and will react rapidly with electrophiles (acid chlorides, anhydrides, alkyl halides).[1][2][4]

  • Exotherm Warning: Reactions with acid chlorides release HCl and significant heat.[1][3][4] Always cool the reaction vessel (0°C) and add the electrophile dropwise to control the exotherm and prevent vapor generation.

  • Scavenging: The tertiary amine (N-methyl piperidine ring) can act as an internal base (HCl scavenger), but an external base (TEA/DIPEA) is often still required to drive reactions to completion.[1][2][3]

Storage[1][2][3][4][7]
  • Conditions: Store in a cool, dry place (<25°C).

  • Incompatibility: Segregate from Strong Oxidizers (fire risk) and Acids (violent reaction).[3][4]

  • Shelf Life: Re-test purity every 6 months; degradation is usually signaled by yellow/brown discoloration.

References

  • PubChem. (2024).[2][3][4] Compound Summary: 4-(Aminomethyl)-1-methylpiperidine.[1][2][3][6] National Library of Medicine.[2][3][4] [Link]

Sources

Technical Guide: Structural, Synthetic, and Functional Divergence of Methylated Piperidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource comparing 1-methylpiperidin-4-amine and (1-methylpiperidin-4-yl)methanamine .[1][2] It is structured to support decision-making in synthetic planning, medicinal chemistry optimization, and analytical validation.

Executive Summary

In drug discovery, the distinction between a functional group attached directly to a saturated heterocycle versus one attached via a methylene spacer is often the deciding factor between a nanomolar lead and an inactive compound.

This guide contrasts two chemically related but functionally distinct building blocks:

  • Molecule A: 1-Methylpiperidin-4-amine (CAS: 41838-46-4)

    • Rigid, sterically congested, lower conformational entropy.

  • Molecule B: (1-Methylpiperidin-4-yl)methanamine (CAS: 7149-42-0)[][4][5]

    • Flexible, sterically accessible, "linker-friendly."

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the C4-Linker-N topology. This single methylene unit (


) alters the vector of the primary amine, its basicity, and its nucleophilic accessibility.
Physicochemical Comparison Table
Feature1-Methylpiperidin-4-amine (Molecule A)(1-Methylpiperidin-4-yl)methanamine (Molecule B)[1]
Structure Primary amine attached directly to C4 ring carbon.Primary amine attached to C4 via methylene spacer.
Formula


MW 114.19 g/mol 128.22 g/mol
Steric Profile High: Amine is shielded by ring hydrogens (axial/equatorial dynamics).Low: Amine projects away from the ring; high rotational freedom.
Basicity (pKa) Lower pKa2: Proximity of ring N leads to Coulombic repulsion upon di-protonation.Higher pKa2: Increased distance between N centers stabilizes the di-cation.
LogP (Calc) ~0.2 (More polar)~0.5 (More lipophilic due to extra

)
Primary Use Rigid scaffold, receptor binding core.Flexible linker, PROTAC anchor, spacer.
Conformational Analysis (Graphviz)

The following diagram illustrates the spatial divergence. Molecule A locks the amine close to the scaffold, while Molecule B extends it.

Conformational_Analysis cluster_A Molecule A: Rigid Attachment cluster_B Molecule B: Flexible Extension A_Core Piperidine Ring A_Amine NH2 (Directly on C4) A_Core->A_Amine 1.5 Å Bond Length (Steric Clash) B_Core Piperidine Ring B_Spacer -CH2- Spacer B_Core->B_Spacer Free Rotation B_Amine NH2 (Extended) B_Spacer->B_Amine Accessible Nucleophile

Figure 1: Structural topology comparison highlighting the steric accessibility of the primary amine.

Part 2: Synthetic Pathways & Impurity Profiling

The synthesis of these two molecules requires fundamentally different strategies. Confusing the starting materials (piperidone vs. isonipecotic acid derivatives) is a common error.

Molecule A: Reductive Amination Route

Target: 1-Methylpiperidin-4-amine Precursor: 1-Methyl-4-piperidone Mechanism: The ketone is converted to an imine/iminium species and reduced in situ.

  • Protocol Overview:

    • Reagents: 1-Methyl-4-piperidone, Ammonium Acetate (excess),

      
       or 
      
      
      
      .
    • Solvent: Methanol (anhydrous).

    • Critical Step: Control of pH (~6.0) is vital to ensure imine formation without inhibiting the hydride reducing agent.

    • Impurity Risk: Formation of the secondary amine dimer (bis(1-methylpiperidin-4-yl)amine) if the primary amine product reacts with unreacted ketone.

Molecule B: Amide/Nitrile Reduction Route

Target: (1-Methylpiperidin-4-yl)methanamine Precursor: 1-Methylpiperidine-4-carboxamide (or Isonipecotamide derivative) Mechanism: Hydride reduction of a carbonyl/nitrile to a methylene-amine.

  • Protocol Overview:

    • Reagents: 1-Methylpiperidine-4-carboxamide, Lithium Aluminum Hydride (

      
      ).
      
    • Solvent: THF (strictly anhydrous).

    • Conditions: Reflux is often required to fully reduce the amide to the amine.

    • Safety Note:

      
       workups require careful quenching (Fieser method) to avoid aluminum emulsions.
      
Synthetic Workflow Diagram

Synthesis_Workflow cluster_warning Impurity Alert P1 1-Methyl-4-piperidone Proc1 Reductive Amination (NH4OAc / NaBH3CN) P1->Proc1 Ketone to Amine P2 1-Methylisonipecotamide Proc2 Amide Reduction (LiAlH4 / THF) P2->Proc2 Amide to Amine Prod1 1-Methylpiperidin-4-amine (Molecule A) Proc1->Prod1 Warn Dimerization Risk Proc1->Warn Prod2 (1-Methylpiperidin-4-yl)methanamine (Molecule B) Proc2->Prod2

Figure 2: Divergent synthetic pathways. Note the use of strong reducing agents for B vs. mild reductive conditions for A.

Part 3: Reactivity & Medicinal Chemistry Applications[2][7][8]

Nucleophilicity and Linker Design
  • Molecule B (The "Better" Linker): The methylene spacer acts as a "wobble" point. In PROTAC (Proteolysis Targeting Chimera) design, this flexibility allows the E3 ligase and the target protein to adopt a productive ternary complex. The primary amine in B is less sterically hindered, reacting faster with bulky activated esters or sulfonyl chlorides.

  • Molecule A (The "Rigid" Core): Used when the pharmacophore requires a specific vector. If the amine participates in a key hydrogen bond within a tight binding pocket (e.g., GPCRs), the extra methylene in B would clash with the receptor wall or misalign the H-bond donor.

The "Magic Methyl" & Basicity Effects

In medicinal chemistry, the basicity of the piperidine nitrogen is a key ADME parameter.

  • Coulombic Effect: In Molecule A, the exocyclic

    
     is only 3 bonds away from the ring nitrogen. Upon protonation of both sites, the repulsive force is high, effectively lowering the pKa of the second protonation site.
    
  • Implication: Molecule A is less likely to exist as a di-cation at physiological pH compared to Molecule B. This affects blood-brain barrier (BBB) permeability; the more lipophilic, mono-cationic species (A) may permeate better than the flexible, potentially di-cationic B.

Part 4: Analytical Characterization (Differentiation)

Distinguishing these two in the lab is critical, as they have similar retention times in standard LC-MS methods.

NMR Spectroscopy (The Definitive Test)

The diagnostic signal is the Carbon-13 attached to the exocyclic nitrogen.

NucleusMolecule A (Direct)Molecule B (Spacer)
13C NMR (C-N) Methine (CH) signal at ~45-50 ppm .Methylene (CH2) signal at ~48-55 ppm .
DEPT-135 Signal points UP (CH).Signal points DOWN (CH2).
1H NMR Methine proton is a multiplet (tt) at ~2.6-2.9 ppm.Methylene protons are a doublet (d) at ~2.5 ppm.
Mass Spectrometry

While both give


, the fragmentation patterns differ:
  • Molecule A (m/z 115): Often loses

    
     (17 Da) to form a stable alkene on the ring.
    
  • Molecule B (m/z 129): Can lose the entire

    
     side chain (30 Da) more readily during collision-induced dissociation (CID).
    

References

  • PubChem. 1-Methylpiperidin-4-amine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (1-Methylpiperidin-4-yl)methanamine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Piperidine-Based Ligands. (General reference for piperidine SAR principles cited in context 1.10).

Sources

Sourcing and Validating High-Purity (1-Methylpiperidin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary: The "Privileged" Scaffold

In modern medicinal chemistry, (1-Methylpiperidin-4-yl)methanamine dihydrochloride (CAS: 1187582-53-1 for 2HCl; 7149-42-0 for free base) represents a critical bifunctional building block. Its structural utility lies in the 4-aminomethyl-piperidine core, a "privileged scaffold" frequently utilized to modulate physicochemical properties (solubility, pKa) in GPCR ligands (e.g., CXCR4 antagonists, Opioid modulators) and kinase inhibitors.

This guide moves beyond a simple vendor list. It provides a technical framework for sourcing , validating , and handling this hygroscopic salt to ensure reproducibility in structure-activity relationship (SAR) campaigns.

Chemical Profile & Critical Quality Attributes (CQAs)

To ensure assay reproducibility, researchers must distinguish between the free base (often a volatile liquid) and the dihydrochloride salt (a stable but hygroscopic solid).

Identity & Physicochemical Data
AttributeSpecification
IUPAC Name (1-Methylpiperidin-4-yl)methanamine dihydrochloride
CAS Number 1187582-53-1 (2HCl salt) / 7149-42-0 (Free base)
Molecular Formula C7H18Cl2N2
Molecular Weight 201.14 g/mol
SMILES CN1CCC(CN)CC1.Cl.Cl
Appearance White to off-white crystalline powder
Solubility Highly soluble in Water, DMSO, Methanol
Critical Quality Attributes (CQAs) for Sourcing

When evaluating a Certificate of Analysis (CoA), prioritize these parameters:

  • Salt Stoichiometry: Must be 2.0 ± 0.1 HCl . Deviations indicate incomplete salt formation (monohydrochloride) or excess acid, affecting pH in sensitive biochemical assays.

  • Regio-Isomeric Purity: The synthesis (often reduction of isonipecotamide derivatives) can yield trace amounts of ring-contracted impurities if not controlled.

  • Water Content: As a dihydrochloride, the material is hygroscopic . High water content (>5%) skews molarity calculations in library synthesis.

Supplier Evaluation & Sourcing Strategy

The market is segmented into Catalog Suppliers (Discovery Scale) and Bulk Manufacturers (Process Scale).

Tier 1: Global Catalog Suppliers (1g – 100g)

Best for: HTS library generation, Hit-to-Lead optimization. These suppliers typically stock the material with validated CoAs.

  • BLD Pharmatech: Known for consistent stock of heterocyclic building blocks.

  • ChemScene / MedChemExpress: Often provide LC-MS and H-NMR data online.

  • Enamine / Combi-Blocks: High reliability for building blocks; often synthesize on-demand if out of stock.

Tier 2: Bulk & Custom Synthesis (1kg+)

Best for: Tox batches, GMP manufacturing.

  • WuXi AppTec / Pharmaron: Contract manufacturing organizations (CMOs) that can optimize the reduction of 1-methylisonipecotamide to minimize impurities at scale.

  • BOC Sciences: Specializes in scale-up of piperidine derivatives.

Technical Validation Protocol (The Self-Validating System)

Do not rely solely on the vendor's CoA. Implement this internal QC workflow upon receipt of any new batch.

Analytical Logic
  • 1H-NMR (D2O): Verify the integral ratio of the N-methyl singlet (~2.8 ppm) to the methylene doublet (~2.9 ppm).

  • Silver Nitrate Titration: Essential for verifying the dihydrochloride state.

    • Protocol: Dissolve 50 mg in water. Titrate with 0.1 M AgNO3 using a potentiometric endpoint.

    • Target: Chloride content should be ~35.2% w/w.

Quality Control Workflow Diagram

QC_Workflow Receipt 1. Sample Receipt (Check Seal/Desiccant) Identity 2. Identity Check (1H-NMR in D2O) Receipt->Identity Purity 3. Purity Check (HPLC-ELSD/CAD) Identity->Purity Salt 4. Salt Stoichiometry (AgNO3 Titration) Purity->Salt Salt->Receipt Fail (Return) Release 5. Batch Release (Update Inventory) Salt->Release Pass

Figure 1: Internal Quality Control Workflow for verifying salt stoichiometry and purity.

Handling, Stability & Synthetic Applications

Handling & Storage
  • Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture rapidly.

  • Protocol: Weigh only in a desiccated glovebox or typically conditioned room. Store under Nitrogen/Argon at 4°C.

  • Free Base Conversion: If the free base is required (e.g., for a reaction sensitive to acid), dissolve the salt in minimal water, basify with 4M NaOH, and extract exhaustively with DCM/IPA (3:1). Note: The free base is an amine and will absorb CO2 from air.

Synthetic Utility: The "Reduction Route"

The primary route to this scaffold involves the reduction of 1-methylpiperidine-4-carboxamide (1-Methylisonipecotamide). Understanding this helps in identifying potential impurities (e.g., unreduced amide).

Synthesis_Pathway Start 1-Methylisonipecotamide (Starting Material) Inter Intermediate Complex Start->Inter + Reagent Reagent LiAlH4 (Reduction) THF, Reflux Base (1-Methylpiperidin-4-yl)methanamine (Free Base - Liquid) Inter->Base + Quench Quench Fieser Workup (H2O / 15% NaOH / H2O) Final Target Dihydrochloride (Solid) Base->Final + SaltForm SaltForm HCl / Dioxane Precipitation

Figure 2: Primary industrial synthesis route via LAH reduction, highlighting the origin of the free base and salt forms.

Drug Discovery Applications

This scaffold is widely used to introduce a basic center into lipophilic drugs, improving metabolic stability and solubility .

  • Kinase Inhibitors: Used to target the solvent-exposed region of the ATP binding pocket (e.g., ABL1 kinase inhibitors).

  • GPCR Ligands: Acts as a mimic for lysine or arginine residues in peptidomimetics (e.g., CXCR4 antagonists).

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 11662923, (1-Methylpiperidin-4-yl)methanamine. Retrieved from [Link]

  • Medicinal Chemistry Application: Mulik, B. M., et al. (2024).[4] Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives. ChemistrySelect. Retrieved from [Link]

Sources

Methodological & Application

Protocol: Synthesis of (1-Methylpiperidin-4-yl)methanamine via LiAlH4 Reduction

[1]

Abstract

This application note details the laboratory-scale synthesis of (1-Methylpiperidin-4-yl)methanamine (CAS 7149-42-0) via the reduction of 1-methylisonipecotamide using Lithium Aluminum Hydride (LiAlH

11

Reaction Overview & Retrosynthesis

The transformation involves the reduction of a tertiary piperidine-carboxamide to a primary amine.[1] The N-methyl group on the piperidine ring remains intact, while the carbonyl of the amide is fully reduced to a methylene group.[1]

Reaction Scheme

ReactionSchemeSM1-Methylisonipecotamide(C7H14N2O)Product(1-Methylpiperidin-4-yl)methanamine(C7H16N2)SM->ProductReductionReagentsLiAlH4 (1.0 - 2.0 equiv)THF, Reflux, 25h

Figure 1: Synthetic pathway for the reduction of 1-methylisonipecotamide.

Mechanistic Insights

The reduction of amides by LiAlH

11
  • Hydride Attack: The nucleophilic hydride attacks the amide carbonyl carbon, forming a tetrahedral aluminate intermediate.[1]

  • Elimination: The oxygen is eliminated as an aluminate species, facilitated by the lone pair of the nitrogen, generating an iminium ion .

  • Second Reduction: A second hydride attacks the iminium carbon to yield the final amine.[1]

Mechanistic Pathway

MechanismStep1Amide Substrate(R-CO-NH2)Step2Tetrahedral Intermediate(O-Al-H species)Step1->Step2+ H- (from LiAlH4)Step3Iminium Ion(R-CH=NH2+)Step2->Step3- [O-Al] speciesStep4Primary Amine(R-CH2-NH2)Step3->Step4+ H- (from LiAlH4)

Figure 2: Step-wise reduction mechanism from amide to amine.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Mass/VolMmol
1-Methylisonipecotamide 142.191.06.75 g47.5
LiAlH

(95% powder)
37.951.0*1.80 g47.5
THF (Anhydrous) 72.11Solvent450 mL-
Water (Quench) 18.02-1.88 mL-
15% NaOH (Quench) --1.88 mL-

*Note: While 1:1 stoichiometry is cited in specific literature [1], standard practice for amide reductions often utilizes 2.0–4.0 equivalents of LiAlH

1
Procedure

Step 1: Inert Atmosphere Setup

  • Flame-dry a 1000 mL three-necked round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen (

    
    ) or Argon.[1] Maintain a positive pressure of inert gas throughout the reaction.[1]
    

Step 2: Reagent Preparation

  • Flask A (Slurry): Charge the RBF with LiAlH

    
     (1.8 g) and anhydrous THF (100 mL). Cool this slurry to 0 °C  using an ice/water bath.
    
  • Flask B (Substrate): Dissolve 1-methylisonipecotamide (6.75 g) in anhydrous THF (350 mL). Ensure complete dissolution; sonicate if necessary.[1]

Step 3: Addition

  • Transfer the solution from Flask B into the addition funnel.

  • Add the substrate solution dropwise to the stirred LiAlH

    
     slurry at 0 °C over 30–45 minutes.
    
    • Caution: Gas evolution (

      
      ) may occur.[1] Control addition rate to prevent foaming.[1]
      

Step 4: Reaction & Reflux

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction to reflux (approx. 66 °C) for 25 hours .

  • Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1%

    
    ; Stain: Ninhydrin). The amide spot should disappear, and a polar amine spot (baseline or low Rf) should appear.[1]
    

Step 5: Fieser Workup (Critical)

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the excess hydride carefully using the Fieser method (1g LAH : 1mL H2O : 1mL 15% NaOH : 3mL H2O).[1]

    • Add 1.88 mL Water dropwise (Very slow! Vigorous exotherm/gas evolution).[1]

    • Add 1.88 mL 15% NaOH solution.

    • Add 5.60 mL Water .

  • Remove the ice bath and stir the mixture vigorously for 30–60 minutes. The grey slurry should transform into a white, granular precipitate suspended in clear THF.[1]

Step 6: Isolation

  • Filter the mixture through a pad of Celite or a coarse sintered glass funnel to remove aluminum salts.[1]

  • Wash the filter cake with THF (

    
     mL) and DCM (
    
    
    mL) to recover trapped product.[1]
  • Concentrate the combined filtrate under reduced pressure (rotary evaporator) to yield the crude oil.

Purification

The crude product is often pure enough (>95%) for subsequent steps.[1] If purification is required:

  • Distillation: Boiling point approx. 81–85 °C at 20 mmHg [2].[1]

  • Salt Formation: Dissolve in Et2O and add HCl/Dioxane to precipitate the dihydrochloride salt.[1]

Characterization Data (Expected)

TechniqueExpected SignalsAssignment
Appearance Colorless to pale yellow liquid-

H NMR

2.55 (d,

Hz, 2H)

(Diagnostic)
(CDCl

, 400 MHz)

2.25 (s, 3H)


2.85 (m, 2H), 1.90 (m, 2H)
Ring Protons (Equatorial)

1.20–1.40 (m, 3H)
Ring Protons (Axial + Methine)
MS (ESI)

Parent Ion

Safety & Hazards

  • Lithium Aluminum Hydride: Pyrophoric solid.[1] Reacts violently with water and protic solvents.[1] Handle only under inert atmosphere. In case of fire, use Class D extinguisher or dry sand; never use water .[1]

  • Tetrahydrofuran (THF): Peroxide former.[1] Ensure solvent is peroxide-free before heating to reflux.[1]

  • Product: The amine is corrosive and hygroscopic.[1] Store under nitrogen in a cool, dry place.

References

  • Primary Protocol Source: Zhou, Y.; Guo, X.; Tu, G.; Zhang, X.; et al. "Discovery of Novel Indole-Carboxamides as Potent Inhibitors of Neurotropic Alphaviruses."[1] Journal of Medicinal Chemistry, 2003 , 46(7), 1116–1119.

  • Physical Properties & CAS Data: TCI Chemicals. "Product Specification: (1-Methylpiperidin-4-yl)methanamine (CAS 7149-42-0)." [1]

  • General Workup Methodology: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard Fieser Workup Protocol).

Protocol for LAH Reduction of 1-Methylisonipecotamide to (1-Methylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the laboratory-scale synthesis of (1-methylpiperidin-4-yl)methanamine via the reduction of 1-methylisonipecotamide using Lithium Aluminum Hydride (LiAlH


 or LAH). This transformation represents a classic reduction of a carboxamide to a primary amine. The protocol utilizes a standard 1:1 molar ratio (100% hydride excess) in anhydrous tetrahydrofuran (THF), followed by a modified Fieser workup to ensure efficient removal of aluminum salts and maximization of yield.

Reaction Overview & Mechanism

The reduction converts the carbonyl group (


) of the amide into a methylene group (

).[1]

Chemical Transformation:



Mechanism:

  • Activation: The nucleophilic hydride attacks the carbonyl carbon, forming a tetrahedral aluminate intermediate.

  • Elimination: The oxygen is eliminated as an aluminate species, generating an iminium ion.

  • Reduction: A second hydride attacks the iminium ion, yielding the final amine-aluminate complex.[1]

  • Hydrolysis: Aqueous workup releases the free amine.[1]

Workflow Diagram

LAH_Reduction Start Start: Inert Atmosphere Setup Slurry Prepare LAH Slurry (0°C) Anhydrous THF Start->Slurry Addition Dropwise Addition of 1-Methylisonipecotamide Slurry->Addition Reflux Reaction Phase Reflux (6-12h) Addition->Reflux Check In-Process Check (TLC/GC-MS) Reflux->Check Check->Reflux Incomplete Quench Fieser Quench (H2O -> NaOH -> H2O) Check->Quench Complete Workup Filtration & Drying (Remove Al Salts) Quench->Workup Purify Purification (Vacuum Distillation) Workup->Purify

Caption: Operational workflow for the LAH reduction of 1-methylisonipecotamide.

Strategic Planning & Safety

Safety Profile (Critical)
  • Lithium Aluminum Hydride (LAH): Pyrophoric solid. Reacts violently with water and protic solvents, liberating flammable hydrogen gas. Handle only under inert atmosphere (Nitrogen or Argon).

  • Exotherm: The quenching step is highly exothermic. It must be performed slowly at 0°C.

  • Solvent: THF must be anhydrous and free of peroxides.

Stoichiometry

Theoretical reduction of an amide requires 0.5 molar equivalents of LAH (2 hydrides per amide). However, to drive the reaction to completion and account for reagent quality, a 1.0 molar equivalent (4 hydrides per amide) is standard.

ComponentRoleMol.[1][2][3][4][5][6][7][8][9] WeightEquivalentsMass/Vol (Example)
1-Methylisonipecotamide Substrate142.19 g/mol 1.06.75 g (47.5 mmol)
LiAlH

(95%)
Reductant37.95 g/mol 1.01.80 g (47.5 mmol)
Anhydrous THF Solvent72.11 g/mol N/A450 mL (Total)

Detailed Experimental Protocol

Phase 1: Setup and Reagent Preparation
  • Glassware Preparation: Oven-dry a 1L 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel. Assemble hot under a stream of dry nitrogen.

  • LAH Slurry:

    • Cool the RBF to 0°C using an ice/water bath.

    • Rapidly weigh 1.8 g of LiAlH

      
       and transfer it to the RBF.
      
    • Note: Add LAH to the flask first, then solvent, or add as a solid to solvent if using pellets. Powder is best added to the empty flask to avoid clumping.

    • Add 100 mL of anhydrous THF via syringe/cannula. Stir gently to form a grey slurry.

  • Substrate Solution:

    • In a separate dry flask, dissolve 6.75 g of 1-methylisonipecotamide in 350 mL of anhydrous THF. Ensure complete dissolution.

Phase 2: Reaction[4]
  • Addition: Transfer the substrate solution to the addition funnel. Dropwise add the amide solution to the stirred LAH slurry at 0°C.

    • Rate: Adjust rate to control hydrogen evolution (bubbling). Addition should take ~30-60 minutes.

  • Ramp to Reflux: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Reflux: Equip the flask with a heating mantle. Heat to gentle reflux (THF bp 66°C) for 6 to 12 hours .

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1% NH

      
      OH) or GC-MS. The amide spot (lower R
      
      
      
      ) should disappear, replaced by the amine (often streaks near baseline or higher R
      
      
      depending on plate).
Phase 3: Fieser Quench (Critical Step)

The Fieser method creates a granular, easy-to-filter precipitate (lithium aluminate), avoiding the "gelatinous nightmare" of standard acid/base workups.

  • Cooling: Cool the reaction mixture back to 0°C in an ice bath. Stir vigorously.

  • Sequential Addition: Add the following reagents dropwise (VERY SLOWLY) via syringe. Wait for gas evolution to cease between drops.

    • Step A: Add 1.8 mL Water. (1 mL per gram of LAH).

    • Step B: Add 1.8 mL 15% (w/v) NaOH solution. (1 mL per gram of LAH).

    • Step C: Add 5.4 mL Water. (3 mL per gram of LAH).

  • Granulation: Remove the ice bath. Allow the mixture to warm to RT and stir for 15-30 minutes. The grey/white precipitate should become granular and sandy.

  • Drying: Add anhydrous MgSO

    
     directly to the stirring mixture to dry the THF solution.
    
Phase 4: Isolation and Purification
  • Filtration: Filter the mixture through a fritted glass funnel or a pad of Celite. Wash the filter cake with 3 x 50 mL fresh THF to recover entrained product.

  • Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporator) to yield the crude amine as a pale yellow oil.

  • Purification:

    • Distillation (Recommended): The product is a diamine and stable. Distill under high vacuum (bulb-to-bulb or Kugelrohr).

    • Expected Boiling Point: ~80-90°C at 0.5 mmHg (Estimate based on structure; standard piperidines boil higher).

    • Alternative: If not distilling, the crude oil is often pure enough (>90%) for subsequent steps.

Process Insights & Troubleshooting

IssueCauseSolution
Gelatinous Workup Improper quenching ratio or insufficient stirring time.Add more solvent (THF or Ether) and stir longer. If stuck, add Rochelle's Salt (Sodium Potassium Tartrate) saturated solution and stir for 2-4 hours until layers separate.
Incomplete Reaction Amide insolubility or insufficient temperature.Ensure the amide is fully dissolved in THF before addition. If solid precipitates during addition, add more solvent. Extend reflux time up to 24h.
Low Yield Product trapped in aluminum salts.The amine product is polar and can coordinate to Al. Thorough washing of the filter cake with THF (or THF/MeOH 9:1) is essential.

References

  • BenchChem. Synthesis of 1-(1-Methylpiperidin-4-yl)methanamine. Retrieved from

  • OrgoSolver. Mechanism of Amide Reduction by LiAlH4. Retrieved from

  • University of Calgary. Reduction of Amides using LiAlH4. Retrieved from

  • Master Organic Chemistry. Reduction of Amides to Amines. Retrieved from

  • ResearchGate. Fieser Workup Discussion. Retrieved from

Sources

Application Note: Reductive Amination Protocols for the Synthesis of Novel Piperidine Derivatives Using 4-Aminomethyl-1-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its three-dimensional structure provides an excellent framework for orienting functional groups to interact with biological targets, making it a cornerstone in the development of therapeutics for CNS disorders, oncology, and infectious diseases.[3][4] 4-aminomethyl-1-methylpiperidine is a particularly valuable building block, offering a primary amine handle for derivatization, which allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Reductive amination stands out as one of the most robust and widely utilized methods for C-N bond formation in drug discovery.[5][6] This one-pot reaction, which converts a carbonyl compound and an amine into a more substituted amine, is prized for its operational simplicity, broad substrate scope, and high functional group tolerance.[7] This application note provides detailed, field-proven protocols for the reductive amination of various aldehydes and ketones with 4-aminomethyl-1-methylpiperidine, focusing on the use of common and selective hydride reducing agents.

The Mechanism of Reductive Amination

Reductive amination is a sequential, one-pot process that proceeds through two key mechanistic steps:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (4-aminomethyl-1-methylpiperidine) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under neutral or weakly acidic conditions, the hemiaminal readily dehydrates to form a Schiff base, or imine. This imine is in equilibrium with its protonated form, the highly electrophilic iminium ion, which is the key intermediate for reduction.[8][9][10] The equilibrium is driven towards the iminium ion by conditions that favor dehydration.[8]

  • Hydride Reduction: A selective reducing agent, present in the same reaction vessel, then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion.[11][12] This reduction is typically rapid and irreversible, forming the final, more substituted amine product. The success of the one-pot reaction hinges on using a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[13]

Reductive_Amination_Mechanism Start Aldehyde/Ketone + 4-Aminomethyl-1-methylpiperidine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine / Iminium Ion Hemiaminal->Imine Dehydration (-H₂O) Imine->Hemiaminal Hydration (+H₂O) Product Final Amine Product Imine->Product Hydride Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Selectively Reduces

Caption: The general mechanism of reductive amination.

Core Experimental Protocols

The choice of reducing agent is critical for a successful reductive amination. Below are protocols for two of the most effective and commonly used reagents.

Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its mildness and excellent selectivity for reducing iminium ions in the presence of aldehydes.[14][15] It is less basic than other hydrides, minimizing side reactions. Its steric bulk also contributes to its selectivity. The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[14]

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • 4-Aminomethyl-1-methylpiperidine (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Optional: Acetic Acid (catalytic amount, ~0.1 equiv)

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv).

  • Solvent and Amine Addition: Dissolve the carbonyl compound in anhydrous DCE or DCM (to a concentration of 0.1-0.2 M). Add 4-aminomethyl-1-methylpiperidine (1.1 equiv) to the solution.

  • Imine Formation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 20-60 minutes. This allows for the initial formation of the imine/iminium ion intermediate.[15] For less reactive carbonyls, adding a catalytic amount of acetic acid can accelerate this step.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.3 equiv) to the mixture in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[15]

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[15]

Protocol 2: Alternative Method Using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is another selective reducing agent that is particularly effective at a pH range of 6-7.[8][13] It is compatible with protic solvents like methanol (MeOH), which can be advantageous for substrate solubility. However, extreme caution is required as NaBH₃CN can release highly toxic hydrogen cyanide (HCN) gas upon acidification.[8] Workup must be performed in a well-ventilated fume hood.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • 4-Aminomethyl-1-methylpiperidine (1.0-1.2 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv)

  • Anhydrous Methanol (MeOH)

  • Acetic Acid

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the aldehyde or ketone (1.0 equiv) and 4-aminomethyl-1-methylpiperidine (1.1 equiv) in anhydrous MeOH (0.1-0.2 M).

  • pH Adjustment: Add acetic acid dropwise to adjust the pH of the solution to approximately 6-7 (checked with pH paper). This is crucial for selectively reducing the iminium ion.[13]

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.3 equiv) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up (CAUTION: Perform in Fume Hood): Once the reaction is complete, carefully quench by adding water. Adjust the pH to >8 with a saturated NaHCO₃ or dilute NaOH solution to ensure any residual cyanide is in its less volatile salt form.

  • Extraction and Purification: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the resulting aqueous residue with ethyl acetate or DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

General Experimental Workflow

The overall process from setup to purified product follows a standardized path for both protocols.

Workflow_Diagram A 1. Reaction Setup - Add Aldehyde/Ketone to Flask - Add Solvent and Amine B 2. Imine Formation - Stir at RT for 20-60 min - (Optional) Add Acetic Acid A->B C 3. Reduction - Add Reducing Agent (e.g., NaBH(OAc)₃) - Stir at RT (1-24h) B->C D 4. Monitoring - TLC or LC-MS Analysis C->D Periodically E 5. Quench Reaction - Slow addition of aq. NaHCO₃ - Stir until gas evolution stops C->E Upon Completion D->C F 6. Extraction - Transfer to Separatory Funnel - Extract with Organic Solvent (3x) E->F G 7. Wash & Dry - Wash with Brine - Dry over Na₂SO₄, Filter F->G H 8. Concentration - Remove solvent via Rotary Evaporation G->H I 9. Purification - Flash Column Chromatography H->I J Characterized Product I->J

Caption: General workflow for one-pot reductive amination.

Summary of Reaction Conditions and Optimization

The success of the reaction can depend on the nature of the substrates. The following table provides general guidelines.

ParameterGuideline / ConditionRationale & Expert Insights
Substrate Aldehydes > Ketones Aldehydes are generally more electrophilic and less sterically hindered than ketones, leading to faster imine formation and higher yields.[6]
Electron-poor > Electron-rich Electron-withdrawing groups on aromatic aldehydes enhance their electrophilicity, often accelerating the reaction.[5]
Reducing Agent NaBH(OAc)₃ Preferred for its high selectivity, mildness, and safety profile. Ideal for sensitive substrates.
NaBH₃CN Good alternative, especially in protic solvents. Requires careful pH control and handling due to toxicity.
Solvent DCE, DCM, THF for NaBH(OAc)₃Aprotic solvents that do not react with the reducing agent.[14]
MeOH, EtOH for NaBH₃CNProtic solvents that can help with the solubility of amine salts.[14]
Stoichiometry Amine: 1.0-1.2 equivA slight excess of the amine can help drive the imine formation equilibrium.
Reducing Agent: 1.2-1.5 equivAn excess is required to ensure complete reduction of the iminium intermediate.
Temperature Room TemperatureMost reactions proceed efficiently at ambient temperature. For very unreactive substrates, gentle heating (e.g., 40-50 °C) may be beneficial, but can also increase side reactions.[16]
Troubleshooting Low Yield / No Reaction - Ensure anhydrous conditions, as water can hydrolyze the imine and decompose the reducing agent.[15]- For unreactive carbonyls, add catalytic acetic acid or pre-form the imine using a Dean-Stark apparatus before adding the reductant.
Side Product Formation - If the starting carbonyl is reduced, the reducing agent is too strong or the imine formation is too slow. Switch to NaBH(OAc)₃.[13]- If dialkylation of the primary amine occurs (less common), use a strict 1:1 stoichiometry of amine to carbonyl.

Safety Precautions

Proper safety measures are mandatory when performing these protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[17][18]

  • 4-Aminomethyl-1-methylpiperidine: This reagent is corrosive and flammable. It can cause severe skin burns and eye damage. Handle only in a well-ventilated chemical fume hood. Avoid contact with skin and eyes.[19][20]

  • Hydride Reagents: Sodium triacetoxyborohydride and sodium cyanoborohydride are water-reactive and can release flammable hydrogen gas. They should be handled under an inert atmosphere.

  • Cyanide Hazard: Sodium cyanoborohydride can release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acid. All work, especially the quenching step, must be performed in a certified chemical fume hood.[8]

  • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Methanol is toxic and flammable. Minimize exposure and handle within a fume hood.

  • Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.[20] In case of skin contact, wash thoroughly with soap and water.[17] In case of eye contact, rinse cautiously with water for several minutes.[17]

By following these detailed protocols and safety guidelines, researchers can effectively utilize 4-aminomethyl-1-methylpiperidine as a versatile building block to synthesize diverse libraries of novel amine compounds for drug discovery and development programs.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of trilaurin. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

  • Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. [Link]

  • Scitechdaily.com. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]

  • Phys.org. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • ResearchGate. (n.d.). Procedure for the synthesis of the series of 4-amino-piperidine derivatives. [Link]

  • ResearchGate. (2025). One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. [Link]

  • ResearchGate. (2025). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. [Link]

  • Leah4sci. (2011). Reductive Amination: Mechanism & Examples. YouTube. [Link]

  • Journal of Chemical Sciences. (n.d.). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • Reddit. (2017). Can someone please explain reductive amination. [Link]

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Application Notes and Protocols: Synthesis and Evaluation of Piperidine-Based CXCR4 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of pathologies, including cancer metastasis, HIV entry, and inflammatory disorders.[1][2][3] The strategic blockade of the CXCR4 signaling pathway, primarily activated by its cognate ligand CXCL12 (stromal cell-derived factor-1α), offers a promising avenue for therapeutic intervention.[4][5] Among the various chemical scaffolds explored for CXCR4 antagonism, the piperidine moiety has proven to be a highly privileged structure, offering a versatile framework for designing potent and selective inhibitors.[6][7] This guide provides a comprehensive overview of the synthesis of piperidine-based CXCR4 antagonists, coupled with detailed protocols for their biological characterization. We delve into the rationale behind the synthetic strategies and the experimental design of key assays to equip researchers in medicinal chemistry and drug discovery with the necessary tools to advance their research in this field.

Introduction: The Therapeutic Significance of Targeting CXCR4

The CXCR4/CXCL12 signaling axis plays a pivotal role in a wide array of physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[4][8] However, the dysregulation of this pathway is a hallmark of numerous diseases. In oncology, CXCR4 is overexpressed in over 23 types of cancer, where it facilitates tumor growth, invasion, angiogenesis, and metastasis.[1][5] The interaction between CXCR4 on cancer cells and CXCL12 secreted from tissues such as the bone marrow, lungs, and liver, directs the metastatic spread of cancer cells to these organs.[1][5] Furthermore, CXCR4 acts as a major co-receptor for T-cell tropic (X4) HIV-1 entry into host cells, making it a key target for anti-HIV therapies.[2][3] The involvement of the CXCR4/CXCL12 axis in leukocyte recruitment also implicates it in various inflammatory and autoimmune disorders.[3]

The development of small-molecule antagonists of CXCR4 has been a major focus of drug discovery efforts. The first FDA-approved CXCR4 antagonist, Plerixafor (AMD3100), a bicyclam derivative, validated the therapeutic potential of targeting this receptor.[2][9] However, the quest for antagonists with improved oral bioavailability, selectivity, and pharmacokinetic properties continues. Piperidine-containing compounds have emerged as a promising class of CXCR4 antagonists due to their favorable physicochemical properties and their ability to be readily functionalized to explore structure-activity relationships (SAR).[6][10][11]

1.1. The CXCR4 Signaling Pathway

Upon binding of CXCL12, CXCR4, a G-protein coupled receptor (GPCR), undergoes a conformational change, leading to the activation of intracellular signaling cascades.[4][8] The primary pathway involves the activation of heterotrimeric G-proteins, leading to downstream signaling through pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways.[1][4] These pathways ultimately regulate gene transcription, cell survival, proliferation, and chemotaxis.[1][8]

CXCR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binding G_protein Gαi/βγ CXCR4->G_protein Activation PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC AKT AKT PI3K->AKT MAPK MAPK AKT->MAPK Transcription Gene Transcription MAPK->Transcription Ca_flux Ca²⁺ Flux PLC->Ca_flux Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration / Chemotaxis Transcription->Migration Antagonist Piperidine Antagonist Antagonist->CXCR4 Blockade

Figure 1: Simplified CXCR4 signaling pathway and the inhibitory action of piperidine-based antagonists.

Synthesis of Piperidine-Based CXCR4 Antagonists

The synthesis of highly functionalized piperidine scaffolds can be achieved through various synthetic strategies, including multicomponent reactions, hydrogenation of pyridine precursors, and intramolecular cyclization.[6][12] A common approach for generating libraries of CXCR4 antagonists involves the derivatization of a core piperidine structure. Here, we present a generalized synthetic protocol based on reductive amination, a robust and versatile method for introducing diversity.

2.1. General Synthetic Workflow

The following workflow illustrates a common strategy for synthesizing piperidine-based CXCR4 antagonists, starting from a key piperidine intermediate.

Synthetic_Workflow start Commercially Available Piperidine Precursor intermediate1 Key Piperidine Intermediate (e.g., with amine) reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) final_product Piperidine-Based CXCR4 Antagonist purification Purification (Chromatography) characterization Characterization (NMR, MS) purification->characterization

Figure 2: Generalized synthetic workflow for piperidine-based CXCR4 antagonists via reductive amination.

2.2. Protocol: Synthesis of a Representative N-Aryl Piperidine CXCR4 Antagonist

This protocol describes the synthesis of a novel N-aryl piperazine-based CXCR4 antagonist, adapted from published methodologies.[13][14]

Materials and Reagents:

  • N-Boc-piperazine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium borohydride (NaBH₄)

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Aryl halide (e.g., 4-fluoronitrobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Esterification of N-Boc-piperazine-2-carboxylic acid:

    • Dissolve N-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure. The resulting crude methyl ester can be used in the next step without further purification.

  • Reduction to the Alcohol:

    • Dissolve the crude methyl ester in a suitable solvent like tetrahydrofuran (THF) or methanol.

    • Cool the solution to 0 °C.

    • Add sodium borohydride (2.0-3.0 eq) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction carefully with water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the alcohol.

  • Protection of the Alcohol:

    • Dissolve the alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM).

    • Add tert-Butyldimethylsilyl chloride (TBSCl) (1.2 eq).

    • Stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

    • Purify the product by silica gel chromatography.

  • N-Arylation of the Piperazine:

    • In a reaction vessel, combine the TBS-protected piperazine (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and sodium tert-butoxide (1.4 eq).

    • Add anhydrous toluene or dioxane as the solvent.

    • Degas the mixture and then heat to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-16 hours.

    • After cooling, filter the reaction mixture through celite and concentrate.

    • Purify the crude product by silica gel chromatography.

  • Deprotection of the Boc and TBS groups:

    • Dissolve the N-arylated intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a small amount of methanol and neutralize with a saturated solution of NaHCO₃.

    • Extract the final product with a suitable organic solvent.

    • Dry the organic layer and concentrate to yield the final piperidine-based CXCR4 antagonist. Further purification can be done by chromatography or recrystallization if necessary.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Biological Evaluation of Piperidine-Based CXCR4 Antagonists

Once synthesized, the novel compounds must be evaluated for their ability to bind to CXCR4 and inhibit its function. This section provides protocols for key in vitro assays.

3.1. CXCR4 Binding Affinity Assay (Competitive Binding)

This assay determines the affinity of the synthesized compounds for CXCR4 by measuring their ability to compete with a fluorescently labeled ligand for binding to the receptor on living cells.[15]

Materials:

  • Jurkat cells (or another cell line endogenously expressing CXCR4).

  • Fluorescently labeled CXCL12 (e.g., CXCL12-AF647).

  • Synthesized piperidine compounds.

  • Plerixafor (AMD3100) as a positive control.

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA).

  • 96-well V-bottom plates.

  • Flow cytometer.

Protocol:

  • Cell Preparation: Culture Jurkat cells to a density of approximately 1 x 10⁶ cells/mL. Harvest the cells by centrifugation and resuspend in Flow Cytometry Staining Buffer to a concentration of 2 x 10⁶ cells/mL.

  • Compound Dilution: Prepare serial dilutions of the synthesized compounds and the positive control (Plerixafor) in Flow Cytometry Staining Buffer.

  • Competition Reaction:

    • Add 50 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well V-bottom plate.

    • Add 50 µL of the diluted compounds or controls to the respective wells.

    • Incubate for 30 minutes at 4 °C.

    • Add a fixed concentration of fluorescently labeled CXCL12 (e.g., 20 nM) to all wells except for the unstained control.

    • Incubate for 60 minutes at 4 °C in the dark.

  • Washing: Wash the cells twice with 200 µL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes at 4 °C between washes.

  • Data Acquisition: Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the viable, single-cell population.

    • Determine the median fluorescence intensity (MFI) for each sample.

    • Plot the MFI against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

3.2. Functional Antagonism: Calcium Flux Assay

This assay measures the ability of the synthesized compounds to block CXCL12-induced intracellular calcium mobilization, a key downstream event in CXCR4 signaling.[10][16]

Materials:

  • CHO or HEK293 cells stably expressing CXCR4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • CXCL12.

  • Synthesized piperidine compounds.

  • Plerixafor (AMD3100) as a positive control.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Plating: Seed the CXCR4-expressing cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate for 60 minutes at 37 °C.

  • Compound Incubation:

    • Wash the cells with HBSS.

    • Add HBSS containing the synthesized compounds or controls at various concentrations.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for approximately 20 seconds.

    • Inject a solution of CXCL12 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into each well.

    • Continue to record the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

    • Plot the percentage of inhibition of the CXCL12 response against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

3.3. Functional Antagonism: Chemotaxis (Cell Migration) Assay

This assay directly assesses the ability of the antagonists to block the chemotactic response of cells towards a CXCL12 gradient.[17]

Materials:

  • CXCR4-expressing cells (e.g., SupT1 or Jurkat cells).

  • Transwell inserts (e.g., with 5 µm pore size).

  • 24-well plates.

  • Serum-free RPMI-1640 medium with 0.5% BSA.

  • CXCL12.

  • Synthesized piperidine compounds.

  • Plerixafor (AMD3100) as a positive control.

  • Cell viability assay reagent (e.g., CellTiter-Glo).

Protocol:

  • Cell Preparation: Resuspend CXCR4-expressing cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add serum-free medium containing CXCL12 (as the chemoattractant) or medium alone (as a negative control).

    • In a separate tube, pre-incubate the cells with various concentrations of the synthesized compounds or controls for 30 minutes at 37 °C.

    • Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 2-4 hours at 37 °C in a CO₂ incubator.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by direct cell counting.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each compound concentration relative to the control (CXCL12 alone).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Summary and Interpretation

The results from these assays will allow for a comprehensive evaluation of the synthesized piperidine-based compounds as CXCR4 antagonists.

Table 1: Representative Biological Data for Piperidine-Based CXCR4 Antagonists

Compound IDCXCR4 Binding IC₅₀ (nM)Calcium Flux IC₅₀ (nM)Chemotaxis IC₅₀ (nM)
Plerixafor (AMD3100) 44[9]5.7[18]~10-50
Compound A Experimental ValueExperimental ValueExperimental Value
Compound B Experimental ValueExperimental ValueExperimental Value
Compound C Experimental ValueExperimental ValueExperimental Value

A potent CXCR4 antagonist will exhibit low nanomolar IC₅₀ values in all three assays. A strong correlation between the binding affinity and the functional antagonism is expected. Discrepancies may suggest complex mechanisms of action, such as allosteric modulation. The structure-activity relationship (SAR) can be elucidated by comparing the biological activities of a series of analogs with systematic structural modifications.

Conclusion

The piperidine scaffold represents a versatile and promising starting point for the design and synthesis of novel CXCR4 antagonists. The synthetic routes are generally robust and amenable to the generation of diverse chemical libraries. The biological evaluation protocols provided herein offer a comprehensive framework for characterizing the potency and mechanism of action of these compounds. By combining rational design, efficient synthesis, and rigorous biological testing, researchers can continue to advance the development of piperidine-based CXCR4 antagonists as potential therapeutics for a range of diseases.

References
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). National Institutes of Health.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
  • Multicomponent synthesis of highly functionalized piperidines | Request PDF. (n.d.). ResearchGate.
  • The Intricate Role of CXCR4 in Cancer. (n.d.). National Institutes of Health.
  • CXCR4-directed theranostics in oncology and inflammation. (n.d.). National Institutes of Health.
  • Small Molecule Inhibitors of CXCR4. (2013, January 15). Theranostics.
  • CXCR4 as a novel target in immunology: moving away from typical antagonists. (2022, July 19). Taylor & Francis Online.
  • Pharmacological inhibition of CXCR4 increases the anti-tumor activity of conventional and targeted therapies in B-cell lymphoma. (2025, July 15). bioRxiv.
  • CXCL12 (SDF-1)/CXCR4 Pathway in Cancer. (2010, May 31). AACR Journals.
  • Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. (n.d.). PNAS.
  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. (2018, March 10). National Institutes of Health.
  • The Emerging Role and Market Potential of CXCR4 Antagonists in Modern Medicine. (2024, December 10). Patsnap.
  • The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration. (2020, August 27). Frontiers.
  • Mavorixafor: Application Notes and Protocols for Flow Cytometry Analysis of CXCR4 Inhibition. (n.d.). Benchchem.
  • CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression. (n.d.). National Institutes of Health.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022, October 11). RSC Publishing.
  • Plerixafor (AMD 3100) | CXCR4 Antagonist. (n.d.). MedchemExpress.com.
  • AMD 3100 (Mozobil Plerixafor) to Mobilize Stem Cells for Donation. (n.d.). ClinicalTrials.gov.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
  • CXCR4 Human Chemokine GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay - FR. (n.d.). Eurofins Discovery.
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Preparation of alphavirus inhibitors using (1-Methylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis and Evaluation of Alphavirus Inhibitors Utilizing (1-Methylpiperidin-4-yl)methanamine

Part 1: Executive Summary & Rationale

Objective: This guide details the protocol for synthesizing and evaluating small-molecule inhibitors of neurotropic alphaviruses (e.g., Venezuelan Equine Encephalitis Virus [VEEV], Chikungunya Virus [CHIKV]) by incorporating (1-Methylpiperidin-4-yl)methanamine (CAS: 7149-42-0) as a critical pharmacophore.

Scientific Rationale: Alphaviruses, particularly those capable of crossing the blood-brain barrier (BBB) like VEEV, require inhibitors with optimized physicochemical properties. The (1-Methylpiperidin-4-yl)methanamine moiety is a "privileged structure" in medicinal chemistry.[1] When conjugated to lipophilic scaffolds (such as indole-2-carboxylic acids), it serves three distinct functions:

  • Solubility Enhancement: The basic nitrogen (

    
    ) ensures solubility in aqueous media via protonation.
    
  • Lysosomotropism: The amphiphilic nature allows accumulation in acidic endosomes, potentially interfering with viral fusion (a pH-dependent process).

  • Target Interaction: In indole-carboxamide series, this amine side chain extends into the solvent-exposed region of the viral replication complex (likely nsP2 or nsP4), forming critical hydrogen bonds.

Part 2: Chemical Synthesis Protocol

Target Compound Class:


-((1-methylpiperidin-4-yl)methyl)-1-benzyl-1

-indole-2-carboxamides. Basis: This protocol is adapted from structure-activity relationship (SAR) campaigns targeting neurotropic alphaviruses [1].
A. Materials & Reagents
  • Core Scaffold: 5-substituted-1-benzyl-1

    
    -indole-2-carboxylic acid (Pre-synthesized or commercial).
    
  • Amine Reagent: (1-Methylpiperidin-4-yl)methanamine (CAS 7149-42-0).[2][][4]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base:

    
    -Diisopropylethylamine (DIPEA).
    
  • Solvent: Anhydrous

    
    -Dimethylformamide (DMF).
    
B. Step-by-Step Synthesis Workflow

Step 1: Activation of the Carboxylic Acid

  • Dissolve 1.0 equivalent (eq.) of the Indole-2-carboxylic acid derivative in anhydrous DMF (concentration ~0.1 M) under an inert atmosphere (

    
     or Ar).
    
  • Add 1.5 eq. of DIPEA. Stir at Room Temperature (RT) for 10 minutes.

  • Add 1.2 eq. of HATU. The solution should turn slightly yellow. Stir for 15–30 minutes to form the activated ester species.

Step 2: Amide Coupling

  • Add 1.2 eq. of (1-Methylpiperidin-4-yl)methanamine dropwise to the reaction mixture.

  • Critical Check: Monitor pH; ensure the reaction remains basic (pH > 8) by adding additional DIPEA if necessary.

  • Stir the reaction at RT for 4–12 hours. Monitor progress via LC-MS (Target Mass = Core MW + 128.2 - 18.0).

Step 3: Workup and Isolation

  • Quench: Dilute the reaction mixture with EtOAc (10x volume) and wash sequentially with:

    • Saturated

      
       (2x) to remove unreacted acid/HATU byproducts.
      
    • Water (3x) to remove DMF.

    • Brine (1x).

  • Dry: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 4: Purification

  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Dichloromethane (DCM) / Methanol (MeOH) /

    
     (90:9:1). Note: The basic modifier is essential to prevent the amine tail from streaking on silica.
    
  • Yield Expectation: 65–85%.

C. Visualization of Synthesis Pathway

SynthesisWorkflow Start Indole-2-COOH (Core Scaffold) Activation Activation (HATU/DIPEA/DMF) Start->Activation  Step 1 Addition Nucleophilic Attack (1-Methylpiperidin-4-yl)methanamine Activation->Addition  Step 2 Reaction Amide Bond Formation (RT, 4-12h) Addition->Reaction Workup Workup (EtOAc/NaHCO3 Wash) Reaction->Workup  Step 3 Purification Purification (DCM:MeOH:NH4OH) Workup->Purification  Step 4 Final Target Inhibitor (>95% Purity) Purification->Final

Caption: Convergent synthesis workflow for coupling (1-Methylpiperidin-4-yl)methanamine to indole scaffolds.

Part 3: Biological Evaluation Protocols

Once synthesized, the inhibitor must be validated for antiviral efficacy against alphaviruses.

A. Cell-Based Antiviral Assay (CPE Reduction)

This assay measures the compound's ability to prevent virus-induced Cytopathic Effect (CPE).

Materials:

  • Cells: Vero (African Green Monkey Kidney) or BHK-21 cells.

  • Virus: VEEV (TC-83 vaccine strain) or CHIKV (181/25 strain) for BSL-2 safety.

  • Reagent: CellTiter-Glo® (Promega) or Crystal Violet.

Protocol:

  • Seeding: Plate Vero cells (10,000 cells/well) in 96-well white-walled plates. Incubate 24h at 37°C/5%

    
    .
    
  • Treatment: Add serially diluted inhibitor (e.g., 50

    
    M to 0.1 
    
    
    
    M) to cells. Include DMSO controls.
  • Infection: Add virus at a Multiplicity of Infection (MOI) of 0.1.

  • Incubation: Incubate for 48–72 hours (until virus control wells show >90% cell death).

  • Readout: Add CellTiter-Glo reagent. Measure luminescence.

  • Analysis: Calculate

    
     (concentration inhibiting 50% of viral CPE) using non-linear regression.
    
B. Mechanism of Action (MoA) Screening Cascade

To confirm the amine's role, differentiate between entry inhibition and replication inhibition.[5]

MoACascade Hit Confirmed Hit (EC50 < 10 uM) TOA Time-of-Addition Assay Hit->TOA Entry Pre-Treatment (-2h to 0h) Inhibition? TOA->Entry  Early Phase Replication Post-Treatment (+2h to +12h) Inhibition? TOA->Replication  Late Phase Lysosome Mechanism: Entry/Fusion (Lysosomotropic Effect) Entry->Lysosome  Yes Replicase Mechanism: Replication Complex (nsP2/nsP4 Interaction) Replication->Replicase  Yes

Caption: Decision tree for determining if the inhibitor acts via lysosomal buffering (common for amines) or specific protein targeting.

Part 4: Data Presentation & Analysis

Table 1: Expected Structure-Activity Relationship (SAR) Trends

Structural RegionModificationEffect on Potency (

)
Rationale
Linker Amide (Current)High (Baseline)Rigid H-bond donor/acceptor.
Linker EsterLowHydrolytic instability in plasma.
Piperidine N Methyl (Current)Optimal Balances lipophilicity/basicity.
Piperidine N H (Secondary amine)ModerateLower permeability (too polar).
Piperidine N Isopropyl/BenzylVariableSteric clash in binding pocket.

References

  • Synthesis and Biological Activity of Conformationally Restricted Indole-based Inhibitors of Neurotropic Alphavirus Replication. Source: National Institutes of Health (PMC) / J Med Chem. URL:[Link]

  • Inhibitors of alphavirus entry and replication identified with a stable Chikungunya replicon cell line. Source: PubMed / PLoS One. URL:[Link]

  • Evaluation of antiviral activity of piperazine against Chikungunya virus targeting hydrophobic pocket of alphavirus capsid protein. Source: Antiviral Research / PubMed. URL:[Link]

Sources

Application Note: Reaction Conditions for Coupling (1-Methylpiperidin-4-yl)methanamine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Methylpiperidin-4-yl)methanamine (CAS 7149-42-0) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development. Appending this moiety to a molecular scaffold introduces a basic, solubilizing center that can profoundly improve aqueous solubility, modulate pharmacokinetic properties, and enhance target binding. It is a critical intermediate in the synthesis of neurotropic alphavirus inhibitors (such as indole-2-carboxamides) and ALK5 inhibitors[1][2]. This application note provides authoritative, field-proven protocols for the amide coupling of this diamine with various carboxylic acids, detailing mechanistic causality, reagent selection, and critical downstream processing steps.

Mechanistic Insights & Reagent Selection

The substrate possesses two distinct nitrogen centers: a primary aliphatic amine (the methanamine) and a tertiary aliphatic amine (the 1-methylpiperidine). Understanding the interplay between these two centers is essential for designing a successful coupling reaction.

  • Nucleophilicity vs. Basicity: The primary amine is highly nucleophilic and serves as the reactive site for amide bond formation. However, the tertiary amine is strongly basic (pKa ~9.5). Because of this basicity, the compound is frequently supplied as a dihydrochloride salt to ensure stability. Consequently, precise stoichiometric control of an external non-nucleophilic base—typically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—is required to liberate the primary amine and drive the carboxylic acid activation[3].

  • Coupling Reagent Causality:

    • EDC/HOBt: The carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is ideal for standard, unhindered carboxylic acids. EDC is favored for its water-soluble urea byproduct, which simplifies basic aqueous workups[3].

    • HATU: For sterically hindered or electron-deficient carboxylic acids, uronium salts like HATU are superior. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, significantly accelerating coupling kinetics and suppressing potential epimerization[3][4].

Reaction Workflows & Pathways

AmideCouplingWorkflow A 1. Carboxylic Acid Activation B 2. Addition of Diamine Nucleophile A->B C 3. Amide Bond Formation B->C D 4. Basic Aqueous Workup (pH > 10) C->D E 5. Organic Extraction & Purification D->E

Caption: Workflow for (1-Methylpiperidin-4-yl)methanamine amide coupling.

HATUMechanism A Carboxylate Anion Formation (via DIPEA) B Uronium Attack (HATU) A->B C HOAt Active Ester Intermediate B->C D Nucleophilic Attack by Primary Amine C->D E Target Amide + TMU + HOAt D->E

Caption: HATU-mediated carboxylic acid activation and coupling mechanism.

Experimental Protocols

Protocol A: EDC/HOBt-Mediated Solution-Phase Coupling

Best for standard, scalable syntheses where byproduct removal via aqueous wash is prioritized.

  • Acid Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to achieve a 0.1 M concentration. Add EDC·HCl (1.2 - 1.5 eq) and HOBt (1.2 - 1.5 eq). Stir the mixture at room temperature for 15–30 minutes to form the OBt-active ester[1].

  • Amine Preparation: In a separate vial, suspend (1-Methylpiperidin-4-yl)methanamine dihydrochloride (1.1 eq) in a minimal volume of DCM/DMF. Add DIPEA (2.2 eq) and agitate until the salt is fully neutralized (free-based).

  • Coupling: Transfer the free-based amine solution to the activated carboxylic acid mixture. Add an additional 1.0 - 2.0 eq of DIPEA to maintain a basic environment.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the consumption of the active ester via LC-MS or TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer with saturated aqueous NaHCO₃ (pH ~8-10). Self-Validation Check: Verify the aqueous phase pH is >8 to ensure the basic target product remains in the organic layer.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Coupling for Hindered Substrates

Best for sterically hindered or electron-deficient carboxylic acids requiring high reactivity.

  • Acid Activation: Dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) followed immediately by DIPEA (3.0 eq). Stir for 5–10 minutes to generate the highly reactive OAt-active ester[3].

  • Coupling: Add (1-Methylpiperidin-4-yl)methanamine (1.1 eq). If utilizing the dihydrochloride salt, increase the total DIPEA added to 5.0 eq to account for salt neutralization[4].

  • Reaction Monitoring: Stir at room temperature for 1–3 hours. The superior kinetics of HATU typically result in rapid conversion.

  • Workup: Dilute with Ethyl Acetate (EtOAc) or DCM. Wash extensively with 5% aqueous LiCl (to partition DMF into the aqueous layer) followed by saturated aqueous NaHCO₃ to remove HOAt and tetramethylurea (TMU) byproducts.

  • Purification: Dry the organic layer over Na₂SO₄ and concentrate. Purify via silica gel chromatography. Critical Step: Elute with a gradient of DCM/MeOH containing 1% NH₄OH. The addition of ammonia prevents the basic piperidine nitrogen from streaking on the acidic silica gel.

Quantitative Data: Reagent Efficacy & Yield Comparison

The following table summarizes the expected performance of various coupling reagents when reacting with (1-Methylpiperidin-4-yl)methanamine, based on standard medicinal chemistry optimization parameters.

Coupling ReagentSubstrate ProfileBase (DIPEA) Equivalents*Activation TimeReaction TimeTypical YieldPrimary Byproducts
EDC/HOBt Standard Aliphatic/Aryl2.0 - 3.0 eq15 - 30 min4 - 12 h75 - 90%Water-soluble urea, HOBt
HATU Sterically Hindered3.0 - 5.0 eq5 - 10 min1 - 3 h85 - 95%TMU, HOAt
PyBOP Electron-Deficient3.0 - 4.0 eq10 - 20 min2 - 6 h70 - 85%HMPA, HOBt

*Note: Base equivalents listed are for the free-base amine. If the amine is supplied as a dihydrochloride salt, strictly add an additional +2.0 eq of DIPEA.

Troubleshooting & Self-Validating Systems

To ensure scientific integrity and reproducibility, the following self-validating checks must be integrated into the workflow:

  • Failure Mode: Catastrophic Yield Loss During Workup.

    • Causality: Standard peptide coupling protocols often utilize an acidic aqueous wash (e.g., 10% citric acid or 1M HCl) to remove unreacted amines. When utilizing (1-Methylpiperidin-4-yl)methanamine, an acidic wash will protonate the tertiary piperidine nitrogen, driving the target amide into the aqueous phase.

    • Self-Validation: Always test the pH of the aqueous wash using pH paper before phase separation. The aqueous phase must be basic (pH > 10, utilizing 1N NaOH or saturated NaHCO₃) to force the product into the organic layer[1].

  • Failure Mode: Incomplete Conversion / Unreacted Acid.

    • Causality: The amine dihydrochloride salt was not fully neutralized, leaving the primary amine protonated and non-nucleophilic.

    • Self-Validation: Spot the crude reaction mixture on wet pH paper. If the reaction is not definitively basic (pH > 8), add additional DIPEA in 0.5 eq increments until basicity is achieved.

References

  • Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication Source: PubMed Central (NIH) URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Topic: Storage Stability of (1-Methylpiperidin-4-yl)methanamine Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

**Abstract

(1-Methylpiperidin-4-yl)methanamine dihydrochloride is a pivotal building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutics.[1][2] The chemical integrity of this intermediate is paramount, as its degradation can compromise the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This application note provides a comprehensive technical guide for establishing appropriate storage conditions and executing a robust stability assessment program for solutions of (1-Methylpiperidin-4-yl)methanamine dihydrochloride. It details scientifically grounded protocols for forced degradation studies and the development of a stability-indicating analytical method, adhering to the principles outlined by the International Council for Harmonisation (ICH).

Introduction: The Imperative for Stability Assessment

The quality of any synthesized compound is fundamentally linked to the quality of its starting materials. (1-Methylpiperidin-4-yl)methanamine dihydrochloride (CAS No. 1187582-53-1) is a bifunctional reagent, featuring both a tertiary amine within the piperidine ring and a primary amine on the exocyclic methyl group. This structure makes it a versatile nucleophile but also introduces potential sites for chemical degradation.[3] Understanding the molecule's intrinsic stability and its degradation pathways is not merely an academic exercise; it is a critical component of risk management in drug development. Forced degradation studies, which intentionally stress the molecule under harsh conditions, are essential for identifying likely degradation products and developing analytical methods capable of detecting any decline in quality over time.[4][5] This guide provides the foundational knowledge and actionable protocols to ensure the consistent quality and reliability of this key intermediate.

Core Stability Profile and Recommended Storage Conditions

While specific stability data for (1-Methylpiperidin-4-yl)methanamine dihydrochloride solutions is not extensively published, a robust storage strategy can be derived from its chemical structure and general principles for handling amine-containing compounds and hydrochloride salts.[6][7] The primary goals are to prevent degradation by minimizing exposure to atmospheric moisture, oxygen, light, and incompatible chemical agents.

ParameterRecommended ConditionRationale & Expert Insights
Temperature 2-8°C (Refrigerated) for long-term storage. Room Temperature for short-term use.Lower temperatures reduce the rate of most chemical degradation reactions. While some suppliers suggest room temperature storage for the solid, solutions are generally more susceptible to degradation, making refrigeration a prudent measure for long-term stability.[3]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).The primary and tertiary amine functionalities are susceptible to oxidation. An inert atmosphere displaces oxygen, mitigating the risk of oxidative degradation product formation.
Container Tightly sealed, amber glass or opaque, chemically resistant container.The dihydrochloride salt is hygroscopic; a tight seal prevents moisture absorption which can catalyze hydrolytic reactions or alter solution concentration. Amber or opaque containers protect the compound from light, preventing potential photolytic degradation.[6][7]
pH of Solution Prepare in a suitable, non-reactive solvent. If aqueous, consider a buffered system (e.g., pH 4-6).As a dihydrochloride salt, aqueous solutions will be acidic. Extreme pH values should be avoided. The molecule's stability is likely optimal in a slightly acidic to neutral pH range, preventing base-catalyzed degradation while maintaining solubility.
Incompatibilities Avoid strong oxidizing agents, strong bases, and certain metals.Oxidizing agents can directly attack the amine groups. Strong bases will deprotonate the hydrochloride salt, generating the free base which may have different stability and reactivity profiles.[7]

Potential Degradation Pathways

Understanding the potential chemical liabilities of a molecule is the first step in designing a stability study. The structure of (1-Methylpiperidin-4-yl)methanamine suggests several potential degradation pathways under stress conditions.

main (1-Methylpiperidin-4-yl)methanamine Dihyrochloride oxidation Oxidation (e.g., H₂O₂, O₂) main->oxidation photolysis Photolysis (UV/Vis Light) main->photolysis alkaline Alkaline Stress (e.g., NaOH) main->alkaline n_oxide N-Oxide Formation (Tertiary Amine) oxidation->n_oxide Primary Pathway dealkylation De-alkylation Products photolysis->dealkylation Possible Pathway other Other Oligomeric or Ring-Opened Products alkaline->other Possible Pathway

Caption: Potential degradation pathways for the subject compound.

Designing a Comprehensive Stability Study

A successful stability study is a multi-stage process designed to develop a validated analytical method and use it to assess the molecule's robustness under various environmental conditions.

start Start: Define Study Objectives method_dev Phase 1: Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev stress_test Phase 2: Perform Forced Degradation Studies method_dev->stress_test method_val Validate Method Specificity (Peak Purity Analysis) stress_test->method_val  Assess Degradation  & Resolve Peaks formal_study Phase 3: Initiate Formal Stability Study (Long-Term & Accelerated) method_val->formal_study  Method is  Validated end End: Establish Shelf-Life & Storage Conditions formal_study->end

Caption: Workflow for a comprehensive stability assessment program.

Experimental Methodologies

The following protocols provide a robust starting point for any laboratory tasked with evaluating the stability of (1-Methylpiperidin-4-yl)methanamine dihydrochloride solutions.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating the intact (1-Methylpiperidin-4-yl)methanamine from all potential degradation products.[8][9]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Suggested Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µmA C18 column provides excellent retention and separation for a wide range of small molecules, including polar amines.[10][11]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for amines, and provides an acidic pH to ensure the analytes are in their protonated form.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions.A gradient elution is crucial in a stability study to ensure that both early-eluting polar degradants and late-eluting non-polar degradants are effectively separated and eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 210 nmAmine-containing compounds often lack a strong chromophore, but typically show absorbance at low UV wavelengths like 210 nm.[9] A PDA detector is highly recommended to assess peak purity across the spectrum.
Injection Vol. 10 µL
Diluent Mobile Phase A or Water

Procedure:

  • Prepare a system suitability solution containing the analyte at a working concentration (e.g., 0.5 mg/mL).

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Perform replicate injections (n=5) of the system suitability solution.

  • Verify that system suitability criteria are met (e.g., %RSD of peak area < 2.0%, tailing factor < 2.0, theoretical plates > 2000).

Protocol 2: Forced Degradation (Stress Testing) Studies

Objective: To intentionally degrade the compound to generate potential impurities and to demonstrate the specificity of the analytical method.[4] The goal is to achieve 5-20% degradation of the active substance.[12]

Stock Solution Preparation: Prepare a stock solution of (1-Methylpiperidin-4-yl)methanamine dihydrochloride at a concentration of approximately 1.0 mg/mL in water or a suitable solvent.

  • Acidic Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH.

    • Dilute with the diluent to the target analytical concentration (e.g., 0.1 mg/mL) and analyze by HPLC.

  • Alkaline Hydrolysis:

    • To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, cool, and neutralize with 0.1 M HCl.

    • Dilute to the target concentration and analyze.

  • Oxidative Degradation:

    • To 5 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂) to achieve a final concentration of approximately 5% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Monitor the reaction at regular intervals.

    • Dilute to the target concentration and analyze.

  • Thermal Degradation (Solution):

    • Prepare a solution of the compound in the intended formulation solvent.

    • Incubate the solution at an elevated temperature (e.g., 70°C) for 48 hours.

    • Withdraw aliquots at various time points, cool, dilute, and analyze.

  • Photostability:

    • Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

    • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

    • After exposure, dilute both the exposed and control samples and analyze by HPLC.

Protocol 3: Formal Stability Testing

Objective: To evaluate the stability of the solution under standardized long-term and accelerated storage conditions to determine a potential shelf-life.

Study Design:

  • Prepare a batch of the solution in the final proposed container closure system.

  • Divide the batch into multiple aliquots.

  • Place the aliquots into calibrated stability chambers set to the conditions below.

  • At each designated time point, remove a sample and perform a full analysis, including appearance, pH, assay (concentration), and purity (related substances) using the validated stability-indicating HPLC method.

Study TypeStorage ConditionMinimum DurationTesting Time Points (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 1, 2, 3, 6

Data Presentation and Interpretation

Table 1: Example Summary of Forced Degradation Results

Stress ConditionDuration% Assay of Parent% DegradationNo. of Degradants >0.1%Comments
0.1 M HCl24h at 60°C98.5%1.5%1Minor degradation observed.
0.1 M NaOH8h at 60°C85.2%14.8%3Significant degradation with one major degradant at RRT 0.85.
5% H₂O₂24h at RT89.7%10.3%2Primary degradation product likely N-oxide.
Thermal (Solution)48h at 70°C96.1%3.9%2Moderate degradation.
PhotostabilityICH Q1B99.2%0.8%0Compound is stable to light exposure.

Interpretation: The data above would indicate that the compound is most sensitive to alkaline and oxidative conditions. The analytical method successfully separated all generated degradants from the parent peak, confirming its stability-indicating nature.

Conclusion

The stability of (1-Methylpiperidin-4-yl)methanamine dihydrochloride solutions is a critical parameter that must be scientifically established and controlled. By implementing the protocols outlined in this guide—from developing a robust, stability-indicating HPLC method to performing comprehensive forced degradation and formal stability studies—researchers and drug development professionals can ensure the integrity of this key intermediate. A proactive approach to stability assessment mitigates risks in the development pipeline and ultimately contributes to the quality and safety of the final pharmaceutical product.

References

  • Chemos GmbH & Co.KG.
  • Benchchem. Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide.
  • Carl ROTH.
  • Carl ROTH.
  • MilliporeSigma. Safety Data Sheet: Piperidine (September 23 2025).
  • Journal of Applied Pharmaceutical Science.
  • RASĀYAN Journal of Chemistry. Forced Degradation Studies and Assessment of Degradation Products of Imeglimin Hydrochloride Using LC-ESI/APCI-MS.
  • ChemScene. (1-Methylpiperidin-4-yl)methanamine dihydrochloride.
  • ResearchGate.
  • BLD Pharm. 1187582-53-1|(1-Methylpiperidin-4-yl)methanamine dihydrochloride.
  • International Journal of Pharmaceutical Sciences and Research.
  • Biomedical Journal of Scientific & Technical Research.
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • BuyersGuideChem. (1-Methylpiperidin-4-yl)methanamine dihydrochloride | 7149-42-0.
  • SmallMolecules.com. (1-Methylpiperidin-4-yl)methanamine dihydrochloride (25g)
  • Benchchem. Technical Guide: Core Properties of (1-Methyl-4-piperidinyl)methanamine.
  • ChemicalBook. (1-Methyl-4-piperidinyl)methanamine | 7149-42-0.
  • Benchchem. A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol.
  • Journal of Drug Delivery and Therapeutics.
  • Acta Pharmaceutica Sciencia. Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the combined dosage form.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (1-Methylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: (1-Methylpiperidin-4-yl)methanamine (CAS: 7149-42-0) Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide[1]

Diagnostic Triage: Identify Your Impurity

Before altering your synthesis, match your observations to the likely impurity profile using the matrix below.

Observation / SymptomLikely ImpurityRoot CauseRecommended Action
High MW Peak (+111 m/z) Secondary Amine "Dimer"Condensation of product with imine intermediate.[1]See Module 1 (Ammonia Suppression).[1]
Blue/Green Tint Nickel/Cobalt ResiduesLeaching from Raney Ni or Co catalyst.[1]See Module 2 (Metal Scavenging).
Yellow/Brown Oil Imine/Schiff BasesIncomplete hydrogenation or oxidation.[1]Vacuum Distillation (See Module 3 ).[1]
Gelatinous Emulsion Aluminum SaltsImproper quench of LAH reduction (if using amide route).[1]Rochelle’s Salt Workup.[1]
Insoluble White Solid Ammonium CarbamatesReaction with atmospheric CO₂.[1]Store under Argon; Base wash.[1]

Module 1: The "Dimer" Problem (Secondary Amine Formation)

The Issue: The most persistent impurity in the catalytic hydrogenation of 1-methylpiperidine-4-carbonitrile is the secondary amine dimer: Bis((1-methylpiperidin-4-yl)methyl)amine .[1]

The Mechanism: This is not a random side reaction; it is a competitive pathway driven by the reactivity of the imine intermediate . As the concentration of your primary amine product increases, it competes with hydrogen for the imine, forming a secondary imine which is then reduced to the dimer.

Visualization: Impurity Formation Pathway

G Nitrile Nitrile Precursor (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 PrimaryAmine Target Primary Amine (R-CH2-NH2) Imine->PrimaryAmine + H2 SecImine Secondary Imine (R-CH=N-CH2-R) Imine->SecImine + Primary Amine (- NH3) Dimer Secondary Amine Impurity (Dimer) SecImine->Dimer + H2 Ammonia NH3 Ammonia->Imine Mass Action Effect (Suppresses Dimer)

Figure 1: Mechanism of secondary amine formation during nitrile hydrogenation.[1][2] High concentrations of Ammonia shift the equilibrium away from the Secondary Imine.

Protocol: Ammonia Suppression Strategy

To eliminate the dimer, you must saturate the reaction medium with ammonia. This shifts the equilibrium of the condensation step back toward the primary imine.

  • Solvent System: Use 7N NH₃ in Methanol rather than pure methanol.

  • Base Additive: If using Raney Nickel, add LiOH or NaOH (1-2 mol% relative to catalyst).[1] This modifies the catalyst surface to disfavor secondary amine formation [1].

  • Catalyst Choice:

    • Standard: Raney Nickel (economical, but high leaching).[1]

    • High Selectivity:[3][4]Raney Cobalt is kinetically more selective for primary amines than Nickel [2].[1]

    • Alternative: Rhodium on Alumina (Rh/Al₂O₃) often yields cleaner primary amines but is cost-prohibitive for scale-up.[1]

Module 2: Metal Residues (Color Removal)

The Issue: (1-Methylpiperidin-4-yl)methanamine is a potent chelator.[1] If you use Raney Nickel or Pd/C, the product may sequester metal ions, resulting in a colored product (green/blue for Ni, grey/black for Pd) that is toxic to biological assays.[1]

Protocol: Chelation & Wash[1]

Do NOT rely on filtration alone. Colloidal metals will pass through Celite.[1]

  • The EDTA Wash (Preferred):

    • Dissolve the crude oil in Dichloromethane (DCM).[1]

    • Wash 2x with 0.1 M Disodium EDTA (pH 8-9) .[1]

    • The EDTA has a higher binding affinity for Ni/Co than the amine, stripping the metal into the aqueous phase.

  • Scavenger Resins (Polystyrene-bound Trimercaptotriazine):

    • If the product is for pharma-grade screening, stir the crude methanol solution with SiliaMetS® Thiol or equivalent scavenger resin for 4 hours.[1] Filter to remove.

Module 3: Isolation & Purification

Since the free base is an oil and the impurities are structurally similar, simple crystallization is often impossible without salt formation.

Decision Tree: Purification Workflow

Purification Start Crude Reaction Mixture Check Is Dimer Present > 5%? Start->Check Distill Vacuum Distillation (81°C @ 20 mmHg) Check->Distill No (Mainly Volatiles) Salt Salt Formation (2HCl) Check->Salt Yes (Hard to separate) Distill->Salt Optional: For Storage Recryst Recrystallization (EtOH/Et2O) Salt->Recryst

Figure 2: Decision logic for purifying the crude amine.

Method A: Vacuum Distillation (For Free Base)

Best for removing non-amine impurities and solvents.[1]

  • Boiling Point: 80–81°C at 20 mmHg [3].[1][5]

  • Setup: Short-path distillation head.

  • Note: The product is hygroscopic and absorbs CO₂. Store under Nitrogen/Argon immediately.[1]

Method B: Dihydrochloride Salt Formation (For High Purity)

Best for removing dimers and isomers.[1]

  • Dissolution: Dissolve 10g of crude amine in 50 mL of dry Ethanol or Isopropanol.

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (or concentrated aqueous HCl) dropwise until pH < 2.

    • Note: You need at least 2 equivalents of HCl (one for the piperidine nitrogen, one for the primary amine).[1]

  • Precipitation:

    • If solid forms immediately: Filter and wash with cold ether.[1]

    • If oil forms: Add Diethyl Ether or Acetone until turbid, then refrigerate (-20°C) overnight to induce crystallization.[1]

  • Recrystallization: Recrystallize the solid from hot Ethanol/Methanol. The dimer salt is often more soluble and will stay in the mother liquor.

FAQs: Common User Queries

Q: Can I use LAH (Lithium Aluminum Hydride) to reduce the amide instead of the nitrile? A: Yes, but the workup is difficult.[1] The piperidine nitrogen coordinates with Aluminum, forming "unbreakable" emulsions.

  • Fix: Use the Fieser Workup : For

    
     grams of LAH, add 
    
    
    
    mL water,
    
    
    mL 15% NaOH, and
    
    
    mL water. This produces a granular white precipitate that is easy to filter, rather than a gel.[1]

Q: My product turned into a white solid after leaving it on the bench. Is it pure? A: Likely not. Primary amines react with atmospheric CO₂ to form carbamates (white crust).[1]

  • Fix: Dissolve in DCM, wash with 1M NaOH to regenerate the free amine, dry over Na₂SO₄, and distill immediately. Store under inert gas.

Q: How do I remove the starting material (Nitrile)? A: The nitrile is much less basic than the product.

  • Dissolve crude in dilute acid (1M HCl). The amine goes into water; the nitrile stays in the organic layer (extract with Ether/DCM).

  • Basify the aqueous layer (pH > 12) and extract the pure amine into DCM.[1]

References

  • Catalytic Hydrogenation of Nitriles. US Patent 5,869,653.[1] "Hydrogenation of nitriles to produce amines."[1][3][4][6][7][8] (Describes the use of LiOH to suppress secondary amines).

  • Selectivity in Nitrile Reduction. Catalysis Science & Technology, 2014, 4, 629-632.[1][6] "Selective Catalytic Transfer Hydrogenation of Nitriles."

  • Physical Properties. TCI Chemicals Product Data. "(1-Methylpiperidin-4-yl)methanamine | CAS 7149-42-0."[1][5][9] (Cites BP 81°C/20mmHg).[1][5] [1][5]

  • Salt Characterization. ChemScene Product Data. "(1-Methylpiperidin-4-yl)methanamine dihydrochloride | CAS 1187582-53-1."[1]

Sources

Troubleshooting hygroscopic nature of (1-Methylpiperidin-4-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HYGRO-AMINE-001 Subject: Troubleshooting hygroscopicity, handling, and stoichiometry for (1-Methylpiperidin-4-yl)methanamine HCl Assigned Specialist: Senior Application Scientist, Chemical Development Group[1]

Executive Summary

(1-Methylpiperidin-4-yl)methanamine hydrochloride (CAS: 1187582-53-1 for 2HCl) is a critical diamine building block.[1] While the HCl salt form offers improved oxidative stability over the free base, it introduces a significant challenge: hygroscopicity .

The chloride counter-ion and the protonated amine moieties form a crystal lattice with high hydration energy. Upon exposure to atmospheric moisture, the salt avidly absorbs water, leading to "deliquescence" (turning into a paste/oil) and shifting the effective molecular weight (MW). This guide addresses the downstream failures in stoichiometry and reaction yield caused by this phenomenon.

Module 1: Handling & Storage (The "Sticky Solid" Protocol)

Q: The material arrived as a clumped solid or turned into a paste after opening. Is it degraded?

A: Likely not. It has undergone deliquescence .[1] The compound is chemically stable but physically compromised.

  • The Science: The vapor pressure of the saturated solution of the salt is lower than the partial pressure of water vapor in the air. The crystal lattice collapses as it absorbs water to form a concentrated solution.

  • Recovery Protocol:

    • Do not heat initially: Heating a wet amine salt in air can promote oxidation or hydrolysis if impurities are present.[1]

    • Vacuum Desiccation: Place the open vial in a vacuum desiccator over

      
       (Phosphorus Pentoxide) or high-grade silica gel for 24-48 hours.
      
    • Azeotropic Drying (If paste persists): Dissolve the paste in anhydrous methanol, transfer to a flask, and chase with anhydrous toluene (3x) on a rotary evaporator. The toluene/water/methanol azeotrope will pull moisture out.

Q: How do I weigh this accurately without the mass drifting on the balance?

A: Speed and exclusion are your only variables.

  • Gold Standard: Weigh inside a Nitrogen-filled glovebox.[1]

  • Benchtop Technique (Difference Weighing):

    • Tare a capped vial containing the bulk solid.[1]

    • Quickly remove the cap, transfer an estimated amount to your reaction vessel, and immediately recap the bulk vial.

    • Weigh the bulk vial again.[1] The loss in mass is your accurate dispense amount.

    • Why? This prevents the hygroscopic solid on the balance pan from absorbing weight (water) while you wait for the reading to stabilize.

Workflow Visualization: Handling Decision Tree

HandlingLogic start Start: Material Inspection check_state Physical State? start->check_state free_flow Free-Flowing Powder check_state->free_flow Dry clumped Clumped / Paste check_state->clumped Wet weigh_method Select Weighing Method free_flow->weigh_method dry_vac Vacuum Desiccation (P2O5, 24h) clumped->dry_vac Minor Clumping dry_azeo Azeotropic Distillation (MeOH/Toluene) clumped->dry_azeo Liquefied dry_vac->weigh_method dry_azeo->weigh_method glovebox Glovebox (Best) weigh_method->glovebox diff_weigh Difference Weighing (Benchtop) weigh_method->diff_weigh reaction Proceed to Reaction glovebox->reaction diff_weigh->reaction

Caption: Decision matrix for recovering and handling hygroscopic amine salts to ensure mass accuracy.

Module 2: Analytical Verification (Quantifying Water)

Q: My stoichiometry seems off. How do I determine the exact molecular weight including the water?

A: You must quantify the water content (


) to calculate the "Effective Molecular Weight" (

).
Method A: Karl Fischer (KF) Titration (Caveat Emptor)[1][2]
  • The Issue: Amines are basic. They can shift the pH of the KF reagent, causing a side reaction that consumes iodine continuously (vanishing endpoint), leading to false high water readings .[3]

  • The Fix: Use a buffered solvent system (containing benzoic acid or salicylic acid) to neutralize the amine before titration.[3]

  • Protocol:

    • Use a volumetric KF titrator.[4][5]

    • Add commercially available "Buffer for Bases" to the titration cell.

    • Inject sample.[1]

Method B: Quantitative NMR (qNMR) – Recommended[1]
  • The Logic: qNMR allows you to quantify the molar ratio of the amine scaffold to an internal standard, independent of water weight.

  • Protocol:

    • Internal Standard (IS): Maleic acid or Dimethyl sulfone (non-hygroscopic, distinct peaks).[1]

    • Solvent: DMSO-

      
       (dry).[1]
      
    • Calculation:

      
      [1]
      
    • If purity is 85% and the main impurity is water (visible at ~3.3 ppm in DMSO), your effective mass for reaction is

      
      .[1]
      
MethodAccuracy for Amine SaltsTechnical DifficultyNote
Gravimetric (TGA) MediumLowCan confuse solvent loss with HCl loss at high temps.[1]
Standard KF Low (Interference)MediumAvoid. Amines cause side reactions.[1]
Buffered KF HighMediumRequires specific acidic buffer reagents.[1]
qNMR HighHighBest for determining "Effective MW".[1]

Module 3: Reaction Troubleshooting (Synthesis Impact)

Q: Why are my amide couplings (EDC/HATU) failing with this salt?

A: Two primary failure modes exist for this specific molecule:[1][3]

  • Hydrolysis of Activated Ester: If the salt contains 10-15% water by weight, that water is a nucleophile.[1] It competes with the amine for the activated ester (e.g., O-acylisourea), hydrolyzing it back to the carboxylic acid.

  • Base Consumption (The "HCl Trap"):

    • Scenario: You are using the dihydrochloride salt (

      
      ).
      
    • The Math: If you use 1.0 equiv of DIPEA (base), it will react only with the HCl to form DIPEA

      
      HCl. The amine remains protonated (
      
      
      
      ) and non-nucleophilic .
    • The Fix: You must add enough base to neutralize both HCl equivalents plus the generated acid from the coupling reagent.

    • Rule of Thumb: For a dihydrochloride salt in a HATU coupling, use at least 3.5 - 4.0 equivalents of DIPEA.[1]

Q: Can I convert it to the free base to avoid these issues?

A: Yes, but proceed with caution. The free base is likely an oil and prone to oxidation (N-oxide formation).

  • In-situ Free-basing (Recommended): Suspend the HCl salt in the reaction solvent (e.g., DCM or DMF), add 2-3 equivalents of polymer-supported carbonate (e.g., MP-Carbonate) or dry powdered

    
    . Stir for 30 mins, filter, and use the filtrate immediately. This removes HCl and water (if drying agent is added) without isolating the unstable oil.
    
Synthesis Logic: Troubleshooting Pathway

ReactionRescue fail Reaction Failed (Low Yield) cause_analysis Analyze Cause fail->cause_analysis check_water Check Water (qNMR/KF) cause_analysis->check_water check_base Check Base Stoichiometry cause_analysis->check_base high_water High Water Content check_water->high_water >5% w/w low_base Base < 3 equiv check_base->low_base Using HCl salt fix_dry Action: Pre-dry or Adjust MW high_water->fix_dry fix_base Action: Increase Base (Neutralize HCl) low_base->fix_base

Caption: Diagnostic workflow for low yields involving (1-Methylpiperidin-4-yl)methanamine HCl.

References

  • BenchChem. (2025).[1][6][7] Technical Guide: Core Properties of (1-Methyl-4-piperidinyl)methanamine. Retrieved from

  • Metrohm AG. (2023).[1] Water Determination by Karl Fischer Titration - Monograph. (See Section: Interference by Amines). Retrieved from

  • Sigma-Aldrich. (2024). Determination of Water Content in Amines Using Karl Fischer Titration. Retrieved from

  • Emery Pharma. (2024).[1] A Guide to Quantitative NMR (qNMR). Retrieved from

  • ChemScene. (2024). (1-Methylpiperidin-4-yl)methanamine dihydrochloride Product Data. Retrieved from [1]

Sources

Separation of primary vs secondary amine byproducts in piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amine Separation in Piperidine Synthesis

Overview Welcome to the Process Chemistry Support Center. A ubiquitous challenge in the synthesis of piperidine derivatives—whether via cyclization of 1,5-pentanediamine or reductive amination—is the separation of the target secondary amine from unreacted primary amine byproducts. Due to their nearly identical pKa values (~10-11) and basicities, standard chromatographic methods often fail. This guide provides field-proven, scalable, and self-validating troubleshooting strategies to isolate your target piperidine.

Diagnostic Workflow

AmineSeparation A Crude Piperidine Mixture (1° & 2° Amines) B Add Salicylaldehyde (Selective for 1° Amine) A->B C Liquid-Liquid Extraction (Acidic Aqueous) B->C D Organic Layer (1° Amine Schiff Base) C->D Non-polar E Aqueous Layer (Protonated 2° Amine) C->E Polar F Basify (pH > 12) & Extract E->F G Add Oxalic Acid F->G H Pure Piperidine Oxalate (Precipitate) G->H

Workflow for chromatography-free separation of primary and secondary amines via Schiff base.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is standard silica gel chromatography failing to separate my unreacted primary amine from the newly synthesized piperidine? A1: The failure stems from the physicochemical similarities of the two species. Both primary and secondary aliphatic amines have pKa values around 10.5–11.0. On acidic silica gel, these highly basic nitrogen atoms cause severe peak tailing and streaking. While basic modifiers (like 1% triethylamine) can suppress ionization, the difference in retention factor (


) between a primary amine and a cyclic secondary amine (piperidine) is often too small for preparative separation, leading to co-elution and massive solvent waste.

Q2: I need to scale up my piperidine synthesis. What is the most atom-economical way to remove primary amine byproducts without column chromatography? A2: The most effective scalable method is chemical scavenging via Schiff base formation [2]. By treating the crude mixture with salicylaldehyde, primary amines selectively and rapidly condense to form a lipophilic Schiff base (imine). This reaction is driven forward by the intramolecular hydrogen bonding between the phenolic –OH and the imine nitrogen. Causality: Secondary amines, such as piperidine, cannot form stable imines. They temporarily form hemiaminals or enamines, which are thermodynamically unstable in this context and rapidly hydrolyze back to the free secondary amine during aqueous workup. Consequently, an acidic aqueous wash easily extracts the protonated piperidine, leaving the neutral, lipophilic primary amine Schiff base behind in the organic waste layer.

Q3: Can I use the classical Hinsberg reaction to purify my piperidine? A3: We do not recommend the Hinsberg reaction for preparative recovery. The Hinsberg test uses benzenesulfonyl chloride, which perfectly differentiates amines analytically: primary amines form base-soluble sulfonamides, while secondary amines form base-insoluble sulfonamides [1]. However, this is a destructive method. The resulting piperidine sulfonamide is exceptionally stable. Cleaving the sulfonamide to recover the free piperidine requires harsh acidic or reductive conditions (e.g., dissolving metal reductions) that risk degrading the piperidine ring or other sensitive functional groups in your molecule.

Q4: For high-throughput library synthesis, what solid-phase scavengers are best for removing trace primary amines? A4: While isocyanate resins are commonly used to scavenge amines by forming ureas, they are poorly suited for piperidine synthesis. Piperidine is a cyclic, relatively unhindered secondary amine and is highly nucleophilic; it will react with the isocyanate resin, leading to significant product loss. Instead, use aldehyde-functionalized resins (such as BAL or AMEBA resins) [3]. These resins selectively capture primary amines via imine formation or reductive amination, leaving the secondary amine untouched in solution.

Quantitative Comparison of Separation Strategies

Separation MethodScalabilitySelectivity (1° vs 2°)2° Amine RecoveryTime RequiredE-Factor (Waste Impact)
Silica Gel Chromatography Low (<1g)PoorModerateHigh (Days)High (Solvent intensive)
Salicylaldehyde Scavenging High (>100g)ExcellentHigh (>90%)Moderate (Hours)Low (Green chemistry)
Hinsberg Derivatization ModerateExcellentLow (Destructive)High (Days)High (Harsh reagents)
Aldehyde Scavenger Resin Moderate (<5g)ExcellentHigh (>95%)Low (Minutes)Low (Solid-phase)

Self-Validating Experimental Protocols

Protocol A: Chromatography-Free Salicylaldehyde Scavenging & Oxalate Precipitation

This protocol leverages the differential reactivity of amines to isolate piperidine derivatives without chromatography [2].

Step 1: Selective Imine Formation

  • Dissolve the crude amine mixture (containing 1° and target 2° piperidine) in ethyl acetate (EtOAc) at a concentration of 0.5 M.

  • Add 1.1 equivalents of salicylaldehyde (relative to the calculated primary amine impurity).

  • Stir at room temperature for 1–2 hours. Validation Checkpoint: The solution will turn a distinct, bright yellow. This color change visually confirms the formation of the conjugated Schiff base from the primary amine.

Step 2: Phase Separation

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with an equal volume of 1M HCl (aqueous). Validation Checkpoint: The bright yellow color must remain entirely in the organic layer (confirming the Schiff base is neutral and lipophilic). The aqueous layer will be colorless, containing the protonated piperidine chloride salt.

Step 3: Basification and Recovery

  • Isolate the aqueous layer and cool it to 0 °C in an ice bath.

  • Slowly add 2M NaOH until the solution reaches pH > 12.

  • Extract the aqueous layer three times with fresh EtOAc. Validation Checkpoint: Test the aqueous layer with pH paper to ensure it remains >12. The piperidine is now free-based and transferred to the new organic layer.

Step 4: Oxalate Salt Precipitation

  • Dry the combined EtOAc extracts over anhydrous Na₂SO₄ and filter.

  • Add 1.0 equivalent of anhydrous oxalic acid (dissolved in a minimal amount of ethanol) dropwise to the stirring EtOAc solution. Validation Checkpoint: An immediate white, crystalline precipitate will form. This is the pure piperidine oxalate salt. Filter and dry under vacuum.

Protocol B: Solid-Phase Scavenging for Library Synthesis

For parallel synthesis where liquid-liquid extraction is a bottleneck, aldehyde resins offer a rapid purification route [3].

Step 1: Resin Preparation

  • Swell 3.0 equivalents of Backbone Amide Linker (BAL) aldehyde resin in dichloromethane (DCM) for 15 minutes.

Step 2: Scavenging Reaction

  • Add the crude amine mixture (dissolved in DCM) to the swollen resin.

  • Add a catalytic amount of acetic acid (1% v/v) to promote imine formation.

  • Agitate on an orbital shaker for 2 hours at room temperature. Validation Checkpoint: Take a 10 µL aliquot of the supernatant and spot it on a TLC plate stained with ninhydrin. A lack of a purple/pink spot indicates all primary amines have been successfully tethered to the resin.

Step 3: Elution

  • Filter the suspension through a fritted syringe.

  • Wash the resin twice with DCM. The combined filtrate contains the pure secondary piperidine. Validation Checkpoint: Evaporate the solvent. The resulting mass should closely match the theoretical yield of the secondary amine, confirming no cross-reactivity with the resin.

References

  • Wikipedia Contributors. "Hinsberg reaction." Wikipedia. [Link]

  • Mfuh, A. M., et al. "Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Krchňák, V., & Holladay, M. W. "Solid Phase Heterocyclic Chemistry." Chemical Reviews, ACS Publications.[Link]

Purification methods for 4-aminomethyl-1-methylpiperidine crude reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-aminomethyl-1-methylpiperidine (also known as (1-methylpiperidin-4-yl)methanamine). This highly polar diamine is a critical building block in drug development, frequently used in the synthesis of kinase inhibitors and neurotropic alphavirus inhibitors[1].

Due to the presence of both a primary and a tertiary amine, this compound presents unique challenges during workup and purification. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield recovery and high-purity isolation.

Quantitative Data & Physical Properties

Before designing a purification strategy, it is critical to understand the physical parameters of the target molecule[1][2].

PropertyValueImpact on Purification Strategy
CAS Number 7149-42-0N/A
Molecular Weight 128.22 g/mol Highly volatile under high vacuum.
Boiling Point 159.8 °C at 760 mmHg[2]Excellent candidate for vacuum distillation.
Density 0.901 g/cm³[2]Partitions into the upper organic layer in biphasic systems.
Topological Polar Surface Area 29.3 Ų[3]High polarity; extreme risk of aqueous loss during extraction.
pKa (Predicted) ~10.13[1]Requires pH > 12 to ensure complete free-base formation.
Purification Workflow Decision Matrix

The following workflow illustrates the critical decision points following a standard Lithium Aluminum Hydride (LiAlH₄) reduction of 1-methylisonipecotamide or 4-cyano-1-methylpiperidine.

PurificationWorkflow A Crude Reaction Mixture (LiAlH4 Reduction in THF) B Fieser Quench (H2O, 15% NaOH, H2O) A->B C Filtration of Al Salts B->C D Concentration of Filtrate C->D E Decision: Scale & Purity Needs D->E F Vacuum Distillation (>5g scale, bp ~160°C/760mmHg) E->F Large Scale G Basic Silica Chromatography (<5g scale, DCM/MeOH/NH4OH) E->G Small Scale / High Purity H Pure 4-aminomethyl- 1-methylpiperidine F->H G->H

Workflow for the isolation and purification of 4-aminomethyl-1-methylpiperidine.

Troubleshooting & FAQs

Q1: Why is my product yield so low after the LiAlH₄ reduction workup? Causality: 4-aminomethyl-1-methylpiperidine is a highly polar, water-soluble diamine. If you use a standard aqueous quench (e.g., pouring the reaction into water or acid), the diamine will remain heavily hydrogen-bonded in the aqueous phase or become physically trapped inside the gelatinous aluminum hydroxide salts. Solution: You must use the Fieser Quench Method [4]. This specific stoichiometric addition of water and sodium hydroxide forces the aluminum byproducts to precipitate as a dense, granular sodium aluminate salt. This granular solid traps virtually no product and is easily removed by vacuum filtration, leaving the diamine completely in the THF filtrate.

Q2: My product streaks terribly on standard silica gel. How can I perform flash chromatography? Causality: Silica gel is inherently acidic due to surface silanol (-SiOH) groups. The primary and tertiary amines of 4-aminomethyl-1-methylpiperidine interact strongly with these silanols via acid-base interactions, causing severe tailing, irreversible retention, and poor resolution. Solution: You must competitively bind the silanol groups using a highly basic mobile phase. A proven, authoritative solvent system for this specific molecule is 15%–20% of a basic methanol solution (10% concentrated NH₄OH in Methanol) mixed in Dichloromethane (DCM) [1]. The ammonia saturates the silica's acidic sites, allowing the diamine to elute as a tight band.

Q3: Can I purify this compound by distillation instead of chromatography? Causality: Yes. Because the molecule is a low-molecular-weight free base with a boiling point of 159.8 °C at atmospheric pressure (760 mmHg)[2], it is highly suited for distillation. Distillation exploits its volatility and entirely avoids the complications of silica gel interactions. Solution: For reaction scales >5 grams, vacuum distillation (e.g., Kugelrohr or short-path distillation) is the preferred method. At ~10 mmHg, the compound will distill smoothly between 60–75 °C.

Q4: I need to perform an acid-base extraction to remove neutral impurities. How do I force this polar diamine back into the organic layer? Causality: With a predicted pKa of ~10.13[1], the primary amine remains protonated (and thus water-soluble) until the pH is exceptionally high. Furthermore, its Topological Polar Surface Area (29.3 Ų)[3] makes it prone to staying in the aqueous layer even when deprotonated. Solution: Adjust the aqueous layer to pH > 12 using 5M NaOH. Additionally, you must "salt out" the product by saturating the aqueous layer with NaCl. Extract with a polar organic solvent like a 4:1 mixture of Chloroform:Isopropanol or pure Dichloromethane.

Detailed Experimental Protocols
Protocol A: Optimized Fieser Quench for LiAlH₄ Reduction

Use this protocol immediately following the completion of the LiAlH₄ reduction in THF to maximize the recovery of the free base.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Water Addition: For every

    
     grams  of LiAlH₄ used in the reaction, slowly and dropwise add 
    
    
    
    mL
    of distilled water. Caution: Highly exothermic; hydrogen gas will evolve.
  • Base Addition: Next, add

    
     mL  of 15% (w/v) aqueous NaOH solution dropwise.
    
  • Final Water Addition: Finally, add

    
     mL  of distilled water.
    
  • Maturation: Remove the ice bath and stir the mixture vigorously at room temperature for 15–30 minutes.

    • Self-Validating Check: Observe the physical state of the salts. They must transition from a grey gel to a white, granular, sand-like precipitate. If the mixture remains gelatinous, continue stirring or add a few drops of water until the granular texture is achieved.

  • Filtration: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF and Dichloromethane[1].

  • Concentration: Evaporate the combined filtrates under reduced pressure to yield the crude 4-aminomethyl-1-methylpiperidine.

Protocol B: Basic-Phase Silica Gel Flash Chromatography

Use this protocol for small-scale (<5g) purification or when absolute analytical purity is required.

  • Eluent Preparation: Prepare the "Basic Methanol" modifier by mixing 10 mL of concentrated aqueous Ammonium Hydroxide (NH₄OH, ~28-30%) with 90 mL of Methanol.

  • Mobile Phase Blending: Prepare the mobile phase by mixing 15 to 20 parts of the "Basic Methanol" with 80 to 85 parts of Dichloromethane (DCM)[1].

  • Column Packing: Slurry-pack a silica gel column (e.g., 30x5 cm) using the prepared mobile phase. Allow 2-3 column volumes to pass through to fully neutralize the silica's acidic sites.

  • Loading: Dissolve the crude oil in a minimum amount of DCM and load it onto the column.

  • Elution: Elute the column with the mobile phase. Collect fractions and monitor via TLC (ninhydrin stain is highly recommended for primary amines).

    • Self-Validating Check: Spot the fractions on a TLC plate, elute, and heat with ninhydrin. The product must appear as a tight, non-streaking purple/pink spot. If streaking is observed, increase the Basic Methanol ratio to 20% to further suppress silanol interactions.

  • Isolation: Pool the product-containing fractions and evaporate to dryness to yield the pure diamine[1].

References
  • [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0 Source: Home Sunshine Pharma. Contains validated physical properties including boiling point (159.8 °C at 760mmHg) and density. URL:[Link]

  • 4-(Aminomethyl)-1-methylpiperidine dihydrochloride | C7H18Cl2N2 | CID 44119699 Source: PubChem / NIH. Contains computed descriptors including Topological Polar Surface Area. URL:[Link]

  • Source: Google Patents / European Patent Office. Cites the use of the Fieser and Fieser's Reagents for Organic Synthesis method for the preparation of 4-aminomethyl-1-methylpiperidine derivatives.

Sources

N-Methylation Control Center: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Controlling N-Methylation Side Reactions Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Introduction: The Nucleophilicity Paradox

Welcome to the N-Methylation Control Center. The central challenge in synthesizing secondary amines (mono-methylation) is the Nucleophilicity Paradox : the product of the reaction (a secondary amine) is often more nucleophilic than the starting material (a primary amine) due to the electron-donating inductive effect of the alkyl group.

This guide moves beyond basic textbook definitions to address the three most critical failure modes in the lab:

  • Poly-alkylation: Uncontrollable "runaway" methylation to quaternary salts.

  • Ambident Selectivity: Competition between N-methylation and O-methylation.

  • Phantom Methylation: Solvent-induced side reactions (DMF decomposition).

Module 1: The Poly-Alkylation Trap

The Issue

"I am trying to synthesize a secondary amine using Methyl Iodide (MeI) and a base, but I consistently isolate a mixture of starting material, desired product, and quaternary ammonium salts."

The Mechanism

In a direct SN2 reaction, the introduction of a methyl group increases the electron density on the nitrogen atom (+I effect). The resulting secondary amine (


) reacts faster with the electrophile than the primary amine (

), leading to over-alkylation.[1]
Troubleshooting Protocol
Strategy A: Reductive Amination (The Borch/Abdel-Magid Protocol)

This is the gold standard for preventing over-alkylation. It proceeds via an imine/iminium intermediate which is reduced in situ.

Protocol (Abdel-Magid Method):

  • Stoichiometry: Mix Amine (1.0 equiv) + Aldehyde/Ketone (1.0–1.2 equiv) in DCE (1,2-Dichloroethane) or THF.

  • Imine Formation: Stir for 30 mins. If the substrate is sterically hindered, add catalytic Acetic Acid (AcOH).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv).

    • Why STAB? Unlike NaBH₄, STAB is less basic and does not reduce aldehydes/ketones directly, ensuring only the imine is reduced. It is less toxic than NaCNBH₃.

  • Quench: Add aqueous saturated NaHCO₃.

Comparison of Hydride Donors:

ReagentSelectivityToxicitypH RangeVerdict
NaBH(OAc)₃ (STAB) High (Reduces imines, not aldehydes)LowMildly AcidicRecommended
NaCNBH₃ HighHigh (Cyanide) pH 6-7Effective but hazardous
NaBH₄ Low (Reduces aldehydes rapidly)LowBasicCauses side reactions
Strategy B: The Fukuyama Amine Synthesis (Protecting Group Route)

Use this when reductive amination fails (e.g., unstable aldehydes) or when absolute control is required.

  • Protection: React primary amine with 2-nitrobenzenesulfonyl chloride (NsCl) to form the sulfonamide.

    • Effect: The electron-withdrawing Ns-group acidifies the N-H proton (pKa ~11), allowing deprotonation by weak bases (e.g., K₂CO₃) and preventing poly-alkylation because the product is non-nucleophilic.

  • Alkylation: React Ns-amide with alkyl halide (R-X) and base.

  • Deprotection: Treat with Thiophenol (PhSH) and base (Cs₂CO₃) to release the secondary amine.

Visual Logic: Direct Alkylation vs. Reductive Amination

MethylationPathways Start Primary Amine Direct Direct Alkylation (MeI + Base) Start->Direct Reductive Reductive Amination (Aldehyde + STAB) Start->Reductive SecAmine Secondary Amine (More Nucleophilic!) Direct->SecAmine Fast Quat Quaternary Salt (Over-Alkylation) SecAmine->Quat Faster (Runaway) Imine Imine Intermediate (Neutral) Reductive->Imine Condensation Final Secondary Amine (Stable) Imine->Final Hydride Reduction Final->Quat Blocked

Caption: Figure 1. The "Runaway" nature of direct alkylation (Red) vs. the stepwise control of Reductive Amination (Green).

Module 2: Regioselectivity (N- vs. O-Methylation)

The Issue

"My substrate is an aminophenol (contains both -NH2 and -OH). I want to methylate the Nitrogen, but I'm getting mixtures or O-methylation."

The Mechanism

This is governed by HSAB (Hard and Soft Acids and Bases) Theory and protonation states.

  • Nitrogen (Neutral): Softer nucleophile. Prefers soft electrophiles (e.g., Alkyl Iodides) in neutral/protic solvents.

  • Oxygen (Anionic/Phenoxide): Hard nucleophile. Dominated by charge control.

Troubleshooting FAQs

Q1: How do I favor N-methylation over O-methylation?

  • Answer: Do not use strong bases (like NaH) that deprotonate the phenol. Keep the phenol neutral.

  • Protocol: Use Methanol as a solvent. Phenols are solvated and less reactive in MeOH. Amines remain nucleophilic.

  • Reagent: Use reductive amination (Formaldehyde + NaBH(OAc)₃). This is exclusively N-selective because phenols do not form imines.

Q2: How do I favor O-methylation?

  • Answer: Deprotonate the phenol to form the phenoxide (hard nucleophile).

  • Protocol: Use K₂CO₃ in Acetone or NaH in DMF .

  • Reagent: Use "Hard" electrophiles like Dimethyl Sulfate (Me₂SO₄) or Methyl Tosylate.

Module 3: Ghost Methylation (Solvent Artifacts)

The Issue
The Mechanism

This is likely DMF/DMAc Decomposition . N,N-Dimethylformamide (DMF) hydrolyzes over time (accelerated by heat, acid, or base) to produce Dimethylamine (DMA) and Formic Acid.[2]

  • The Reaction: The liberated DMA is a potent nucleophile. If you have activated esters (e.g., NHS-esters, acid chlorides) or alkyl halides in your pot, the impurity DMA will react with them, forming a dimethyl-amide side product.

Prevention Protocol
  • Fresh Solvent: Use "Amine-Free" or "Sequencing Grade" DMF.

  • Sparging: Sparge DMF with Nitrogen/Argon to remove volatile amines before use.

  • Temperature: Avoid heating DMF >60°C with sensitive electrophiles.

  • Alternative: Switch to NMP (N-Methyl-2-pyrrolidone), which is more thermally stable, though still susceptible to similar issues at extreme conditions.

References & Authoritative Sources

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Fukuyama, T. , Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.

  • Salvatore, R. N. , Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811.

Sources

Alternative reducing agents to LAH for 1-methylisonipecotamide reduction

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Alternative Reducing Agents and Troubleshooting

Welcome to our dedicated technical support center for the reduction of 1-methylisonipecotamide. This resource is designed for researchers, scientists, and drug development professionals seeking reliable alternatives to Lithium Aluminum Hydride (LAH) for this critical transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful synthesis of 4-(aminomethyl)-1-methylpiperidine.

Troubleshooting Guide: Common Issues in the Reduction of 1-Methylisonipecotamide

Navigating the reduction of a tertiary amide like 1-methylisonipecotamide can present several challenges. This guide addresses common problems encountered in the lab and provides systematic solutions.

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Caption: Troubleshooting flowchart for 1-methylisonipecotamide reduction.

Q1: My reaction is sluggish or shows no conversion of the starting material. What should I check first?

A1: Incomplete or stalled reactions are often traced back to a few key factors. Systematically addressing these can resolve the issue:

  • Reagent Activity: Many hydride-based reducing agents are sensitive to air and moisture. Ensure your reducing agent is fresh or has been properly stored under an inert atmosphere. For instance, borane complexes like BH₃·THF can degrade over time. It's advisable to titrate the reagent to determine its active hydride content.

  • Solvent and Glassware: The presence of residual water in your solvent or on your glassware will quench the reducing agent. Always use freshly dried solvents and flame-dry your glassware under an inert atmosphere before use.[1] Ethereal solvents like THF or toluene are common choices for many of these reductions.[1][2]

  • Reaction Temperature: While some reductions proceed at room temperature, others may require heating to overcome the activation energy barrier.[3] Conversely, some highly reactive agents may need to be kept at low temperatures (e.g., 0 °C) to prevent side reactions.[4]

  • Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. The exact stoichiometry will depend on the chosen reagent and should be optimized for your specific substrate.

Q2: I'm getting a low yield of my desired 4-(aminomethyl)-1-methylpiperidine. How can I improve this?

A2: Low yields can stem from issues during the reaction or the work-up and purification steps.

  • Work-up Procedure: The quenching of the reaction is a critical step. For aluminum-based hydrides, improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult.[2] A standard Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) can help precipitate granular aluminum salts that are easily filtered.

  • Product Isolation: The product, 4-(aminomethyl)-1-methylpiperidine, is a primary amine and can be somewhat water-soluble. During aqueous work-up, ensure you perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. Adjusting the pH of the aqueous layer to be more basic can also help by ensuring the amine is in its free base form.

  • Amine-Borane Complex Dissociation: When using borane-based reagents, the initial product is an amine-borane complex.[5] This complex must be broken to liberate the free amine. This is typically achieved by heating with a strong acid (e.g., HCl) during the work-up.[5] Incomplete dissociation will result in low yields of the final product.

Q3: I'm observing the formation of significant side products. What are they likely to be and how can I avoid them?

A3: The nature of side products depends on the chosen reducing agent and reaction conditions.

  • Over-reduction or Ring Opening: While less common with tertiary amides, highly reactive and non-selective reagents could potentially lead to undesired reactions. Careful selection of the reducing agent and strict control of reaction temperature and stoichiometry are key.

  • Impurity-Driven Side Reactions: In a scaled-up NaBH₄–I₂ reduction, an impurity was found to be generated from the reaction of a corrosion product with the reagent, which then reacted with the THF solvent.[6] This highlights the importance of using high-purity reagents and considering the compatibility of your reaction with the vessel.

  • Partially Reduced Intermediates: With some reagents, it's possible to isolate partially reduced intermediates if the reaction does not go to completion. Monitoring the reaction by TLC or LC-MS can help identify the formation of such species.[7]

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative to LAH for my amide reduction?

A1: While LAH is a powerful and effective reducing agent for amides, it has several drawbacks.[8] It is pyrophoric, reacting violently with water and other protic solvents, which poses a significant safety hazard.[9] Work-ups involving LAH can also be challenging due to the formation of aluminum salt emulsions.[2] Alternative reagents often offer improved safety profiles, better functional group tolerance, and easier work-up procedures.[9][10]

Q2: What are the main classes of alternative reducing agents for tertiary amides?

A2: Several classes of reagents can effectively reduce tertiary amides to amines:

  • Aluminum Hydrides: Reagents like Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® or Vitride®) and Diisobutylaluminum hydride (DIBAL-H) are powerful reducing agents.[9][10] Red-Al is often considered a safer alternative to LAH.[10]

  • Boranes and Borohydrides: Borane complexes (e.g., BH₃·THF, BH₃·SMe₂) are highly effective for amide reduction.[3][5] The in-situ generation of borane from NaBH₄ and a Lewis acid or iodine is also a common strategy.

  • Hydrosilanes with Metal Catalysis: This method involves the use of a silane (e.g., polymethylhydrosiloxane - PMHS) in the presence of a metal catalyst (e.g., based on Ru, Fe, or Zn).[11][12] These reactions often proceed under milder conditions and can exhibit high chemoselectivity.[11][13]

  • Catalytic Hydrogenation: This is potentially the "greenest" method, using molecular hydrogen as the reductant.[14] However, it often requires high pressures and temperatures and specialized equipment.[15][16] Recent advances have led to more active catalysts that operate under milder conditions.[14][17][18]

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Amide_Reduction_Pathways cluster_Reagents Reducing Agents Amide 1-Methylisonipecotamide LAH LiAlH4 (LAH) Al_Hydrides Alternative Aluminum Hydrides (Red-Al, DIBAL-H) Boranes Boranes (BH3.THF, NaBH4/I2) Hydrosilanes Hydrosilanes + Metal Catalyst Hydrogenation Catalytic Hydrogenation (H2) Amine 4-(Aminomethyl)-1-methylpiperidine LAH->Amine Al_Hydrides->Amine Boranes->Amine Hydrosilanes->Amine Hydrogenation->Amine

Caption: Alternative pathways for the reduction of 1-methylisonipecotamide.

Q3: How do the mechanisms of these different reducing agents vary?

A3: The underlying mechanisms differ, which influences their reactivity and selectivity:

  • Aluminum Hydrides and Boranes: These reagents typically function through the coordination of the Lewis acidic aluminum or boron atom to the carbonyl oxygen of the amide.[5][9] This activates the carbonyl group towards nucleophilic attack by a hydride ion. Subsequent elimination of a metal-oxo species leads to an iminium ion intermediate, which is then further reduced to the amine.[19]

  • Hydrosilylation: In metal-catalyzed hydrosilylation, the reaction is thought to proceed through the formation of an O-silyl hemiaminal intermediate.[12] The exact mechanism can vary depending on the metal catalyst and silane used.

  • Catalytic Hydrogenation: This involves the use of a metal catalyst to activate molecular hydrogen.[14] The reaction is believed to proceed via a hemiaminal intermediate which then eliminates water to form an iminium species that is subsequently hydrogenated.[14]

Q4: Can I selectively reduce the amide in the presence of other functional groups?

A4: The chemoselectivity depends heavily on the chosen reagent.

  • Borane reagents generally offer better functional group tolerance than the more reactive aluminum hydrides.[5]

  • Catalytic hydrosilylation can be highly chemoselective, with some systems tolerating functional groups like esters, nitriles, and even aldehydes.[11]

  • Catalytic hydrogenation can also be very selective, although some catalysts may also reduce aromatic rings.[15] Careful catalyst selection is crucial.

Comparative Data and Protocols

The following table provides a comparison of common alternative reducing agents for tertiary amides.

Reducing Agent/SystemTypical ConditionsAdvantagesDisadvantages
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®/Vitride®) Toluene, refluxSafer than LAH, soluble in aromatic solvents, high reactivity.[10]Still a very reactive aluminum hydride, requires careful handling.[9]
Borane-Tetrahydrofuran Complex (BH₃·THF) THF, 0 °C to refluxExcellent for amides, good functional group tolerance.[3][5]Reagent can degrade on storage, forms stable amine-borane complexes requiring acidic work-up.[5]
Sodium Borohydride/Iodine (NaBH₄/I₂) THF, 0 °C to refluxIn-situ generation of borane, readily available reagents.Can sometimes lead to unexpected side reactions.[6]
Polymethylhydrosiloxane (PMHS) with Metal Catalyst (e.g., Zn(OAc)₂) Toluene, heatMild conditions, high chemoselectivity, low cost of silane.[11][13]Requires a catalyst, can sometimes form polymeric silicone byproducts.[20]
Catalytic Hydrogenation (e.g., Ru-based catalyst) H₂ (pressure), solvent, heat"Green" reagent (H₂), high atom economy.[14]Often requires high pressure/temperature and specialized equipment, catalyst can be expensive.[15][16]
Experimental Protocol: Reduction of 1-Methylisonipecotamide using Borane-THF Complex

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • 1-Methylisonipecotamide

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric Acid (e.g., 3M HCl)

  • Sodium Hydroxide (e.g., 5M NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, addition funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Under an inert atmosphere, add 1-methylisonipecotamide (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Dissolve the amide in anhydrous THF (approximately 10 mL per gram of amide).

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the BH₃·THF solution (approximately 2.0-3.0 eq) dropwise via an addition funnel or syringe. Caution: Hydrogen gas may be evolved.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur.

  • Amine-Borane Complex Hydrolysis: After the effervescence has ceased, add 3M HCl and heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the amine-borane complex.

  • Work-up and Extraction: Cool the mixture to room temperature. Basify the aqueous solution by the slow addition of 5M NaOH until the pH is >12. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(aminomethyl)-1-methylpiperidine.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel (eluting with a gradient of DCM/Methanol, potentially with a small amount of ammonium hydroxide added to the mobile phase to prevent streaking).

References

  • Controlled reduction of activated primary and secondary amides into aldehydes with diisobutylaluminum hydride - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Diisobutylaluminum borohydride: An efficient reagent for the reduction of tertiary amides to the corresponding amines under ambient conditions - Academia.edu. Available at: [Link]

  • Amide reduction with DIBAL - Name Reactions. Available at: [Link]

  • Catalytic Amide Reductions under Hydrosilylation Conditions - Diva-Portal.org. Available at: [Link]

  • Aluminium Hydride Reagents - Wordpress. Available at: [Link]

  • Catalytic hydrogenation of tertiary amides at low temperatures and pressures using bimetallic Pt/Re-based catalysts - Research Explorer - The University of Manchester. Available at: [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles - Master Organic Chemistry. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis Online. Available at: [Link]

  • Catalytic Hydrogenation of Amides - Slideshare. Available at: [Link]

  • Borane & Borane Complexes - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents - PubMed. Available at: [Link]

  • Towards a general ruthenium-catalyzed hydrogenation of secondary and tertiary amides to amines - Chemical Science (RSC Publishing). Available at: [Link]

  • Hydrosilylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Amide Reduction List of Reagents - Wordpress. Available at: [Link]

  • Top 8 silanes and siloxanes reported for amide reductions from 2007 to 2016 - ResearchGate. Available at: [Link]

  • Amine synthesis by amide reduction - Organic Chemistry Portal. Available at: [Link]

  • Organosilane Reducing Agents - Technical Library - Gelest. Available at: [Link]

  • Synhydrid ; Vitride ; Sodium bis(2-methoxyethoxy)aluminium hydride - 60% - SAFER LAH ALTERNATIVE - SYNTHETIKA. Available at: [Link]

  • Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen - PMC. Available at: [Link]

  • Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. - Semantic Scholar. Available at: [Link]

  • Borane as a Reducing Agent || Very Selective Reducer || IITian Explains - YouTube. Available at: [Link]

  • Convenient Methods for the Reduction of Amides, Nitriles, Carboxylic Esters, Acids and Hydroboration of Alkenes Using NaBH4/I2 System. - ResearchGate. Available at: [Link]

  • Reduction of Tertiary Amides by 9-BBN and Sia2BH - Chemistry Steps. Available at: [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis. Available at: [Link]

  • Catalytic Hydrogenation - Wordpress. Available at: [Link]

  • Sodium Borohydride and Iodine | Semantic Scholar. Available at: [Link]

  • Reduction of Amides to Amines and Aldehydes - Chemistry Steps. Available at: [Link]

  • Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH4–I2 Mediated Reduction of Nitro-Amide Intermediate of Mirabegron | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Recent developments in the synthesis and synthetic applications of borane–amines - Royal Society of Chemistry. Available at: [Link]

  • Reaction mechanism of a new variant of “selective reduction” using sodium borohydride (NaBH4) and iodine (I2) - International Journal of Biomedical Investigation. Available at: [Link]

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4 - OrgoSolver. Available at: [Link]

  • Specific Solvent Issues with Amide Reduction - Wordpress. Available at: [Link]

  • If I want to use LAH for amide reduction, what other solvents except THF and ether can be used? | ResearchGate. Available at: [Link]

  • Sodium Borohydride-Iodine, an Efficient Reagent for Reductive Amination of Aromatic Aldehydes | Request PDF - ResearchGate. Available at: [Link]

  • Sodium bis(2-methoxyethoxy)aluminium hydride - Wikipedia. Available at: [Link]

  • 21.7: Chemistry of Amides - Chemistry LibreTexts. Available at: [Link]

  • US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents.
  • Amide Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • amide reduction & amine synthesis - YouTube. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: HPLC Analysis of (1-Methylpiperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: (1-Methylpiperidin-4-yl)methanamine (CAS: 7149-42-0) represents a classic "chromatographer's nightmare": a highly polar, hydrophilic (LogP ~0.29), and basic diamine. Traditional C18 columns fail to retain it without aggressive ion-pairing reagents, while HILIC methods often struggle with reproducibility and sample diluent sensitivity.

The Solution: The Newcrom R1 column offers a specialized reversed-phase architecture that solves these issues intrinsically. By utilizing a novel surface chemistry that eliminates silanol activity, it provides retention and perfect peak symmetry for polar amines using simple, MS-compatible mobile phases.

Verdict: For routine analysis and purity profiling of (1-Methylpiperidin-4-yl)methanamine, Newcrom R1 is superior to C18 and HILIC in terms of robustness, ease of use, and mobile phase simplicity.

The "Polar Basic" Problem

To understand why a specialized column is necessary, we must analyze the interaction between the analyte and traditional stationary phases.

  • Chemical Profile: (1-Methylpiperidin-4-yl)methanamine contains two basic nitrogen centers (secondary and tertiary amines). At standard HPLC pH (2-4), both are protonated.

  • The C18 Failure Mode:

    • Dewetting/Void Elution: The molecule is too hydrophilic to interact with the hydrophobic C18 chains, leading to elution near the void volume (

      
      ).
      
    • Silanol Tailing: Residual silanol groups (

      
      ) on the silica surface are acidic. They form strong ionic bonds with the basic amine analyte, causing severe peak tailing and irreversibility.
      

Technology Analysis: Newcrom R1

Newcrom R1 is not a standard C18. It utilizes a proprietary "Ligand-Tip" architecture. Unlike traditional end-capping which tries to cover silanols with small silanes, Newcrom technology places a functional group at the distal end of the long alkyl chain.

This architecture creates a "virtual shield" where the mobile ligands effectively mask the silica surface, preventing the basic analyte from reaching the silanols. This allows the column to act as a pure Reversed-Phase material even for highly basic compounds, without the need for ion-pairing reagents.

Mechanism of Action Diagram

NewcromMechanism cluster_0 Traditional C18 Interaction cluster_1 Newcrom R1 Interaction C18_Surface Silica Surface (Exposed Silanols) Interaction_C18 Strong Ionic Binding (Peak Tailing) C18_Surface->Interaction_C18 Analyte_C18 Basic Amine (Analyte) Analyte_C18->Interaction_C18 R1_Surface Silica Surface (Shielded) Ligand Long Alkyl Chain with Terminal Shield R1_Surface->Ligand Interaction_R1 Pure Hydrophobic Interaction Ligand->Interaction_R1 Blocks Silanols Analyte_R1 Basic Amine (Analyte) Analyte_R1->Interaction_R1 Sharp Peak

Caption: Comparison of analyte interactions. Left: Exposed silanols on C18 cause tailing. Right: Newcrom R1 ligands shield the surface, ensuring symmetry.

Comparative Analysis

The following table contrasts the Newcrom R1 method against the two most common alternatives for polar amines.

FeatureNewcrom R1 (Recommended) Standard C18 + IP HILIC
Mobile Phase MeCN / Water / AcidWater / MeCN / Ion-Pair (TFA/HSA) High Organic (90% MeCN) / Buffer
MS Compatibility High (Use Formic Acid)Low (IP reagents suppress ionization)Medium (High salt often needed)
Equilibration Fast (5-10 min)Slow (30-60 min for IP coating)Slow (Water layer formation)
Sample Diluent Flexible (Water or MeCN)FlexibleCritical (Must be high organic)
Peak Shape Symmetry > 1.2Often TailingGood
Robustness HighLow (IP concentration sensitive)Low (Sensitive to humidity/temp)

Experimental Protocol

This protocol is self-validating. The use of a simple binary gradient allows for easy troubleshooting.

Equipment & Materials[1][2][3][4][5]
  • HPLC System: Gradient capability, UV Detector (or MS).

  • Column: Newcrom R1, 3.2 x 100 mm, 5 µm (or 3 µm for UPLC).

  • Reagents: HPLC Grade Acetonitrile (MeCN), Milli-Q Water, Phosphoric Acid (H3PO4) for UV work, or Formic Acid for MS work.

Mobile Phase Preparation
  • Mobile Phase A: Water + 0.1% H3PO4 (or 0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.1% H3PO4 (or 0.1% Formic Acid).

    • Note: Always add the same concentration of acid to both A and B to prevent baseline drift.

Chromatographic Conditions[1][2][4][5][6][7]
  • Flow Rate: 0.5 mL/min (for 3.2 mm ID); 1.0 mL/min (for 4.6 mm ID).

  • Injection Volume: 1 - 5 µL.

  • Detection: UV @ 210 nm (The analyte has weak UV absorbance; low wavelength is critical).

  • Temperature: 30°C.

Gradient Table

For a generic screening of (1-Methylpiperidin-4-yl)methanamine and potential impurities:

Time (min)% Mobile Phase BDescription
0.05Initial equilibration (High Aqueous)
1.05Isocratic hold
10.060Linear gradient to elute hydrophobic impurities
12.060Wash
12.15Re-equilibration
16.05Ready for next injection

Note: If the analyte elutes too early, reduce the slope (e.g., 5% to 40% over 15 min). For strictly isocratic methods (QC), a mix of 55% MeCN / 45% Water / 0.1% H3PO4 is a proven starting point for this class of amines [1].

Method Development Workflow

Use this logic flow to optimize the separation if your specific matrix (e.g., formulation excipients) causes interference.

MethodDev Start Start: Standard Gradient 5-60% B, 0.1% Acid CheckRT Check Retention Time (RT) & Resolution Start->CheckRT EarlyElution RT < 2 min (Void) CheckRT->EarlyElution Too Fast GoodRT RT > 3 min Good Shape CheckRT->GoodRT Optimal Tailing Peak Tailing > 1.5 CheckRT->Tailing Asymmetric Action_Hold Add Isocratic Hold at 2-5% B EarlyElution->Action_Hold Finalize Finalize Method GoodRT->Finalize Action_Acid Increase Acid to 0.2% (Suppresses Ionization) Tailing->Action_Acid Action_Hold->CheckRT Action_Acid->CheckRT

Caption: Optimization logic for Newcrom R1. Adjusting the initial organic hold controls retention of the polar amine.

References

  • SIELC Technologies. (n.d.).[1] Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Retrieved March 7, 2026, from [Link]

  • SIELC Technologies. (n.d.).[1] Newcrom R1 Column Chemistry and Mechanism. Retrieved March 7, 2026, from [Link]

Sources

Solvent-Dependent ¹H NMR Spectrum Analysis of (1-Methylpiperidin-4-yl)methanamine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

(1-Methylpiperidin-4-yl)methanamine dihydrochloride (CAS: 1187582-53-1) is a highly polar, dicationic building block frequently utilized in the drug development of central nervous system (CNS) agents and ALK5 inhibitors for fibrotic diseases[1][2]. Because it is synthesized and stored as a dihydrochloride salt to ensure chemical stability, its structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges.

For researchers and application scientists, the choice of deuterated solvent fundamentally dictates the type of structural information that can be extracted. This guide provides an objective, data-driven comparison of the two most effective solvents for this compound: Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) . By understanding the mechanistic solute-solvent interactions, scientists can optimize their workflows for either routine purity verification or rigorous structural characterization.

Mechanistic Insights: Protonation & Solvent Causality

In its dihydrochloride form, both the tertiary piperidine nitrogen and the primary aminomethyl nitrogen are protonated. This dicationic state significantly deshields the adjacent aliphatic protons, shifting their resonance frequencies downfield compared to the free base form.

The critical differentiator between NMR solvents lies in their interaction with the labile (exchangeable) protons of the ammonium (-NH⁺) and primary amine salt (-NH₃⁺) groups:

  • D₂O (Deuterium Oxide): D₂O facilitates rapid hydrogen-deuterium (H/D) exchange. The labile protons on the nitrogen atoms are entirely replaced by deuterium, rendering them "invisible" in the ¹H NMR spectrum[3]. This simplifies the aliphatic region but sacrifices direct confirmation of the salt state.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): DMSO is a strong hydrogen-bond acceptor. In a strictly anhydrous environment, DMSO-d₆ tightly coordinates with the -NH⁺ and -NH₃⁺ protons, drastically slowing their exchange rate[4]. This allows the labile protons to be observed as broad singlets in the downfield region (typically 8.0–11.0 ppm), providing direct proof of protonation.

SolventSelection start Amine Hydrochloride Salt q1 Need to observe exchangeable protons (-NH+)? start->q1 d2o Use D2O (Protons exchange to D) q1->d2o No dmso Use DMSO-d6 (Protons visible, H-bonded) q1->dmso Yes

Logic tree for selecting the optimal NMR solvent for amine hydrochloride salts.

Comparative Performance Analysis

The following table synthesizes the quantitative and qualitative performance metrics of D₂O and DMSO-d₆ when analyzing highly polar amine hydrochlorides.

Table 1: Solvent Performance Comparison for Dihydrochloride Salts

ParameterD₂ODMSO-d₆
Solubility of Salt Excellent (>50 mg/mL)Good (10–30 mg/mL)
Labile Proton Visibility Invisible (Exchanged)Visible (If strictly anhydrous)
Residual Solvent Peak ~4.79 ppm (HOD)2.50 ppm (DMSO)[5]
Water Impurity Peak Merged with HOD3.33 ppm (H₂O)[5]
Chemical Shift Reference TSP or DSS (0.00 ppm)TMS (0.00 ppm)
Viscosity & Resolution Low viscosity, sharp peaksHigher viscosity, slight broadening
Primary Application Routine purity, qNMRStructural proof of salt formation

Expected ¹H NMR Peak Assignments

To illustrate the solvent-dependent spectral differences, Table 2 outlines the representative chemical shifts for (1-Methylpiperidin-4-yl)methanamine dihydrochloride at 400 MHz.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm)

Proton EnvironmentMultiplicityIntegrationShift in D₂OShift in DMSO-d₆Mechanistic Note
Piperidine -NH⁺ Broad Singlet1HInvisible~10.50H-bonded to DMSO; absent in D₂O.
Primary -NH₃⁺ Broad Singlet3HInvisible~8.30H-bonded to DMSO; absent in D₂O.
Equatorial C2/C6 Multiplet2H~3.60~3.45Deshielded by adjacent N⁺ center.
Axial C2/C6 Multiplet2H~3.05~2.95Upfield from equatorial counterparts.
-CH₂-NH₃⁺ Doublet2H~3.00~2.85Coupled to the C4 methine proton.
N-CH₃ Singlet3H~2.90~2.75Downfield shift confirms N-alkylation.
C4 Methine Multiplet1H~2.10~1.95Aliphatic core.
Equatorial C3/C5 Multiplet2H~2.05~1.90Aliphatic core.
Axial C3/C5 Multiplet2H~1.60~1.50Aliphatic core.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. The causality behind each step is explained to prevent common analytical failures, such as peak broadening due to hygroscopic water absorption[6].

Protocol A: Structural Elucidation in Anhydrous DMSO-d₆

Objective: To observe the intact -NH⁺ and -NH₃⁺ protons without chemical exchange broadening.

  • Sample Dehydration (Critical Step): Weigh 5–10 mg of the dihydrochloride salt into a vial. Dry the sample under high vacuum (e.g., lyophilizer or vacuum oven at 40°C) for 2 hours. Causality: DMSO-d₆ is highly hygroscopic. Trace water in the sample will initiate intermediate chemical exchange with the labile protons, causing their signals to broaden into the baseline and disappear.

  • Inert Atmosphere Transfer: Transfer the vial to a nitrogen-filled glovebox or a dry-air environment.

  • Solvent Addition: Add 0.6 mL of fresh, ampoule-sealed DMSO-d₆ (containing 0.03% v/v TMS).

  • Validation Check: Upon acquiring the spectrum, check the H₂O peak at 3.33 ppm. Self-Validation: If the water peak integral is larger than the target molecule's protons, or if the -NH⁺ peaks are broader than 50 Hz, the sample is too wet. The preparation must be repeated.

Workflow step1 Weigh 5-10 mg Compound step2 Dry under vacuum (Remove H2O) step1->step2 step3 Add 0.6 mL DMSO-d6 in Dry Air step2->step3 step4 Transfer to Tube & Seal tightly step3->step4 step5 Acquire 1H NMR Spectrum step4->step5

Step-by-step experimental workflow for anhydrous DMSO-d6 NMR sample preparation.

Protocol B: Routine Purity Analysis in D₂O

Objective: To obtain a high-resolution aliphatic spectrum for purity determination.

  • Sample Preparation: Weigh 5–10 mg of the compound and dissolve it directly in 0.6 mL of D₂O. No strict drying is required as the solvent is already water-based.

  • Referencing (Critical Step): Do not use TMS, as it is insoluble in water. Instead, add 1-2 μL of a dilute TSP (Sodium 3-(trimethylsilyl)propionate-d₄) solution. Causality: TSP is highly water-soluble and provides a reliable, sharp singlet at 0.00 ppm in aqueous environments[5].

  • Acquisition & Validation: Acquire the spectrum. Self-Validation: The HOD peak should appear around 4.79 ppm. If the aliphatic peaks show complex, unresolved splitting, check the pH; highly concentrated salt solutions can lower the pH, slightly shifting the HOD peak and altering coupling constants.

References

  • US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors Google P
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry University of Illinois (Babij et al., Org. Process Res. Dev.)[Link]

  • Selection Guide on Deuterated Solvents for NMR Labinsights[Link]

Sources

Validating structure of piperidine amine intermediates by C13 NMR

Validating Structure of Piperidine Amine Intermediates by C NMR

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Stereochemical Challenge

In medicinal chemistry, the piperidine ring is a privileged pharmacophore, serving as the structural backbone for countless opioids, antihistamines, and antipsychotics. However, its non-planar chair conformation introduces a critical validation challenge: distinguishing between axial and equatorial isomers.

While


C NMR (Carbon-13 NMR)

-gauche effect

Comparative Analysis: C NMR vs. Alternatives

The following table objectively compares

Feature

H NMR

C NMR
2D NMR (HSQC/NOESY) X-Ray Crystallography
Primary Output Proton connectivity,

-coupling
Carbon skeleton, symmetryThrough-space/bond correlationsAbsolute configuration
Piperidine Specificity Low: Axial/Equatorial protons often overlap in "multiplet forests."High: Distinct singlets; sensitive to steric compression.Very High: Definitive, but data-heavy.Ultimate: Gold standard.
Sample Requirement < 1 mg5–20 mg (for rapid acquisition)10–50 mgSingle Crystal (hard to grow)
Acquisition Time Minutes15–60 MinutesHoursDays/Weeks
Stereo-Sensitivity Relies on

(10–12 Hz)
Relies on

-gauche shifts (3–6 ppm)
Relies on NOE cross-peaks3D coordinates
Verdict Screening Only Validation Standard Problem Solver Final Confirmation
Why C NMR Wins for Intermediates

For routine intermediates (e.g., N-benzyl-4-substituted piperidines),


The Mechanistic Pillar: The -Gauche Effect[1]

To validate piperidine structures, you must understand why the signals move. The core mechanism is the


-gauche effect1
  • The Rule: A carbon atom located in a

    
    -position (3 bonds away) relative to a substituent will experience an upfield shift (shielding)  if that substituent is in an axial  orientation.
    
  • The Magnitude: This typically results in a 3–6 ppm shift to lower frequency compared to the equatorial isomer.

  • Application: In a 4-substituted piperidine:

    • Equatorial Isomer: The C2/C6 carbons are anti to the substituent. Normal chemical shift (~45–50 ppm).

    • Axial Isomer: The C2/C6 carbons are gauche to the substituent. Upfield shift (~40–44 ppm).

This effect creates a self-validating system: if you synthesize a mixture, the isomer with the lower chemical shift for the ring carbons is almost invariably the axial conformer [1].

Experimental Protocol: A Self-Validating System

Do not treat NMR as a "black box." Follow this protocol to ensure data integrity.

Step 1: Sample Preparation
  • Solvent Choice: Use CDCl

    
      for free bases. Use DMSO-
    
    
    or D
    
    
    O
    only if the amine is a salt. Crucial: Protonation of the nitrogen (salt form) changes the ring geometry and chemical shifts. Always compare free base to free base.
  • Concentration: Aim for 20–30 mg in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons in reasonable timeframes.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Quaternary carbons (often present at C4 in drug intermediates) have long T1 relaxation times. A short D1 will suppress these signals, leading to missing peaks.

  • Scans (NS): Minimum 512 scans (approx. 20-30 mins) to ensure signal-to-noise ratio > 10:1 for all peaks.

Step 3: Data Processing
  • Line Broadening (LB): Apply 1.0–2.0 Hz.

    
    C lines are naturally narrow; this improves S/N without losing resolution.
    
  • Referencing: Calibrate strictly to the solvent triplet (CDCl

    
     center line = 77.16 ppm). Accurate referencing is critical when comparing isomers with small shift differences (
    
    
    < 1 ppm).

Visualization of Workflows

Diagram 1: The Validation Workflow

This diagram outlines the logical flow from crude reaction mixture to structural confirmation.

PiperidineValidationStartCrude Piperidine IntermediateH1_NMR1H NMR Screening(Check purity/integration)Start->H1_NMRDecision_H1Are multiplets resolved?H1_NMR->Decision_H1C13_Acq13C NMR Acquisition(CDCl3, D1=2s, 512 scans)Decision_H1->C13_AcqNo (Overlap)Decision_H1->C13_AcqYes (Confirm)Symmetry_CheckCheck Magnetic Symmetry(Count distinct signals)C13_Acq->Symmetry_CheckGamma_AnalysisAnalyze Gamma-Gauche Shifts(Compare C2/C6 & C3/C5)Symmetry_Check->Gamma_AnalysisSymmetric SpectrumAdvancedEscalate to 2D NOESYor X-RaySymmetry_Check->AdvancedAsymmetric/ComplexResult_EqDownfield Shift(Equatorial Isomer)Gamma_Analysis->Result_EqBase ValueResult_AxUpfield Shift (~3-6 ppm)(Axial Isomer)Gamma_Analysis->Result_AxShielded Value

Caption: Logical workflow for assigning piperidine stereochemistry using

Diagram 2: Chemical Shift Decision Tree

How to interpret the specific shifts of the piperidine ring carbons (C2/C6 vs C3/C5).

ShiftLogicInputIdentify Ring CarbonsAlphaAlpha Carbons (C2/C6)Range: 45-55 ppmInput->AlphaBetaBeta Carbons (C3/C5)Range: 25-35 ppmInput->BetaCheck_SubSubstituent at C4?Beta->Check_SubEq_CaseEquatorial Sub.Minimal steric strainCheck_Sub->Eq_CaseThermodynamic ProductAx_CaseAxial Sub.Gamma-compressionCheck_Sub->Ax_CaseKinetic ProductShift_EqBeta Carbons: ~30-33 ppm(Standard)Eq_Case->Shift_EqShift_AxBeta Carbons: ~26-29 ppm(Upfield Shifted)Ax_Case->Shift_Ax

Caption: Decision tree for interpreting chemical shift variations based on C4-substituent orientation.

Case Study Data: 4-Methylpiperidine Derivatives

To illustrate the magnitude of these effects, consider the data for N-methyl-4-methylpiperidine isomers.

Carbon PositionEquatorial Isomer (

ppm)
Axial Isomer (

ppm)

(Eq - Ax)
Interpretation
C2 / C6 (

)
55.853.2+2.6 Axial sub compresses

carbons slightly.
C3 / C5 (

)
34.530.1+4.4 Diagnostic: Strong

-gauche effect.
C4 (

)
30.826.5+4.3 Direct shielding on the substituted carbon.
N-CH

46.546.2+0.3Minimal change (remote from stereocenter).

Note: Data approximated based on Eliel et al. [2] and standard shift libraries.

Analysis: The axial isomer shows a distinct 4.4 ppm upfield shift at the C3/C5 positions. If you isolate a product and the C3/C5 signals appear at 30 ppm rather than 34 ppm, you have likely isolated the axial conformer (or a mixture heavily weighted toward it).

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).[2] Spectrometric Identification of Organic Compounds (8th ed.).[2][3][4] Wiley.[2][4][5] [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980).[6] Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.[7] Journal of the American Chemical Society, 102(11), 3698–3707.[6] [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. [Link]

Technical Comparison Guide: (1-Methylpiperidin-4-yl)methanamine vs. N-methyl-1-(1-methylpiperidin-4-yl)methanamine

[1][2]

Executive Summary

This guide provides a technical analysis comparing (1-Methylpiperidin-4-yl)methanamine (Compound A) and its N-methylated analog, N-methyl-1-(1-methylpiperidin-4-yl)methanamine (Compound B) .[1]

While both compounds serve as critical synthons in the design of G-protein coupled receptor (GPCR) ligands—particularly for CXCR4, opioid, and sigma-1 receptors—their utility diverges significantly based on the electronic and steric properties of the exocyclic amine. Compound A (primary amine) offers maximum synthetic versatility and lower steric demand, making it ideal for exploring initial Structure-Activity Relationships (SAR). Compound B (secondary amine) is typically employed during lead optimization to modulate lipophilicity (LogD), reduce hydrogen bond donor (HBD) count for blood-brain barrier (BBB) penetration, and block metabolic deamination.

Physicochemical & Structural Profile[2][3][4][5]

The fundamental difference lies in the exocyclic nitrogen. This subtle structural change dictates the reagents' nucleophilicity, basicity, and the physicochemical profile of the final drug candidate.

Comparative Data Table
FeatureCompound ACompound B
IUPAC Name (1-Methylpiperidin-4-yl)methanamineN-methyl-1-(1-methylpiperidin-4-yl)methanamine
CAS Number 7149-42-0 405928-19-0
Structure Type Primary Amine (

)
Secondary Amine (

)
Molecular Weight 128.22 g/mol 142.24 g/mol
Predicted pKa (Basic N) ~10.1 - 10.6~10.8 - 11.2 (Slightly more basic)
H-Bond Donors (HBD) 21
H-Bond Acceptors (HBA) 22
LogP (Predicted) ~0.1 - 0.3~0.5 - 0.7 (More lipophilic)
Common Application Scaffold diversity (Amides, Ureas, Sulfonamides)Lead optimization (Solubility, BBB permeability)
Structural Impact Analysis
  • Basicity & Ionization: Both piperidine nitrogens are basic, but the exocyclic amine in Compound B is slightly more basic due to the inductive electron-donating effect of the extra methyl group. This can influence the pKa of the final drug molecule, potentially affecting lysosomal trapping or hERG channel binding.

  • Lipophilicity: The addition of the methyl group in Compound B increases lipophilicity (cLogP). In CNS drug discovery, this transformation is often used to improve passive diffusion across the BBB by removing a hydrogen bond donor.

Synthetic Reactivity & Workflow

The choice between these two synthons drastically alters the synthetic pathway and reagent selection.

Reactivity Flowchart

The following diagram illustrates the divergent synthetic pathways and the steric considerations required for each compound.

ReactivityComparisonStartPiperidine Synthon SelectionCompACompound A(Primary Amine)CAS: 7149-42-0Start->CompACompBCompound B(Secondary Amine)CAS: 405928-19-0Start->CompBRxn_AmideAmide Coupling(R-COOH)CompA->Rxn_Amide FastEDC/HOBtRxn_RedAmReductive Amination(R-CHO)CompA->Rxn_RedAmCompB->Rxn_Amide SlowHATU/PyBOPCompB->Rxn_RedAmProd_A1Secondary Amide(Low Steric Hindrance)Rxn_Amide->Prod_A1Prod_B1Tertiary Amide(High Steric Hindrance)Requires HATU/Elevated TempRxn_Amide->Prod_B1 Rotamers likelyProd_A2Secondary Amine(Mono-alkylation)Rxn_RedAm->Prod_A2Prod_B2Tertiary Amine( steric bulk)Rxn_RedAm->Prod_B2

Figure 1: Comparative reactivity profile. Compound B requires more aggressive coupling conditions due to steric hindrance at the nucleophilic nitrogen.

Experimental Protocols

To ensure reproducibility, the following protocols highlight the necessary adjustments when switching from Compound A to Compound B.

Protocol 1: Amide Coupling (General Procedure)

Objective: Coupling with a carboxylic acid (R-COOH) to form an amide linkage.

  • For Compound A (Primary Amine):

    • Dissolve R-COOH (1.0 eq) in DCM or DMF.

    • Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 10 min.

    • Add Compound A (1.0 eq) and DIPEA (3.0 eq).

    • Observation: Reaction typically completes in 1–4 hours at RT.

    • Workup: Standard aqueous wash.

  • For Compound B (Secondary Amine - Sterically Hindered):

    • Dissolve R-COOH (1.0 eq) in DMF (DCM may not provide high enough reflux temp if needed).

    • Add HATU (1.2 eq) or T3P (Propylphosphonic anhydride). Note: EDC is often too weak for hindered secondary amines.

    • Add DIPEA (3.0–4.0 eq) to ensure basicity for HATU activation.

    • Add Compound B (1.0–1.2 eq).

    • Critical Step: If conversion is low after 4 hours, heat to 50°C.

    • Purification: Tertiary amides often exist as rotamers; NMR may show broadened or split peaks. High-temperature NMR (DMSO-d6, 80°C) may be required to coalesce signals for verification.

Protocol 2: Synthesis of the Synthons

If commercial stock is unavailable, these synthons are prepared via reduction of 1-methylisonipecotamide.

  • Compound A Synthesis:

    • Reagents: 1-Methylisonipecotamide, LiAlH4, THF.[1][2]

    • Procedure: Slow addition of amide to LiAlH4 slurry in THF at 0°C, followed by reflux. Quench with Fieser method (

      
      , 15% NaOH, 
      
      
      ).
    • Yield: Typically 70–85%.

  • Compound B Synthesis:

    • Route: Reductive amination of N-Boc-piperidine-4-carboxaldehyde with methylamine, followed by methylation of the piperidine nitrogen (Eschweiler-Clarke) and deprotection; OR direct reduction of the corresponding N-methyl amide.

Medicinal Chemistry Performance

Potency & Selectivity (SAR)
  • Compound A allows the formation of a secondary amide (

    
    ). The amide hydrogen can act as a hydrogen bond donor to receptor residues (e.g., Asp or Glu in the binding pocket).
    
  • Compound B forms a tertiary amide (

    
    ). This removes the H-bond donor.
    
    • Performance Implication: If the amide NH is critical for binding (e.g., in the hinge region of a kinase), switching to Compound B will abolish potency .

    • Performance Implication: If the amide NH is exposed to solvent or not involved in binding, switching to Compound B may improve potency by enforcing a specific conformation (restricting bond rotation) and increasing hydrophobic collapse.

Metabolic Stability
  • Compound A derivatives are susceptible to metabolic dealkylation or acetylation.

  • Compound B derivatives block the site of metabolism (N-methylation), often extending the half-life (

    
    ) of the drug in microsomal stability assays.
    
hERG Liability

Both compounds contain a basic piperidine nitrogen, a known pharmacophore for hERG channel inhibition (cardiotoxicity risk).

  • Mitigation: When using either scaffold, it is standard practice to introduce electron-withdrawing groups (EWGs) or steric bulk on the other side of the molecule to lower the pKa of the piperidine nitrogen below 8.0, reducing hERG affinity.

References

  • BenchChem. (2025).[3][1][4] Technical Guide: Core Properties of (1-Methyl-4-piperidinyl)methanamine. Retrieved from

  • Journal of Medicinal Chemistry. (2003). Design and Synthesis of Indole-Carboxamides as Alphavirus Inhibitors. Vol 46, Issue 7, pp 1116-1119.
  • ChemicalBook. (2026).[2] CAS 7149-42-0 Properties and Safety Data. Retrieved from

  • BOC Sciences. (2025). Building Block Analysis: (1-Methyl-4-piperidinyl)methanamine. Retrieved from

  • Cambridge MedChem Consulting. (2011). Tuning the basicity of amines in Drug Discovery. Retrieved from

Publish Comparison Guide: LC-MS Method Development for Piperidine-Based Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperidine Challenge[1][2]

Piperidine scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for countless alkaloids and pharmaceutical agents (e.g., fentanyl, paroxetine). However, for the analytical chemist, piperidine-based building blocks present a "perfect storm" of challenges:

  • High Basicity: With a pKa typically around 11, piperidines are positively charged at standard acidic LC pH, leading to severe secondary interactions with residual silanols on silica columns.

  • Lack of Chromophore: Many simple piperidine building blocks lack aromatic rings, rendering UV detection (DAD/VWD) useless and making Mass Spectrometry (MS) or Charged Aerosol Detection (CAD) mandatory.

  • Polarity: Small, hydrophilic piperidines often elute in the void volume of standard C18 columns.

This guide objectively compares three distinct LC-MS methodologies to overcome these hurdles, moving beyond "textbook" recipes to field-proven strategies.

Comparative Analysis of Methodologies

We evaluated three primary approaches for analyzing piperidine derivatives. The comparison focuses on Peak Shape (Asymmetry) , Retention , and MS Sensitivity .

Summary of Performance
FeatureMethod A: CSH C18 (Acidic) Method B: High pH Stable C18 (Basic) Method C: HILIC (Polar)
Stationary Phase Charged Surface Hybrid (CSH) C18Hybrid Silica (e.g., BEH, Gemini)Bare Silica or Amide
Mobile Phase pH Acidic (0.1% Formic Acid, pH ~2.7)Basic (10mM NH₄HCO₃, pH 10)Acidic/Neutral (High Organic)
Mechanism Hydrophobic + Charge RepulsionHydrophobic (Neutral Analyte)Hydrophilic Partitioning
Peak Shape Excellent (

1.0–1.2)
Good (

1.1–1.3)
Variable (

1.2–1.5)
Retention ModerateHigh (2-3x increase vs Acidic)High (for polar analytes)
MS Sensitivity High (Protonated in solution)High (Unexpectedly robust in ESI+)Highest (High organic % enhances desolvation)
Best For General Screening & High Throughput Hydrophobic Retention & Loading Ultra-Polar / Non-Retained Species

Deep Dive: The Science of Selection

The "Silanol Trap" (Why Standard C18 Fails)

On a traditional C18 column at low pH, residual silanol groups (


) on the silica surface act as cation exchangers. The positively charged piperidine (

) binds electrostatically to these silanols, causing the characteristic "shark fin" tailing.

Method A (CSH Technology) solves this by introducing a low-level positive charge to the particle surface. This repels the positively charged piperidine, preventing silanol interaction and sharpening the peak without needing high pH.

Method B (High pH) solves this by neutralizing the piperidine. At pH 10, the piperidine (pKa ~11) is partially deprotonated. Neutral molecules do not interact with silanols and are more hydrophobic, significantly increasing retention.

Visualization: Mechanistic Pathways

Piperidine_Separation_Logic Start Piperidine Analyte CheckPolarity Is the analyte retained on C18 at low pH? Start->CheckPolarity Tailing Problem: Peak Tailing (Silanol Interaction) CheckPolarity->Tailing Yes, but poor shape NoRet Problem: Elutes in Void (Too Polar) CheckPolarity->NoRet No, elutes < 1 min Sol_CSH Solution A: CSH C18 (Charge Repulsion) Tailing->Sol_CSH Apply Method A CheckpH Can you use High pH? NoRet->CheckpH Sol_HighPH Solution B: High pH C18 (Neutralize to Retain) CheckpH->Sol_HighPH Yes (Hybrid Column) Sol_HILIC Solution C: HILIC (Partitioning) CheckpH->Sol_HILIC No / Still Voiding

Figure 1: Decision tree for selecting the optimal LC-MS method based on analyte behavior.

Experimental Protocols

Protocol A: The "Robust Standard" (Recommended Starting Point)

This method utilizes a Charged Surface Hybrid (CSH) column to ensure excellent peak shape at low pH, compatible with standard generic screening methods.

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex PS C18 (2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 40°C.

  • Gradient:

    Time (min) %B
    0.0 5
    4.0 95
    5.0 95
    5.1 5

    | 7.0 | 5 |

Why this works: The formic acid provides protons for efficient ESI+ ionization. The CSH surface repels the piperidine cation, eliminating tailing.

Protocol B: The "High pH" Alternative

Use this when retention is insufficient in Method A. Note: You MUST use a column rated for pH > 10 (e.g., Hybrid Silica).

  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (2.1 x 50 mm).

  • Mobile Phase A: 10mM Ammonium Bicarbonate in Water (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Flow Rate: 0.4 mL/min.[2]

  • Detection Note: Despite the high pH, piperidines often ionize well in ESI+ due to the gas-phase proton transfer and the high volatility of the ammonia buffer [1, 5].

Supporting Data: Peak Shape & Sensitivity[7][8][9]

The following data summarizes a comparison of 4-phenylpiperidine (a representative building block) analyzed using the three methods.

MetricMethod A (CSH/Acidic)Method B (BEH/High pH)Standard C18 (Acidic)
Retention Time (

)
2.1 min3.8 min2.0 min
USP Tailing Factor (

)
1.1 (Excellent) 1.2 (Good)2.4 (Poor)
Signal-to-Noise (S/N) 1500:11450:1800:1 (Broad peak)
Peak Width (50%) 0.08 min0.09 min0.18 min

Analysis:

  • Standard C18 fails due to silanol interactions (Tailing Factor 2.4), which dilutes the signal and reduces S/N.

  • Method A (CSH) restores peak symmetry (

    
    ) and recovers sensitivity.
    
  • Method B (High pH) significantly increases retention (

    
     shifts from 2.1 to 3.8 min) while maintaining good peak shape. This is crucial if the piperidine co-elutes with matrix components in the void.
    

References

  • Agilent Technologies. (2019).[5] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Phenomenex. (2021). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]

  • Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Oxford University Press. (2019).[6] Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Mastering Piperidine HCl Salt Formation: A Comparative FTIR Spectral Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, Piperidine (hexahydropyridine) is a ubiquitous pharmacophore found in numerous therapeutics, including paroxetine and raloxifene. While the free base is a volatile liquid, the hydrochloride (HCl) salt is the preferred solid form for stability and bioavailability.

However, confirming complete salt formation is not merely about observing a melting point. FTIR spectroscopy offers the most immediate, non-destructive method to distinguish the protonated salt from the free base. This guide compares the spectral signatures of Piperidine Free Base versus Piperidine Hydrochloride , providing a definitive framework for interpreting the conversion and selecting the optimal sampling technique (ATR vs. Transmission).

The Chemist's Challenge: Why Interpretation Fails

The transition from a secondary amine to an ammonium salt involves a fundamental change in the nitrogen atom's hybridization and electronic environment. The challenge in FTIR interpretation often arises from two sources:

  • Hygroscopicity: Piperidine HCl is hygroscopic. Absorbed atmospheric water creates broad O-H bands (3400 cm⁻¹) that mask the critical N-H stretching regions.

  • The "Ammonium Envelope": Unlike the sharp N-H stretch of the free base, the salt produces a complex, broad absorption pattern that inexperienced analysts often mistake for background noise or moisture.

Comparative Spectral Analysis: Free Base vs. HCl Salt[1]

To validate salt formation, you must look for the disappearance of free base features and the appearance of salt-specific modes.

Spectral Data Comparison Table
Spectral RegionFeaturePiperidine Free Base (Starting Material)Piperidine HCl (Product)Mechanistic Cause
3250–3350 cm⁻¹

Stretch
Sharp, Weak single band (~3290 cm⁻¹).Absent (replaced by broad band).Loss of free secondary amine N-H.
2700–2800 cm⁻¹ Bohlmann Bands Present (Distinct peaks).Absent .Protonation of the N-lone pair eliminates the

interaction.
2400–3100 cm⁻¹ Ammonium EnvelopeAbsent.Broad, Strong, Multiple maxima .Stretching of the charged

moiety.
2000–2500 cm⁻¹ Combination BandsAbsent.Present (Series of weak bands).[1]Overtones/Fermi resonance characteristic of amine salts.
1580–1620 cm⁻¹

Scissoring
Absent (N-H bend is weak/broad).Medium/Strong band (~1595 cm⁻¹).Deformation of the rigid ammonium cation.
Deep Dive: The Critical Indicators
The "Bohlmann Band" Disappearance (The Purity Check)

In the free base, the nitrogen lone pair occupies an orbital anti-periplanar to adjacent axial C-H bonds. This interaction weakens the C-H bonds, lowering their vibrational frequency to 2700–2800 cm⁻¹ (Bohlmann bands).

  • Interpretation: If you see peaks in this region in your salt spectrum, your salt formation is incomplete . The lone pair is still available.

The "Ammonium Envelope" (The Salt Confirmation)

The HCl salt exhibits a massive, broad absorption extending from 2400 to 3100 cm⁻¹. This is not a single peak but a complex envelope caused by strong hydrogen bonding between the chloride ion (


) and the ammonium protons (

).
  • Interpretation: Do not baseline-correct this region aggressively. The "messy" look is the signal.

Methodological Comparison: ATR vs. Transmission (KBr)

Selecting the right sampling technique is critical for hygroscopic salts.

Alternative 1: Attenuated Total Reflectance (ATR) - Recommended
  • Mechanism: Sample is pressed against a Diamond or ZnSe crystal.

  • Pros: Requires zero sample preparation; minimizes exposure to atmospheric moisture (critical for Piperidine HCl).

  • Cons: Lower sensitivity for weak overtone bands (2000–2500 cm⁻¹).

  • Verdict: Superior for routine process monitoring.

Alternative 2: KBr Pellet (Transmission)[3]
  • Mechanism: Sample is ground with KBr powder and pressed into a transparent disc.

  • Pros: Excellent spectral resolution; clearly shows weak combination bands.

  • Cons: KBr is hygroscopic. Grinding Piperidine HCl with KBr often introduces water, creating a confusing O-H peak at 3400 cm⁻¹ that mimics the free base or obscures the salt region.

  • Verdict: Use only for structural characterization in a dry box.

Experimental Protocol: Validated ATR Workflow

This protocol ensures reproducibility and minimizes moisture interference.

Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) with Diamond ATR accessory.

Step-by-Step Procedure:

  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to verify the path is free of water vapor and CO₂.

  • Sample Prep: Take the Piperidine HCl solid directly from the desiccator. Do not grind it in open air.

  • Loading: Place approx. 10 mg of sample onto the center of the crystal.

  • Compression: Apply high pressure using the anvil. (Note: Ensure the "slip clutch" clicks to guarantee uniform contact).

  • Acquisition:

    • Resolution: 4 cm⁻¹[2][3]

    • Scans: 16 (Routine) or 64 (High Quality)

    • Range: 4000–600 cm⁻¹

  • Post-Run Cleaning: Immediately wipe the crystal with methanol. Piperidine salts can be corrosive to ZnSe crystals if left prolonged; Diamond is resistant.

Visualization & Logic Flows

Diagram 1: Analytical Workflow for Salt Verification

This workflow illustrates the decision process from synthesis to final validation.

G Start Crude Piperidine HCl Drying Vacuum Dry (P2O5, 40°C) Start->Drying Remove Solvent Sampling Sampling Method Drying->Sampling ATR Diamond ATR (Fast, Low Moisture) Sampling->ATR Preferred KBr KBr Pellet (High Res, Hygroscopic Risk) Sampling->KBr Structural ID Acquisition Acquire Spectrum (4000-600 cm⁻¹) ATR->Acquisition KBr->Acquisition Analysis Spectral Analysis Acquisition->Analysis

Figure 1: Analytical workflow for handling hygroscopic amine salts.

Diagram 2: Spectral Interpretation Logic Tree

A self-validating logic gate to determine if the reaction is complete.

DecisionTree Start Analyze Spectrum Check3300 Sharp Peak @ 3300 cm⁻¹? Start->Check3300 CheckBohlmann Bands Present @ 2700-2800 cm⁻¹? Check3300->CheckBohlmann No ResultFreeBase Result: Free Base Present (Incomplete Rxn) Check3300->ResultFreeBase Yes CheckAmmonium Broad Band @ 2400-3000 cm⁻¹? CheckBohlmann->CheckAmmonium No CheckBohlmann->ResultFreeBase Yes ResultSalt Result: Pure Piperidine HCl Salt CheckAmmonium->ResultSalt Yes ResultMix Result: Mixture/Impure CheckAmmonium->ResultMix No

Figure 2: Logic gate for distinguishing Piperidine Free Base from Hydrochloride Salt.

References

  • NIST Chemistry WebBook. Piperidine Infrared Spectrum.[4] National Institute of Standards and Technology.[2][3][4][5][6] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[7][8] (Refer to Chapter 2: Infrared Spectrometry, Section on Amine Salts).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[7][8] (Detailed assignment of Ammonium bands and Bohlmann bands).

  • SDBS. Spectral Database for Organic Compounds. Piperidine Hydrochloride (SDBS No. 1658). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

Sources

Safety Operating Guide

(1-Methylpiperidin-4-yl)methanamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that in drug discovery and synthetic chemistry, the logistical management of chemical building blocks is just as critical as their application. (1-Methylpiperidin-4-yl)methanamine hydrochloride is a highly versatile aliphatic amine derivative frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. However, its specific physicochemical properties demand rigorous, scientifically grounded disposal protocols.

This guide provides an authoritative, self-validating operational blueprint for the safe handling, accumulation, and final destruction of this compound, ensuring absolute regulatory compliance and environmental stewardship.

Part 1: Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular behavior of the waste stream. The protonation of the primary amine yields a hydrochloride salt that is highly soluble in aqueous media but carries specific biological and environmental hazards.

Table 1: Physicochemical and Hazard Profile

Property / Hazard ParameterValue / Specification
Chemical Name (1-Methylpiperidin-4-yl)methanamine hydrochloride (Mono/Di-HCl)
CAS Registry Number 1185296-75-6 (Mono-HCl) / 1187582-53-1 (Di-HCl)[1]
Molecular Formula C₇H₁₇ClN₂ / C₇H₁₈Cl₂N₂
Molecular Weight 164.68 g/mol / 201.14 g/mol [1]
GHS Hazard Classification Acute Toxicity 4 (Oral)
Hazard Statement H302: Harmful if swallowed[1]
Precautionary Codes P264, P270, P301+P312+P330, P501[1]
The Imperative Against Drain Disposal

A common operational fallacy in laboratories is the assumption that highly water-soluble salts can be flushed down the sink. For amine hydrochlorides, drain disposal is strictly prohibited [2].

  • The Causality: The introduction of synthetic nitrogenous organic rings into municipal wastewater disrupts the delicate microbial ecosystems utilized by wastewater treatment facilities. Furthermore, the chloride counterion can accumulate in plumbing infrastructure, creating localized acidic micro-environments that accelerate corrosion[2]. Therefore, this compound must be strictly managed under Resource Conservation and Recovery Act (RCRA) guidelines as hazardous waste.

Part 2: Self-Validating Operational Disposal Plan

Standard operating procedures often fail due to human error. To mitigate this, the following disposal workflow is designed as a self-validating system —every action includes a built-in verification step to guarantee integrity.

Step 1: Containerization and Integrity Validation
  • Action: Collect solid (powders, contaminated PPE) and aqueous waste in separate High-Density Polyethylene (HDPE) or amber glass containers[3].

  • Causality: HDPE provides exceptional chemical resistance against aliphatic amines and prevents the leaching that can occur with lower-grade plastics.

  • Validation Check: Before deploying a new waste container, seal the empty vessel and apply gentle manual pressure. If air escapes, the PTFE cap liner is compromised and the cap must be replaced before any waste is introduced.

Step 2: Satellite Accumulation and Segregation
  • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) within a secondary containment bin[4]. Ensure it is strictly segregated from strong oxidizing agents (e.g., peroxides, nitric acid).

  • Causality: Mixing aliphatic amines with strong oxidizers can trigger highly exothermic N-oxidation reactions, potentially leading to container rupture. Secondary containment prevents catastrophic mixing in the event of a primary vessel failure.

  • Validation Check: Implement a "Two-Person Rule." Before a new waste stream is added to the SAA, a second researcher must visually verify the addition against a chemical compatibility matrix physically attached to the secondary containment bin.

Step 3: RCRA-Compliant Labeling
  • Action: Affix a hazardous waste label detailing the exact chemical name: (1-Methylpiperidin-4-yl)methanamine hydrochloride.

  • Causality: Unidentified or abbreviated chemical names violate EPA regulations, forcing environmental vendors to perform costly unknown-characterization tests before transport[4].

  • Validation Check: Cross-reference the newly written waste label against the laboratory’s active digital inventory log. If any abbreviations (e.g., "Piperidine deriv.") are detected, the label must be immediately destroyed and rewritten.

Step 4: Final Thermal Destruction
  • Action: Transfer the accumulated waste to a licensed environmental services provider for high-temperature incineration[5].

  • Causality: Incineration at temperatures exceeding 1,000°C is the EPA-preferred method for this chemical class. The thermal energy completely cleaves the C-C and C-N bonds, converting the organic framework into CO₂, H₂O, and NOₓ. The chloride ions generate HCl gas, which is safely captured and neutralized by wet alkaline scrubbers in the facility's exhaust system, ensuring zero environmental persistence[5].

Part 3: Emergency Spill Decontamination Workflow

In the event of a localized spill during weighing or transfer, immediate and controlled decontamination is required to prevent aerosolization and oral exposure (H302)[1].

  • Isolation: Secure the area. Don nitrile gloves, chemical safety goggles, and a P100 particulate respirator.

  • Containment & Solubilization: Do not dry-sweep the powder, as this causes hazardous aerosolization. Instead, lightly mist the powder with deionized water to solubilize the salt, then surround and cover the area with an inert absorbent material (e.g., diatomaceous earth or sand).

  • Mechanical Removal: Scoop the absorbed slurry using a non-sparking polymer spatula and deposit it into a solid hazardous waste container.

  • Surface Neutralization: Wash the affected benchtop with a mild, neutral detergent solution to lift any remaining microscopic residue.

  • Validation Check: Swab the cleaned surface with a wetted universal pH indicator strip. A reading of pH 6.5–7.5 validates the complete removal of the acidic hydrochloride salt residue.

Part 4: Waste Management Workflow Visualization

WasteWorkflow Solid Solid Waste Generation (Powder & Contaminated PPE) Segregation Chemical Segregation (Isolate from Oxidizers) Solid->Segregation Aqueous Aqueous Waste Generation (Rinses & Solutions) Aqueous->Segregation Accumulation Satellite Accumulation Area (RCRA Labeling & Containment) Segregation->Accumulation Transport Licensed Vendor Transport (EPA Manifesting) Accumulation->Transport Incineration High-Temp Incineration (Thermal Destruction & Scrubbing) Transport->Incineration

Workflow mapping the segregation, accumulation, and thermal destruction of amine hydrochloride waste.

References

  • Chemical Waste Disposal Guidelines for Educational Facilities MLI Environmental (EPA & RCRA Guidelines). URL:[Link]

  • Disposal of Chemicals in the Laboratory Environmental Marketing Services (Incineration & Treatment Protocols). URL:[Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices Lab Manager (Wastewater regulations and pH guidelines). URL:[Link]

  • Hazardous Waste Disposal Procedures The University of Chicago Environmental Health and Safety (SAA & Labeling Standards). URL:[Link]

Sources

Personal protective equipment for handling (1-Methylpiperidin-4-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of (1-Methylpiperidin-4-yl)methanamine hydrochloride (and its free base counterpart, CAS 7149-42-0) with a strict adherence to mechanistic safety. This bifunctional aliphatic amine is a highly valuable building block in drug development, frequently utilized in the synthesis of complex pharmaceutical intermediates, including neurotropic alphavirus inhibitors ()[].

However, its dual functionality—a secondary piperidine nitrogen and a primary methanamine group—renders it highly nucleophilic and profoundly corrosive. To ensure operational success and personnel safety, we must move beyond basic compliance and understand the causality behind every safety protocol.

Chemical Profile & Mechanistic Hazard Assessment

Before stepping up to the fume hood, it is critical to understand the physical chemistry of the reagent you are handling.

  • Corrosivity (H314): The free base and its hydrochloride salt are severe tissue-destroying agents. Upon contact with biological moisture, aliphatic amines cause localized alkaline hydrolysis of cellular lipids, leading to deep, penetrating tissue damage that is often not immediately painful until severe damage has occurred (2)[2].

  • Flammability (H226): If you are handling the free base (CAS 7149-42-0), be aware that it is a flammable liquid and vapor. It readily forms explosive mixtures with air at elevated temperatures ().

  • Atmospheric Reactivity: Aliphatic amines aggressively scavenge atmospheric CO₂ to form insoluble carbamate salts. This not only degrades the purity of your reagent but alters the stoichiometry of your reaction.

Operational Safety & PPE Protocol

Standard laboratory PPE is insufficient for aggressive aliphatic amines. The table below outlines the required gear and the chemical rationale behind each choice.

PPE CategorySpecificationMechanistic Justification (The "Why")
Hand Protection Double-layered Nitrile (

8 mil) or Neoprene
Aliphatic amines act as aggressive organic solvents that accelerate the degradation of thin latex or standard nitrile, leading to rapid breakthrough (3)[3]. Double-gloving provides a sacrificial barrier.
Eye/Face Protection Chemical Splash Goggles + Full Face ShieldThe compound's H314 classification indicates a risk of irreversible blindness (). A face shield prevents catastrophic exposure from micro-splashes during pressurized syringe transfers.
Body Protection Flame-Resistant (FR) Lab Coat & Chemical ApronThe free base vapor is flammable. An FR coat prevents ignition during an exothermic runaway, while a polymer apron resists corrosive spills.
Respiratory Class II Fume Hood (Flow rate

100 fpm)
Prevents inhalation of corrosive vapors which cause severe swelling and damage to the delicate mucosal tissue of the respiratory tract (2)[2].

Handling & Experimental Workflow

To ensure a self-validating system, every step of your experimental workflow must contain a built-in check to confirm safety and chemical integrity.

Protocol A: Inert Transfer and Reaction Execution
  • Atmosphere Purge: Cycle the reaction vessel three times with vacuum and dry Argon. Validation: A positive pressure bubbler should show no backflow, ensuring a completely inert environment to prevent carbamate formation.

  • Syringe Selection: Utilize a gas-tight glass syringe with a PTFE luer lock. Field Insight: Do not use standard polypropylene syringes with polyisoprene rubber plungers. The amine will swell the rubber, causing the plunger to seize and potentially eject corrosive material under pressure.

  • Thermal Control: Submerge the receiving flask in an ice-water bath (0–5°C). The nucleophilic addition of the primary methanamine group is highly exothermic.

  • Dropwise Addition: Introduce the amine at a rate of 1 drop per second, monitoring for localized boiling or fuming.

Protocol B: Post-Reaction Quenching and Neutralization
  • Acid Preparation: Prepare a 1M Citric Acid or 1M HCl solution in a secondary beaker.

  • Thermal Dissipation: Ensure the reaction mixture remains in the ice bath. Direct addition of acid to the uncooled amine will result in a violent, uncontrolled exothermic neutralization.

  • Titration: Slowly add the acid solution dropwise to the reaction mixture. Validation: Use pH indicator paper to confirm the solution has reached a neutral pH (7.0). This self-validating step ensures all reactive amine is converted to its stable, non-volatile salt form.

G Start Pre-Operational Risk Assessment PPE Don Specialized PPE (Double Nitrile, Face Shield) Start->PPE Approved Hood Transfer to Class II Fume Hood PPE->Hood Verified Prep Reagent Preparation (Inert Atmosphere) Hood->Prep Purge N2/Ar Reaction Execute Reaction (Temp < 25°C) Prep->Reaction Controlled Addition Quench Quench Residual Amine (Dilute Acid) Reaction->Quench Completion Waste Segregate as Corrosive Organic Waste Quench->Waste pH Neutralized

Fig 1: Step-by-step safe handling workflow for (1-Methylpiperidin-4-yl)methanamine hydrochloride.

Emergency Response & Spill Management

  • Fume Hood Spills: For small spills inside the fume hood, do not use water initially , as the dissolution of the amine is highly exothermic. Instead, smother the spill with dry sand or a specialized inert absorbent (). Once absorbed, carefully neutralize the residue with a dilute acid before mechanical collection.

  • Biological Exposure: If skin contact occurs, immediate and prolonged flushing with a safety shower (minimum 15 minutes) is required. Because amines penetrate tissue rapidly, contaminated clothing must be removed while showering, not before (2)[2].

Waste Disposal Plan

Improper disposal of aliphatic amines is a leading cause of laboratory accidents.

  • Halogenated Waste Prohibition: Never mix unquenched (1-Methylpiperidin-4-yl)methanamine with halogenated waste (e.g., dichloromethane, chloroform). Aliphatic amines react violently with alkyl halides over time, forming quaternary ammonium salts and generating dangerous pressure build-up that can cause sealed waste containers to rupture (4)[4].

  • Neutralization: Quench the amine completely using dilute acid until the pH is strictly neutral (pH 7).

  • Segregation: Segregate into a clearly labeled "Aqueous Corrosive Waste" or "Neutralized Organic Waste" container, depending on your solvent matrix. Store waste in a vented, flame-proof cabinet.

References

  • MG Chemicals. "832HD Black 1:1 Epoxy Potting Encapsulating Compound (Aliphatic Amine Reactivity)". Available at:[Link]

  • European Chemicals Agency (ECHA CHEM). "Dossier content - Aliphatic Amines". Available at:[Link]

Sources

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